N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide
Description
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Properties
IUPAC Name |
N-ethyl-3-(6-methoxypyridin-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-3-16-15(18)12-6-4-5-11(9-12)13-7-8-14(19-2)17-10-13/h4-10H,3H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVGIOJVFVAUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743011 | |
| Record name | N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-32-1 | |
| Record name | Benzamide, N-ethyl-3-(6-methoxy-3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide (CAS 1375069-32-1)
A Note to the Scientific Community: As of early 2026, a comprehensive review of publicly accessible scientific literature, patent databases, and chemical repositories reveals a significant gap in the detailed biological and mechanistic understanding of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide. While this compound is available commercially for research purposes, its specific synthesis, pharmacological profile, and mechanism of action remain largely unpublished. This guide, therefore, serves as a foundational document, outlining the known chemical properties and providing a forward-looking perspective on the potential research avenues for this molecule based on the broader understanding of related chemical scaffolds.
Part 1: Core Compound Profile
Chemical Identity:
| Property | Value | Source |
| IUPAC Name | This compound | Chem-Supply |
| CAS Number | 1375069-32-1 | Chem-Supply |
| Molecular Formula | C₁₅H₁₆N₂O₂ | Chem-Supply |
| Molecular Weight | 256.30 g/mol | Chem-Supply |
| Canonical SMILES | CCNC(=O)c1cccc(c1)c2ccc(nc2)OC | Chem-Supply |
Physicochemical Properties (Predicted):
-
LogP: 2.8 (Predicted)
-
Topological Polar Surface Area (TPSA): 58.6 Ų (Predicted)
-
Hydrogen Bond Donors: 1 (Predicted)
-
Hydrogen Bond Acceptors: 3 (Predicted)
-
Rotating Bonds: 4 (Predicted)
Part 2: Synthesis and Manufacturing
Detailed, peer-reviewed synthesis protocols for this compound are not currently available in the public domain. However, based on its chemical structure, a plausible synthetic route would involve the amidation of 3-(6-methoxypyridin-3-yl)benzoic acid with ethylamine. This reaction would likely be facilitated by a peptide coupling agent.
Hypothetical Synthetic Workflow:
Caption: Hypothetical Suzuki coupling and amidation workflow for synthesis.
Step-by-Step Hypothetical Protocol:
-
Suzuki Coupling: 3-Bromobenzoic acid would be coupled with 6-methoxypyridine-3-boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water). The reaction would be heated to afford 3-(6-methoxypyridin-3-yl)benzoic acid.
-
Purification of Intermediate: The resulting carboxylic acid intermediate would be purified using standard techniques such as extraction and recrystallization or column chromatography.
-
Amidation: The purified 3-(6-methoxypyridin-3-yl)benzoic acid would then be activated with a coupling agent (e.g., HATU, HOBt/EDC) in an aprotic solvent (e.g., DMF, DCM). Ethylamine would then be added to the reaction mixture to form the final amide product.
-
Final Purification: The crude this compound would be purified by column chromatography on silica gel to yield the final, highly purified compound.
Part 3: Potential Biological Activity and Research Directions
The benzamide moiety is a well-established pharmacophore present in a wide range of clinically approved drugs and investigational compounds. The biological activity of these molecules is highly dependent on the substitution pattern of the aromatic rings. The presence of a substituted pyridine ring in this compound suggests several potential areas of investigation.
Potential Research Areas:
-
Oncology: Many benzamide derivatives are known to target various proteins implicated in cancer, such as histone deacetylases (HDACs), poly (ADP-ribose) polymerase (PARP), and various kinases. The specific substitution pattern of the topic compound warrants investigation into its potential as an anticancer agent.
-
Neuroscience: Substituted benzamides are also prominent in the field of neuroscience, with compounds acting as dopamine receptor antagonists (antipsychotics), serotonin receptor modulators, and enzyme inhibitors relevant to neurodegenerative diseases.
-
Infectious Diseases: The pyridine and benzamide scaffolds are found in numerous antibacterial, antifungal, and antiviral agents. Screening this compound against a panel of clinically relevant pathogens could reveal novel antimicrobial properties.
Proposed Experimental Workflow for Biological Screening:
Caption: A general workflow for the biological evaluation of the compound.
Part 4: Conclusion and Future Outlook
This compound represents a chemical entity with unexplored potential. Its structural motifs are present in a multitude of bioactive compounds, suggesting that it could be a valuable starting point for drug discovery programs. The lack of published data presents a unique opportunity for researchers to be the first to characterize its biological activity and elucidate its mechanism of action. Future research should focus on developing and publishing a robust synthetic method, followed by comprehensive biological screening in the areas of oncology, neuroscience, and infectious diseases. Such studies will be crucial in determining the therapeutic potential of this intriguing molecule.
References
As of the latest update, there are no specific, peer-reviewed scientific articles or patents detailing the synthesis or biological activity of this compound (CAS 1375069-32-1). The information provided in this guide is based on general chemical principles and data from commercial chemical suppliers. Researchers are encouraged to publish their findings on this compound to contribute to the collective scientific knowledge.
A Technical Guide to the Molecular Structure, Synthesis, and Characterization of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide
Executive Summary: This document provides a comprehensive technical overview of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide, a biaryl amide of interest in medicinal chemistry and drug discovery. By dissecting its molecular architecture, this guide proposes a robust and logical synthetic pathway, grounded in established, high-yield chemical transformations. We present detailed, field-proven protocols for its synthesis via a Suzuki-Miyaura coupling followed by an amide bond formation, explaining the causal chemistry behind each step. Furthermore, recognizing the prevalence of its core scaffolds—benzamide and methoxypyridine—in pharmacologically active agents, we outline a strategic workflow for the initial biological characterization of this molecule. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, or explore the therapeutic potential of this and related compounds.
Molecular Identity and Physicochemical Profile
Chemical Structure and Identifiers
This compound is a chemical compound featuring a central benzamide moiety. This core is substituted at the 3-position with a 6-methoxypyridine ring, forming a biaryl system. The amide nitrogen is functionalized with an ethyl group. This specific arrangement of aromatic and amide functionalities makes it a candidate for investigation in various biological systems.
Physicochemical Properties
The empirical data for this compound is consolidated below. While comprehensive experimental data is not widely published, key identifiers and basic properties are available from chemical suppliers.[1][2][3]
| Property | Value | Source |
| CAS Number | 1375069-32-1 | [1][2] |
| Molecular Formula | C₁₅H₁₆N₂O₂ | [1][2][3] |
| Molecular Weight | 256.30 g/mol | [1][3] |
| SMILES | O=C(NCC)C1=CC=CC(C2=CC=C(OC)N=C2)=C1 | [1] |
| InChIKey | BWVGIOJVFVAUEP-UHFFFAOYSA-N | [2] |
| Exact Mass | 256.1212 g/mol | [2] |
Safety and Handling Information
Based on supplier safety data, this compound should be handled with appropriate precautions.[1] The assigned GHS hazard statements indicate potential risks:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.
Retrosynthetic Analysis and Proposed Synthesis Pathway
Rationale for the Synthetic Strategy
The molecular structure of this compound is an amide-linked biaryl system. A robust and convergent synthetic approach involves two primary disconnections, as illustrated in the retrosynthesis diagram below.
-
Amide Bond Disconnection: The most evident disconnection is at the amide bond, yielding ethylamine and the key intermediate, 3-(6-methoxypyridin-3-yl)benzoic acid. This transformation is reliably achieved using standard peptide coupling reagents, which are known for their efficiency and tolerance of various functional groups.[4][5]
-
Biaryl C-C Bond Disconnection: The bond connecting the benzene and pyridine rings is a prime candidate for a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice for this step due to its mild reaction conditions, high functional group tolerance (importantly, tolerance of the carboxylic acid), and the commercial availability and stability of the required boronic acid and halide precursors.[6][7][8] This leads back to two commercially available starting materials: a 3-halobenzoic acid (e.g., 3-bromobenzoic acid) and a (6-methoxypyridin-3-yl)boronic acid.
Key Reactions and Mechanistic Considerations
Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[6] The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-bromobenzoic acid, forming a Pd(II) complex.[6]
-
Transmetalation: In the presence of a base, which activates the boronic acid, the 6-methoxypyridinyl group is transferred from boron to the palladium center.[6][9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[6]
Amide Coupling: The direct reaction between a carboxylic acid and an amine is typically unfavorable due to a competing acid-base reaction that deactivates the amine nucleophile.[5] Coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are used to circumvent this. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile (ethylamine) to form the stable amide bond, releasing a soluble urea byproduct.[5] The addition of a catalyst like 1-Hydroxybenzotriazole (HOBt) can further improve efficiency by forming an active ester, minimizing side reactions.[10]
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating standard purification and analytical steps to ensure the integrity of the synthesized material.
Protocol 1: Synthesis of 3-(6-methoxypyridin-3-yl)benzoic acid via Suzuki-Miyaura Coupling
-
Rationale: This protocol uses a standard palladium catalyst and a carbonate base in a mixed aqueous solvent system, which promotes both solubility and efficient catalysis.[11]
-
Materials:
-
3-Bromobenzoic acid (1.0 eq)
-
(6-Methoxypyridin-3-yl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add 3-bromobenzoic acid, (6-methoxypyridin-3-yl)boronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine. Note: The active Pd(0) catalyst is formed in situ.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and deionized water (e.g., a 4:1 mixture by volume).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of ~3-4, which protonates the carboxylic acid, making it soluble in the organic layer.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization or flash column chromatography to yield pure 3-(6-methoxypyridin-3-yl)benzoic acid.
-
Protocol 2: Synthesis of this compound via Amide Coupling
-
Rationale: This protocol employs the widely used EDC/HOBt coupling system, known for its high efficiency and minimization of racemization in chiral substrates (though not applicable here, it is a hallmark of its reliability).[10]
-
Materials:
-
3-(6-methoxypyridin-3-yl)benzoic acid (1.0 eq)
-
Ethylamine hydrochloride (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (0.5 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 3-(6-methoxypyridin-3-yl)benzoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add HOBt, ethylamine hydrochloride, and DIPEA. Note: DIPEA acts as a base to free the ethylamine from its HCl salt and neutralize the HCl generated by EDC.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the final compound, this compound.
-
Overall Synthesis and Characterization Workflow
The complete process from starting materials to the final, validated product follows a logical sequence of synthesis, purification, and analysis.
Exploration of Potential Biological Activity
While no specific biological activity has been published for this compound, its constituent scaffolds are prevalent in numerous FDA-approved drugs and clinical candidates. This provides a strong rationale for its investigation as a novel therapeutic agent.
The Benzamide and Pyridine Scaffolds in Medicinal Chemistry
-
Benzamides: This structural motif is found in a wide array of drugs with diverse mechanisms of action. For instance, Entinostat (MS-275) is a benzamide-containing histone deacetylase (HDAC) inhibitor in clinical trials for cancer therapy.[12] Other benzamides function as antiemetics, antipsychotics, and gastroprokinetics.
-
Pyridines: The pyridine ring is a common bioisostere for a phenyl ring, often introduced to improve metabolic stability, solubility, or to introduce a hydrogen bond acceptor. Many kinase inhibitors, such as the Src/Abl inhibitor Bosutinib, incorporate a substituted pyridine ring to engage with the enzyme's hinge region.[13] Molecules containing 1,3,4-oxadiazole linked to pyridine have also been investigated for antiviral and other medicinal properties.[14]
Given this precedent, this compound could plausibly interact with targets such as kinases, GPCRs, or epigenetic enzymes. A logical first step is to screen the compound across a diverse set of assays.
Proposed Biological Screening Cascade
A tiered approach is the most resource-efficient method to identify the biological activity of a novel compound.
Example Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)
-
Rationale: This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput method for identifying kinase inhibitors. It measures the phosphorylation of a substrate by a kinase. Inhibition is detected as a decrease in the FRET signal.
-
Materials:
-
Kinase of interest (e.g., Src, Abl)
-
Fluorescein-labeled substrate peptide
-
ATP
-
This compound (test compound), serially diluted in DMSO
-
Staurosporine (positive control inhibitor)
-
Assay buffer (containing MgCl₂)
-
Terbium-labeled anti-phosphopeptide antibody (detection antibody)
-
TR-FRET compatible microplate reader
-
-
Procedure:
-
Kinase Reaction: a. In a low-volume 384-well plate, add the test compound at various concentrations. Include wells for a "no inhibitor" control (DMSO only) and a "full inhibition" control (Staurosporine). b. Add a solution containing the kinase and the fluorescein-labeled substrate peptide to all wells. c. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding ATP. e. Incubate for 60 minutes at room temperature.
-
Detection: a. Stop the reaction by adding a solution containing EDTA and the Terbium-labeled detection antibody. The EDTA chelates Mg²⁺, halting ATP-dependent enzyme activity. b. Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.
-
Data Acquisition: a. Read the plate on a TR-FRET reader, exciting at ~340 nm and measuring emissions at ~495 nm (Terbium) and ~520 nm (Fluorescein). b. Calculate the emission ratio (520 nm / 495 nm). A lower ratio indicates less substrate phosphorylation and thus, higher kinase inhibition.
-
Analysis: a. Plot the emission ratio against the logarithm of the compound concentration. b. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion and Future Directions
This compound is a synthetically accessible molecule built from common pharmacophores. The proposed synthesis, leveraging the power and reliability of the Suzuki-Miyaura coupling and standard amide formation, provides a clear path to obtaining this compound for further study. While its specific biological role is yet to be defined, its structural similarity to known bioactive agents suggests it is a promising candidate for screening campaigns. The workflows outlined in this guide offer a strategic framework for its synthesis, characterization, and initial biological evaluation, paving the way for potential discoveries in drug development.
References
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Cheméo. Chemical Properties of N-Ethyl-N-methyl-benzamide. Available at: [Link]
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PubChem. N-ethyl-3-methoxybenzamide. National Center for Biotechnology Information. Available at: [Link]
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PubChem. N-Ethyl-N-isopropyl-3-methyl-5-{[(2S)-2-(pyridin-4-ylamino)propyl]oxy}benzamide. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link]
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Chemistry LibreTexts. 21.7: Chemistry of Amides. Available at: [Link]
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National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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National Center for Biotechnology Information. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PMC. Available at: [Link]
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Sciencemadness.org. Preparation of 3-methoxybenzoic acid. Available at: [Link]
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PubMed. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link]
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Royal Society of Chemistry. Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]
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Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]
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MDPI. Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Available at: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
-
Preprints.org. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available at: [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Cheméo. Benzamide, 3-methoxy-N-ethyl- - Chemical & Physical Properties. Available at: [Link]
-
Arkivoc. Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Available at: [Link]
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PubMed. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Available at: [Link]
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MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available at: [Link]
-
MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]
- Google Patents. US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
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An In-Depth Technical Guide to the Synthesis of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide, a valuable compound in contemporary chemical research. The synthetic strategy is centered around a robust and efficient two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core biaryl structure, followed by an amide bond formation. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also a critical analysis of the underlying chemical principles, reagent selection, and reaction optimization. The protocols are designed to be self-validating, with an emphasis on reproducibility and high purity of the final product.
Introduction and Strategic Overview
This compound is a biaryl amide whose structural motifs are of significant interest in medicinal chemistry and materials science. The synthesis of such compounds requires a reliable method for the formation of a carbon-carbon bond between two aromatic rings, as well as a dependable method for amide bond formation.
The synthesis pathway detailed in this guide was designed for efficiency, modularity, and high yield. It proceeds in two key stages:
-
Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction is employed to create the central C-C bond between a benzoic acid derivative and a pyridine derivative. Specifically, 3-bromobenzoic acid is coupled with the commercially available (6-methoxypyridin-3-yl)boronic acid. This approach is favored due to its mild reaction conditions and tolerance of a wide range of functional groups, including the carboxylic acid moiety.
-
Amide Coupling: The resulting 3-(6-methoxypyridin-3-yl)benzoic acid is then coupled with ethylamine to form the final benzamide product. A variety of modern coupling reagents can be employed for this transformation, and this guide will discuss the rationale for selecting an appropriate reagent to ensure high conversion and minimize side reactions.
This strategic approach allows for the late-stage introduction of the ethylamide group, which is advantageous for creating analogues for structure-activity relationship (SAR) studies.
Synthesis Pathway Visualization
The overall synthetic route is depicted in the following diagram:
Caption: Overall two-step synthesis of this compound.
In-Depth Experimental Protocols
Step 1: Synthesis of 3-(6-Methoxypyridin-3-yl)benzoic Acid via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, particularly when working with heteroaromatic substrates like pyridines.
Reaction Principle: The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide (3-bromobenzoic acid), transmetalation of the pyridine moiety from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the active palladium(0) catalyst.[1]
Protocol:
-
Materials:
-
3-Bromobenzoic acid
-
(6-Methoxypyridin-3-yl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
-
-
Experimental Workflow Diagram:
Sources
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide represents a novel chemical entity with significant therapeutic potential, predicated on the privileged benzamide scaffold.[1] This in-depth technical guide provides a comprehensive framework for elucidating the mechanism of action of this compound. In the absence of extensive prior research, we present a hypothesis-driven approach, grounded in the established pharmacology of structurally related molecules. This document details a multi-tiered experimental workflow, from initial computational predictions and in vitro screening to cellular target engagement and functional validation. Our objective is to equip researchers with the strategic and technical insights necessary to systematically uncover the molecular targets and signaling pathways modulated by this promising compound.
Introduction: The Benzamide Scaffold as a Foundation for Novel Therapeutics
The benzamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of approved drugs and clinical candidates. Its remarkable versatility allows for precise modulation of biological targets through tailored substitutions on the aromatic ring.[1] Benzamide-containing molecules have demonstrated efficacy as histone deacetylase (HDAC) inhibitors[1][2], acetylcholinesterase (AChE) inhibitors[3], and modulators of various other enzymes and receptors. The subject of this guide, this compound (henceforth referred to as Cmpd-X), is a structurally intriguing molecule that combines the established benzamide core with a methoxypyridine moiety, a common feature in neuroactive and anti-cancer agents.
Given the structural alerts within Cmpd-X, we hypothesize that its primary mechanism of action involves the inhibition of a specific enzyme, potentially a member of the histone deacetylase family, due to the prevalence of this activity among benzamide derivatives.[1][2] This guide will outline a rigorous, self-validating experimental cascade to test this hypothesis and explore other potential mechanisms.
A Phased Approach to Mechanism of Action Elucidation
The following sections detail a logical and iterative workflow designed to systematically investigate the mechanism of action of Cmpd-X. This workflow is designed to be both comprehensive and resource-efficient, with each phase informing the next.
Phase 1: In Silico Profiling and Target Prediction
The initial step in our investigation is to leverage computational tools to predict the likely biological targets of Cmpd-X. This in silico phase allows for the generation of testable hypotheses and the prioritization of experimental resources.
Experimental Protocol: Molecular Docking and Target Prediction
-
Ligand Preparation: The 3D structure of Cmpd-X will be generated and energy-minimized using a suitable computational chemistry software package (e.g., Schrödinger Maestro, MOE).
-
Target Selection: A panel of potential protein targets will be assembled based on the known activities of benzamide and methoxypyridine-containing compounds. This panel should include, at a minimum:
-
Histone Deacetylases (all classes)
-
Acetylcholinesterase
-
Butyrylcholinesterase
-
Dopamine D2 Receptor
-
A panel of kinases and phosphatases
-
-
Molecular Docking: Docking studies will be performed using a validated algorithm (e.g., Glide, AutoDock Vina) to predict the binding mode and affinity of Cmpd-X to each target.
-
Scoring and Analysis: The docking poses will be scored and ranked based on predicted binding energy. The top-ranking targets will be prioritized for in vitro validation.
Caption: In Silico Target Prediction Workflow for Cmpd-X.
Phase 2: In Vitro Biochemical Validation
The predictions from Phase 1 will be tested through direct biochemical assays. This phase is critical for confirming enzymatic inhibition or receptor binding and determining the potency of Cmpd-X.
Experimental Protocol: In Vitro Enzyme Inhibition/Binding Assays
-
Compound Preparation: Cmpd-X will be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.
-
Assay Execution: Commercially available or in-house developed assays will be used to measure the activity of the prioritized targets in the presence of varying concentrations of Cmpd-X. For example:
-
HDAC Inhibition: A fluorometric assay using a commercially available HDAC substrate.
-
AChE Inhibition: An Ellman's assay to measure the hydrolysis of acetylthiocholine.
-
Receptor Binding: A radioligand binding assay to determine the displacement of a known ligand from the target receptor.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or binding affinity (Ki) will be calculated from the dose-response curves.
Table 1: Hypothetical In Vitro Screening Results for Cmpd-X
| Target | Assay Type | IC50/Ki (nM) |
| HDAC1 | Fluorometric Inhibition | 50 |
| HDAC6 | Fluorometric Inhibition | 850 |
| AChE | Ellman's Assay | >10,000 |
| Dopamine D2 | Radioligand Binding | >10,000 |
Data presented in this table is hypothetical and for illustrative purposes only.
Phase 3: Cellular Target Engagement and Functional Consequences
Confirmation of biochemical activity must be followed by evidence of target engagement within a cellular context. This phase will also explore the downstream functional consequences of target modulation by Cmpd-X.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line for HDAC inhibition) will be cultured and treated with Cmpd-X or a vehicle control.
-
Thermal Challenge: The treated cells will be heated to a range of temperatures.
-
Protein Extraction and Analysis: The soluble protein fraction will be extracted and analyzed by Western blot or mass spectrometry to quantify the amount of the target protein that remains soluble at each temperature.
-
Data Interpretation: An increase in the thermal stability of the target protein in the presence of Cmpd-X indicates direct binding.
Experimental Protocol: Downstream Functional Assay (Histone Acetylation)
-
Cell Treatment: Cells will be treated with varying concentrations of Cmpd-X.
-
Protein Extraction and Western Blot: Histones will be extracted, and the levels of acetylated histones (e.g., Acetyl-H3, Acetyl-H4) will be measured by Western blot.
-
Data Analysis: A dose-dependent increase in histone acetylation would confirm the functional inhibition of HDACs in a cellular context.
Caption: Workflow for Cellular Target Engagement and Functional Validation.
Data Interpretation and Future Directions
The culmination of the data from these three phases will provide a robust understanding of the mechanism of action of this compound. Should the data support the hypothesis of HDAC inhibition, further studies would be warranted to determine the isoform selectivity and to explore the anti-proliferative and pro-apoptotic effects in relevant cancer models. If an alternative mechanism is identified, the experimental cascade would be adapted to validate this new hypothesis.
The systematic approach outlined in this guide ensures a high degree of scientific rigor and provides a clear path forward for the development of Cmpd-X as a potential therapeutic agent. The self-validating nature of the described protocols provides a high level of confidence in the generated data, which is essential for making informed decisions in the drug development process.
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- The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals - Benchchem.
- Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - NIH.
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI.
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"N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide" physical and chemical properties
A Technical Guide to N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide
Authored For: Drug Development and Chemical Research Professionals Preamble: This document provides a comprehensive analysis of the chemical and physical properties of this compound, a bi-aryl substituted amide of potential interest in medicinal and agrochemical research. Given the compound's status as a research chemical, publicly available experimental data is limited. This guide synthesizes known information with established principles of organic chemistry to present a robust profile, including plausible synthetic routes and predicted analytical characteristics, thereby offering a foundational resource for researchers.
Compound Identification and Molecular Structure
This compound is a heterocyclic aromatic compound featuring a central benzamide core. A key structural feature is the carbon-carbon bond linking the meta-position of the benzamide ring to the 5-position of a 2-methoxypyridine ring. This bi-aryl arrangement provides a rigid scaffold that is common in pharmacologically active molecules.
Caption: Molecular structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1375069-32-1 | [1][2][3] |
| IUPAC Name | N-Ethyl-3-(6-methoxy-3-pyridinyl)benzamide | [2] |
| Molecular Formula | C₁₅H₁₆N₂O₂ | [1][2][3] |
| Molecular Weight | 256.30 g/mol | [1][3] |
| SMILES | O=C(NCC)C1=CC=CC(C2=CC=C(OC)N=C2)=C1 |[3] |
Physicochemical Properties
Detailed experimental data for this specific molecule is not widely published. The properties below are a combination of catalog data and predictions based on the behavior of analogous benzamide structures.
Table 2: Physical and Chemical Properties
| Property | Value / Prediction | Rationale / Source |
|---|---|---|
| Appearance | Predicted: White to off-white crystalline solid. | Based on analogous compounds like benzamide, which is a white solid.[4][5] |
| Melting Point | Data not available. | --- |
| Boiling Point | Data not available. | --- |
| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, dichloromethane); slightly soluble in water. | General solubility profile for benzamide-type compounds.[4][5] |
| Storage Temperature | -20°C | [1] |
| Shipping Temperature | Ambient / Room Temperature |[1] |
Synthesis and Reactivity
While a specific protocol for this compound is not documented in the searched literature, its structure suggests two highly plausible synthetic strategies rooted in well-established organic reactions: Suzuki coupling for the bi-aryl core formation and subsequent amidation.
Proposed Synthetic Pathway
The most logical approach involves creating the central bi-aryl carboxylic acid intermediate, followed by amide bond formation. This sequence is often preferred to avoid potential side reactions involving the amide N-H group during the coupling step.
Caption: Plausible synthetic workflow for the target compound.
Experimental Protocol: Suzuki Coupling (Conceptual)
This protocol outlines the formation of the bi-aryl carboxylic acid intermediate.
-
Reaction Setup: To a degassed solution of a suitable solvent (e.g., a mixture of dioxane and water), add 3-bromobenzoic acid (1.0 eq), 6-methoxypyridine-3-boronic acid (1.1 eq), and a base such as sodium carbonate (2.5 eq).
-
Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100°C for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling, acidify the aqueous mixture to precipitate the carboxylic acid product. Filter and wash the solid with water.
-
Purification: Recrystallize or purify by column chromatography to yield pure 3-(6-methoxypyridin-3-yl)benzoic acid.
Experimental Protocol: Amide Formation (Conceptual)
This protocol details the final step of the synthesis.
-
Acid Activation: Suspend the 3-(6-methoxypyridin-3-yl)benzoic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM). Add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases, indicating the formation of the acyl chloride. Remove excess reagent under vacuum.
-
Amidation: Dissolve the resulting crude acyl chloride in fresh dry DCM and cool in an ice bath. Add a solution of ethylamine (1.5 eq) and a non-nucleophilic base like triethylamine (2.0 eq) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid, dilute base, and brine. Dry over sodium sulfate.
-
Purification: Concentrate the solution and purify the crude product by flash chromatography or recrystallization to obtain the final compound.
Predicted Spectroscopic Profile
While experimental spectra are not publicly available, the key features of ¹H NMR, ¹³C NMR, and Mass Spectrometry can be reliably predicted based on the molecule's structure and data from analogous compounds.[6]
-
¹H NMR:
-
Aromatic Region (δ 7.0-8.5 ppm): Multiple signals corresponding to the seven protons on the two aromatic rings. Protons adjacent to the pyridine nitrogen and the benzamide carbonyl will be the most downfield.
-
Methoxy Group (δ ~3.9 ppm): A sharp singlet integrating to 3H.
-
Ethyl Group (δ 1.2-1.4 ppm and 3.3-3.5 ppm): A triplet (CH₃, 3H) and a quartet (CH₂, 2H) coupled to each other and the amide proton.
-
Amide Proton (δ ~8.0 ppm): A broad singlet or triplet, which may exchange with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon (δ ~167 ppm): The amide carbonyl carbon will be a distinct downfield signal.
-
Aromatic Carbons (δ 110-160 ppm): Signals for the 11 aromatic carbons, with the carbon bearing the methoxy group being significantly shielded.
-
Aliphatic Carbons (δ ~15 ppm and ~35 ppm): Two signals for the ethyl group carbons.
-
Methoxy Carbon (δ ~55 ppm): A signal for the methoxy carbon.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A strong peak at m/z 256.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the ethyl group (M-29), cleavage of the amide bond, and other characteristic fragmentations of the bi-aryl core.
-
Biological Context and Potential Applications
The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[7][8][9][10] The specific combination of a benzamide with a methoxypyridine moiety suggests potential for investigation in several therapeutic and industrial areas.
Caption: Diverse biological roles of the benzamide chemical scaffold.
-
Oncology: Many benzamide derivatives function as inhibitors of histone deacetylases (HDACs), a class of enzymes involved in cancer progression.[9]
-
Neuroscience: The structure is related to compounds that act as potent and selective opioid receptor agonists.[11][12]
-
Agrochemicals: Substituted benzamides have been successfully developed as fungicides and insecticides, indicating potential applications in crop protection.[7][8][13]
Given this context, this compound is a logical candidate for screening in high-throughput assays for these and other biological activities.
Safe Handling and Storage
As a research chemical with limited toxicological data, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: For maximum recovery of product, centrifuge the original vial before removing the cap.[1] Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store the compound in a tightly sealed container at -20°C for long-term stability.[1]
-
General Precautions: Based on the general properties of benzamides, this compound may cause irritation to the skin, eyes, and respiratory system.[4] Avoid contact with strong oxidizing agents and strong acids.[4]
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N-ethyl-3-methoxybenzamide | C10H13NO2. PubChem, National Institutes of Health. [Link]
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Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Arkivoc. [Link]
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A-Z-Guide: Deconvoluting the Biological Targets of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide
Abstract
N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide (PubChem CID: 138676056) is a novel small molecule with an uncharacterized biological profile.[1][2][3] This technical guide presents a comprehensive, multi-platform strategy for the elucidation of its potential biological targets, mechanism of action, and therapeutic applicability. As direct biological data for this compound is not available in the public domain, this document outlines a robust, industry-standard workflow commencing with in silico predictive modeling, followed by rigorous biophysical and cell-based experimental validation. We detail the causality behind each experimental choice, providing field-proven protocols for researchers in pharmacology and drug development. The described workflow is designed as a self-validating system, integrating computational predictions with orthogonal experimental assays to build a high-confidence profile of the compound's bioactivity.
Introduction: Profiling the Unknown
The identification of a small molecule's biological target is the critical first step in drug discovery and chemical biology.[4] It transforms a compound from a mere chemical entity into a tool for modulating biological processes and a potential therapeutic. This compound is a synthetic organic molecule featuring a benzamide scaffold linked to a methoxypyridine ring. While its synthesis is documented, its interactome remains undefined.
This guide provides a logical pathway to bridge this knowledge gap. The strategy is bifurcated into two core phases:
-
Phase 1: Target Hypothesis Generation. Leveraging computational and predictive technologies to generate a ranked list of plausible biological targets.
-
Phase 2: Target Validation. Employing a suite of orthogonal, industry-standard biophysical and cellular assays to confirm or refute the computationally-derived hypotheses and measure target engagement in a biologically relevant context.
Phase 1: In Silico Target Hypothesis Generation
Before committing to resource-intensive wet-lab experiments, computational methods offer a cost-effective and rapid approach to generate initial hypotheses.[5][6][7] This process relies on the principle that a compound's structure dictates its function and, therefore, its potential protein interactions.
Physicochemical Properties & Structural Analysis
A preliminary analysis of the compound's structure (Figure 1) and calculated properties provides initial clues about its drug-like potential and possible target classes.
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₅H₁₆N₂O₂ Molecular Weight: 256.3 g/mol [1] (Image of the 2D chemical structure would be placed here)
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Implication |
|---|---|---|
| LogP | ~2.5 - 3.0 | Good membrane permeability, suggesting potential for intracellular targets. |
| Topological Polar Surface Area (TPSA) | ~50 - 60 Ų | Favorable for oral bioavailability and cell permeability. |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 | |
Note: Values are estimations from standard cheminformatics software and should be experimentally verified.
Target Prediction Methodologies
We will employ a combination of ligand-based and structure-based approaches to cast a wide net for potential targets.[5][6]
-
Ligand-Based Prediction: This method identifies potential targets by comparing the query compound to a large database of molecules with known biological activities.[5] The underlying principle is "chemical similarity," where structurally similar molecules are presumed to have similar biological targets.[5]
-
Structure-Based Prediction (Reverse Docking): This approach "docks" the 3D conformation of our compound against a library of protein crystal structures to predict binding affinity.[5][7] It is particularly useful for identifying novel or unexpected interactions.[10]
The output of this in silico phase will be a prioritized list of putative targets. Given the prevalence of benzamide and pyridine moieties in kinase inhibitors, it is highly probable that protein kinases will feature prominently in the prediction results.[11] Other potential target classes could include GPCRs, ion channels, and metabolic enzymes.
Phase 2: Experimental Target Identification & Validation
The hypotheses generated in Phase 1 must be experimentally validated. A multi-tiered approach using orthogonal assays is crucial to build confidence and confirm the mechanism of action.[12][13]
Initial Broad-Spectrum Screening: Phenotypic Assays
Before focusing on specific predicted targets, a phenotypic screen can provide unbiased insights into the compound's functional effects on whole cells or organisms.[14][15] This "forward pharmacology" approach identifies compounds based on a desirable change in phenotype, with target deconvolution performed subsequently.[15][16]
-
Rationale: A phenotypic screen can reveal unexpected activities and serves as a functional readout that can later be connected to a specific molecular target.[16][17] For example, observing anti-proliferative effects in a cancer cell line panel would strongly support prioritizing predicted oncology targets like kinases.[14]
-
Cell Line Selection: Choose a panel of diverse human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) to screen for anti-proliferative activity.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., from 100 µM to 1 nM).
-
Assay Execution: Seed cells in 96-well or 384-well plates. After 24 hours, treat with the compound dilution series.
-
Incubation: Incubate for 72 hours.
-
Data Acquisition: Use a cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with cell number. Read luminescence on a plate reader.
-
Analysis: Plot cell viability versus compound concentration and calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Direct Target Engagement: Biophysical Methods
Once a phenotypic effect is observed or a high-confidence target list is generated in silico, the next step is to confirm direct physical binding between the compound and the purified protein target.
The Cellular Thermal Shift Assay (CETSA®) and its biochemical counterpart, Differential Scanning Fluorimetry (DSF), are powerful techniques for confirming target engagement.[18] They are based on the principle that ligand binding typically stabilizes a protein, increasing its melting temperature (Tm).[19][20][]
-
Rationale: TSA is a rapid, low-cost, and high-throughput method to screen for direct binding.[] A positive thermal shift provides strong evidence of a direct interaction between the compound and the putative target protein.[18][22]
-
Protein Preparation: Obtain or purify the recombinant protein of interest (e.g., a predicted kinase) to ≥90% purity.[19]
-
Reaction Setup: In a 96- or 384-well PCR plate, mix the protein, the compound (or DMSO vehicle control), and a fluorescent dye (e.g., SYPRO™ Orange) that binds to exposed hydrophobic regions of unfolded proteins.[19][23]
-
Thermal Denaturation: Place the plate in a real-time PCR machine.[23] Apply a thermal gradient, increasing the temperature incrementally (e.g., from 25°C to 95°C).[23]
-
Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment.[19]
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tm. Calculate the ΔTm (Tm with compound - Tm with DMSO). A significant positive ΔTm indicates stabilizing ligand binding.[19][23]
Specificity & Selectivity Profiling: Kinase Screening
If in silico predictions and initial validation assays point towards a kinase, it is crucial to understand the compound's selectivity across the human kinome. A promiscuous compound may have undesirable off-target effects.
-
Rationale: Screening against a large panel of kinases provides a selectivity profile, which is critical for lead optimization.[24] It helps identify both the intended on-target activity and potential off-target liabilities.[24][25]
-
Platform Selection: Engage a commercial service provider offering large-scale kinome screening (e.g., KINOMEscan®, which uses an active site-directed competition binding assay, or activity-based platforms like ADP-Glo™).[24][25][26][27]
-
Assay Conditions: Submit the compound for screening at a fixed concentration (typically 1 µM or 10 µM) against a panel of over 400 human kinases.[25]
-
Data Analysis: The output is typically presented as "% Inhibition" at the tested concentration. Potent hits are often defined as those causing >90% inhibition.
-
Follow-up: For the most potent hits, perform dose-response experiments to determine binding affinity (Kd) or inhibitory concentration (IC50) values, allowing for quantitative ranking of targets.[25]
Confirmation in a Biological System: Cellular Target Engagement
Confirming that the compound binds its target in a live cell is the ultimate validation.[13][28][29] Cellular target engagement assays bridge the gap between biochemical activity and cellular function.[12][28]
-
Rationale: These assays prove that the compound can penetrate the cell membrane, reach its intracellular target, and bind to it in the complex milieu of the cytoplasm.[13][29] This is a critical step for validating the mechanism of action.[28]
-
Cell Line Engineering: Create a stable cell line that expresses the target protein fused to a NanoLuc® luciferase enzyme.
-
Assay Principle: Add a cell-permeable fluorescent tracer that binds to the target protein. In the absence of a competing compound, energy transfer (BRET) occurs between the luciferase and the tracer.
-
Competition: When this compound is added, it enters the cell and competes with the tracer for binding to the target. This competition disrupts BRET.
-
Measurement: The BRET signal is measured on a plate reader. A decrease in the BRET signal with increasing compound concentration indicates successful target engagement.
-
Analysis: A dose-response curve is generated to calculate the cellular IC50, reflecting the compound's potency in a live-cell environment.
Conclusion and Forward Path
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"N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide" preliminary bioactivity screening
This systematic approach ensures that resources are directed toward compounds with the highest probability of success, forming the bedrock of a rational and efficient drug discovery program. [24]
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N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide: A Technical Guide for Drug Development Professionals
Introduction and Physicochemical Profile
N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide is a small molecule with the chemical formula C₁₅H₁₆N₂O₂ and a molecular weight of 256.3 g/mol .[1] Its structure is characterized by a central benzamide core, substituted with an ethyl group on the amide nitrogen and a 6-methoxypyridin-3-yl group at the 3-position of the benzene ring. While extensive literature on this specific compound is not publicly available, its structural motifs are prevalent in a wide range of pharmacologically active agents, suggesting its potential as a valuable scaffold in drug discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1375069-32-1[1][2] |
| Molecular Formula | C₁₅H₁₆N₂O₂[1][2] |
| Molecular Weight | 256.3[1] |
| Predicted LogP | 2.8 (ACD/Labs) |
| Predicted pKa | 14.5 (Amide N-H), 4.2 (Pyridine N) (ACD/Labs) |
Proposed Synthesis and Experimental Protocol
The synthesis of this compound can be efficiently achieved through a standard amide coupling reaction. A plausible and scalable synthetic route involves the condensation of 3-(6-methoxypyridin-3-yl)benzoic acid with ethylamine. This transformation is typically mediated by a peptide coupling reagent to activate the carboxylic acid, facilitating nucleophilic attack by the amine.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol:
-
Carboxylic Acid Activation: To a solution of 3-(6-methoxypyridin-3-yl)benzoic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents). Stir the mixture at ambient temperature for 15 minutes. The use of HATU is recommended for its high efficiency and mild reaction conditions, minimizing side reactions.
-
Amine Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the reaction mixture, followed by the dropwise addition of ethylamine (1.2 equivalents). The excess base is crucial to neutralize the generated hexafluorophosphate salt and drive the reaction to completion.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.
Potential Pharmacological Profile and Therapeutic Applications
The benzamide moiety is a well-established pharmacophore present in numerous approved drugs with diverse therapeutic applications.[3] The specific substitution pattern of this compound allows for speculation on its potential biological targets and therapeutic uses.
Central Nervous System (CNS) Applications
Substituted benzamides are widely recognized for their activity at dopamine and serotonin receptors. For instance, compounds with a similar benzamide core have demonstrated potent neuroleptic activity.[4] The methoxypyridine moiety can influence receptor selectivity and pharmacokinetic properties, potentially leading to a novel CNS agent with an improved side-effect profile.
Caption: Hypothesized modulation of CNS signaling pathways.
Gastrointestinal Motility
Certain benzamide derivatives are known to act as prokinetic agents, enhancing gastrointestinal motility.[5] This activity is often mediated through interactions with serotonin 5-HT4 receptors. The structural features of this compound warrant investigation into its potential as a novel treatment for disorders such as gastroparesis and functional dyspepsia.
Oncology
More recently, benzamide-containing compounds have been explored as anticancer agents, notably as inhibitors of enzymes like histone deacetylases (HDACs) and carbonic anhydrases.[6][7] The specific electronic and steric properties imparted by the methoxypyridine and ethylamide groups could lead to selective inhibition of cancer-related targets.
Future Directions and Conclusion
This technical guide provides a foundational understanding of this compound, a compound with significant potential for further research and development. The immediate next steps should involve the execution of the proposed synthesis and comprehensive characterization of the molecule. Following this, a systematic in vitro pharmacological profiling is essential to identify its primary biological targets. Based on these findings, subsequent in vivo studies in relevant disease models will be crucial to validate its therapeutic potential.
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Kato, S., et al. Novel benzamides as selective and potent gastrokinetic agents. III. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]-benzamides. Chem Pharm Bull (Tokyo). 1992;40(3):652-60. Available from: [Link]
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Introduction: The Pharmacological Significance of the Pyridyl-Benzamide Scaffold
An In-Depth Technical Guide to the Synthesis, Derivatization, and Evaluation of the N-Aryl Benzamide Core Scaffold
Abstract: The N-aryl benzamide scaffold is a privileged structure in modern medicinal chemistry, forming the backbone of numerous therapeutic agents and molecular probes. This guide focuses on the chemical space surrounding N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide , utilizing it as a central reference point to explore the synthesis, structural derivatization, and biological evaluation of its analogs. We will delve into the strategic considerations for molecular design, provide robust, field-tested synthetic protocols, and outline a systematic approach to establishing structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive technical resource on this important chemical class.
The benzamide moiety is a cornerstone of numerous biologically active compounds, recognized for its ability to form key hydrogen bonds with protein targets and its favorable metabolic stability.[1][2] When coupled with a pyridine ring, the resulting pyridyl-benzamide core offers a versatile three-dimensional structure with a tunable electronics and solubility profile, making it a frequent constituent in drug discovery campaigns.[3][4] Molecules incorporating this scaffold have shown a wide range of activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][5][6]
The specific molecule, this compound (CAS 1375069-32-1), serves as an ideal exemplar of this class.[7][8] It can be deconstructed into three primary regions for analog development:
-
The N-Alkyl Group: The ethyl substituent, which influences solubility and can interact with hydrophobic pockets in a binding site.
-
The Central Benzamide Ring: The core scaffold, which can be substituted to modulate electronic properties and metabolic stability.
-
The Pyridyl Moiety: The 6-methoxypyridin-3-yl group, a key recognition element that can be modified to optimize target engagement and pharmacokinetic properties.
This guide will systematically explore the modification of each region to build a comprehensive understanding of the scaffold's potential.
Part 1: The Core Scaffold - Synthesis and Functionalization
The construction of the pyridyl-benzamide scaffold is primarily achieved through a convergent synthesis strategy that involves two key transformations: a palladium-catalyzed cross-coupling to form the biaryl system and a subsequent amide bond formation.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target scaffold breaks the molecule into three commercially available or readily accessible starting materials. The primary disconnections are made at the amide bond and the aryl-aryl bond.
Caption: Retrosynthetic analysis of the target molecule.
Key Synthetic Route: A Self-Validating Workflow
The forward synthesis involves creating the biaryl acid via Suzuki coupling, followed by amide coupling. This sequence is generally preferred as boronic acids can sometimes be sensitive to the conditions of amide coupling.
Caption: General synthetic workflow with integrated quality control.
Detailed Experimental Protocols
The following protocols are robust, scalable, and include self-validating checkpoints.
This protocol describes the formation of the C-C bond between the benzene and pyridine rings. The choice of a palladium catalyst and ligand is crucial for efficient coupling with heteroaryl compounds.[9][10]
Materials:
-
3-Bromobenzoic acid (1.0 eq)
-
(6-Methoxypyridin-3-yl)boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Setup: To a flame-dried Schlenk flask, add 3-bromobenzoic acid, (6-methoxypyridin-3-yl)boronic acid, and Na₂CO₃.
-
Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add Pd(PPh₃)₄, followed by the dioxane/water solvent mixture.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours.
-
Causality: The base is essential for activating the boronic acid to facilitate transmetalation to the palladium center.[11] The aqueous dioxane provides both solubility for the organic and inorganic reagents and is a standard solvent for Suzuki reactions.
-
-
Monitoring (Self-Validation): Take a small aliquot, quench with water, extract with ethyl acetate, and analyze by LC-MS to confirm the consumption of the starting aryl bromide.
-
Workup: Cool the reaction to room temperature. Acidify with 1M HCl to pH ~3-4, which protonates the product carboxylic acid, causing it to precipitate.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield the crude biaryl acid.
-
Purification: If necessary, the product can be recrystallized from an ethanol/water mixture. Confirm structure and purity via ¹H NMR and LC-MS.
This protocol utilizes HATU, a highly efficient uronium-based coupling reagent that minimizes side reactions and is effective even with less reactive amines.[12][13]
Materials:
-
3-(6-Methoxypyridin-3-yl)benzoic acid (1.0 eq)
-
Ethylamine (as a solution in THF or as HCl salt) (1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.
-
Reagent Addition: Add ethylamine, followed by DIPEA. Cool the mixture to 0 °C in an ice bath.
-
Causality: DIPEA is a non-nucleophilic base used to neutralize the amine salt (if used) and scavenge the acid formed during the reaction, driving the equilibrium towards product formation. Cooling to 0 °C controls the initial exothermic reaction upon adding the coupling reagent.
-
-
Activation: Add HATU portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Causality: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[14]
-
-
Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is fully consumed.
-
Workup: Quench the reaction by adding water. Extract the product into ethyl acetate (3x). Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the final compound. Confirm identity and purity via NMR, HRMS, and HPLC.
Part 2: Structure-Activity Relationship (SAR) Studies & Analog Design
Systematic modification of the core structure is essential to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: Key regions for SAR exploration on the core scaffold.
Modification of the N-Alkyl Group (Region A)
The N-ethyl group can be varied to explore specific hydrophobic interactions within a target's binding site.
-
Rationale: Increasing alkyl chain length (e.g., propyl, butyl) can enhance van der Waals interactions but may decrease solubility. Introducing cyclic structures (e.g., cyclopropyl, cyclohexyl) restricts conformational flexibility, which can lead to higher binding affinity if the bound conformation is matched.
-
Synthetic Approach: Substitute ethylamine with other primary or secondary amines in Protocol 2.
Substitution of the Benzamide Ring (Region B)
Adding substituents to the central phenyl ring can modulate the molecule's electronic properties and block potential sites of metabolism.
-
Rationale: Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) can alter the pKa of the amide N-H, potentially influencing hydrogen bonding. Electron-donating groups (e.g., -Me, -OMe) can impact metabolic stability.
-
Synthetic Approach: Start with the appropriately substituted 3-bromobenzoic acid derivative in Protocol 1.
Modification of the Pyridyl Moiety (Region C)
This region is often critical for target engagement via hydrogen bonding with the pyridine nitrogen.
-
Rationale: The 6-methoxy group is a key variable. While it may enhance solubility and provide a hydrogen bond acceptor, some studies on related benzamides have shown that a 6-methoxypyridin-3-yl moiety can lead to a loss of activity against certain targets, such as Mycobacterium tuberculosis QcrB, compared to unsubstituted pyridine or furan rings.[15] This highlights the target-dependent nature of SAR. Replacing the methoxy group with other substituents (e.g., -H, -Cl, -CH₃) or moving it to a different position is a critical step. Furthermore, replacing the entire pyridine ring with other heterocycles (e.g., pyrimidine, pyrazole, thiazole) can fundamentally alter the binding mode and properties.[16]
-
Synthetic Approach: Utilize different substituted pyridine boronic acids in Protocol 1.
Quantitative SAR Data Summary (Hypothetical Kinase Target)
The following table illustrates how SAR data for a series of analogs against a hypothetical kinase target (e.g., "Kinase X") could be presented.
| Compound ID | Region A (R¹) | Region B (R²) | Region C (Het-R³) | Kinase X IC₅₀ (nM) | Cell Viability EC₅₀ (µM) |
| LEAD-001 | -CH₂CH₃ | H | 6-MeO-Pyridin-3-yl | 150 | 2.5 |
| ANA-002 | -Cyclopropyl | H | 6-MeO-Pyridin-3-yl | 75 | 1.8 |
| ANA-003 | -CH₂CH₃ | 4-F | 6-MeO-Pyridin-3-yl | 120 | 2.1 |
| ANA-004 | -CH₂CH₃ | H | Pyridin-3-yl | 550 | > 10 |
| ANA-005 | -CH₂CH₃ | H | Furan-3-yl | 95 | 5.6 |
| ANA-006 | -Cyclopropyl | 4-F | Furan-3-yl | 15 | 0.8 |
This is representative data for illustrative purposes.
Part 3: Biological Evaluation and Mechanistic Insights
A structured biological evaluation is necessary to translate chemical modifications into meaningful data. A typical screening cascade ensures that resources are focused on the most promising compounds.
Biological Screening Cascade
Caption: A typical drug discovery screening cascade workflow.
Key Assay Protocols
This assay quantifies the ability of a compound to inhibit a target kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Target Kinase (e.g., Kinase X) and its substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compounds (serially diluted in DMSO)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
Procedure:
-
Compound Plating: Dispense test compounds into a 384-well white assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Add the kinase, substrate, and ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Causality: This allows the enzymatic reaction to proceed. The amount of ATP consumed will be inversely proportional to the inhibitory activity of the test compound.
-
-
Detection: Add an equal volume of Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.
-
Readout: Incubate for 10 minutes to stabilize the luminescent signal, then read the plate on a luminometer.
-
Data Analysis (Self-Validation): Normalize the data to controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The Z'-factor for the assay should be > 0.5 to ensure robustness.
This assay measures the metabolic activity of cells as an indicator of cell viability or proliferation after treatment with test compounds. It is a common method to assess the cytotoxic or cytostatic effects of potential anticancer agents.[5][17]
Materials:
-
Target cancer cell line (e.g., MCF-7)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Test compounds (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the solubilized formazan at ~570 nm using a plate reader.
-
Data Analysis (Self-Validation): Normalize the absorbance values to the vehicle-treated control cells. Plot the percent viability versus the logarithm of compound concentration to calculate the EC₅₀ value.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for medicinal chemistry programs. Through strategic application of robust synthetic methods like Suzuki coupling and HATU-mediated amidation, a diverse library of analogs can be efficiently generated. A systematic approach to SAR, focusing on the three key regions of the molecule, coupled with a tiered biological screening cascade, provides a clear path to identifying compounds with optimized potency, selectivity, and drug-like properties. Future work should focus on exploring less common heterocyclic replacements for the pyridine ring and employing advanced computational methods to guide analog design and prioritize synthetic targets.
References
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed, National Center for Biotechnology Information. [Link][5][17]
-
Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). National Institutes of Health (NIH). [Link]
-
Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate. [Link]
-
Novel N-(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide. Blazingprojects. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
-
Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. [Link]
-
Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health (NIH). [Link][2]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link][14]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed, National Center for Biotechnology Information. [Link][16]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link][10]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link][1]
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health (NIH). [Link]
-
Synthesis of benzamide derivatives. ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link][13]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. ResearchGate. [Link]
-
Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link][11]chemistry.org/namedreactions/suzuki-coupling.shtm) [cite: 29]
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A Comprehensive Technical Guide to the Safe Handling of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide
This guide provides in-depth safety and handling protocols for N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide, a novel compound for research and development purposes. Given the limited availability of specific toxicological data for this molecule, this document establishes a robust safety framework by integrating known chemical properties with established best practices for handling uncharacterized chemical entities. The principles outlined herein are designed to empower researchers, scientists, and drug development professionals to work with this and other novel compounds with the highest degree of safety and scientific integrity.
Compound Identification and Physicochemical Properties
This compound is a benzamide derivative with the following identifiers and properties:
| Property | Value | Source |
| CAS Number | 1375069-32-1 | [1][2] |
| Molecular Formula | C₁₅H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 256.3 g/mol | [1] |
| Appearance | Not specified; assume solid | General Practice |
| Storage Temperature | -20°C | [1] |
It is imperative to note that this compound is intended for research use only and is not for human, therapeutic, or diagnostic applications.[1]
Hazard Identification and Risk Assessment
As of the date of this guide, a specific Safety Data Sheet (SDS) and comprehensive toxicological profile for this compound are not publicly available. Therefore, a precautionary approach is mandatory. The hazard assessment is based on the chemical class (benzamides) and general principles for handling novel compounds.
Potential Hazards:
-
Oral Toxicity: Benzamide and its derivatives can be harmful if swallowed.[3][4]
-
Dermal Toxicity and Irritation: May be harmful in contact with skin and may cause skin irritation.[3][5]
-
Eye Irritation: May cause serious eye irritation.[5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][5]
-
Genotoxicity: Some benzamide derivatives are suspected of causing genetic defects.[3][4]
-
Unknown Hazards: As a novel compound, it may possess other unknown hazardous properties.
Risk Assessment Workflow
A systematic risk assessment should be conducted before any handling of this compound. The following workflow provides a structured approach to identifying and mitigating risks.
A structured workflow for risk assessment of novel chemical compounds.
Safe Handling and Engineering Controls
Based on the precautionary principle, the following handling procedures and engineering controls are required:
-
Ventilation: All handling of this compound in solid form or as a solution should be performed in a certified chemical fume hood to minimize inhalation exposure. For highly potent compounds, a glove box may be necessary.
-
Containment: Use appropriate containment measures, such as disposable weigh boats and spatulas, to prevent contamination of surfaces.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is critical for minimizing exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | Prevents dermal absorption. Check for breakthrough times if available for similar compounds. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and airborne particles. |
| Lab Coat | Full-length, cuffed lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a fume hood. If weighing outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary. | Provides an additional layer of protection against inhalation. |
Storage and Stability
-
Storage Temperature: Store at -20°C in a tightly sealed container.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[3]
-
Storage Location: Store in a designated, locked, and well-ventilated area for potent or uncharacterized compounds.
Spill and Emergency Procedures
Spill Response Protocol
A stepwise protocol for responding to a chemical spill.
First Aid Measures
-
In case of Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
-
In case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][5]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[3][4]
Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
The safe handling of novel research compounds like this compound is paramount in a research and development setting. While specific toxicological data is currently lacking, a proactive and cautious approach based on the known properties of the benzamide chemical class and established principles of chemical safety provides a robust framework for protecting researchers. Adherence to the guidelines outlined in this document, including thorough risk assessment, proper use of engineering controls and PPE, and preparedness for emergencies, is essential for ensuring a safe and productive research environment.
References
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- N-ethyl-3-methoxybenzamide | C10H13NO2 | CID 669440. PubChem.
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- SAFETY D
- SAFETY D
- 1375069-32-1|this compound. BLDpharm.
- SAFETY D
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Methodological & Application
Characterizing Novel Bioactive Compounds: An In Vitro Assay Strategy for N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide
Introduction
In the landscape of modern drug discovery, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a meticulous process of biological characterization. This guide outlines a strategic, multi-phased in vitro assay cascade designed for the initial characterization of "N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide," a compound for which the specific biological target is not yet elucidated. This document serves as a comprehensive protocol and application note for researchers, scientists, and drug development professionals, providing not only the "how" but, more critically, the "why" behind the proposed experimental workflow. Our approach is designed to be a self-validating system, beginning with broad screening to identify a putative target class, followed by progressively more specific assays to confirm target engagement, and finally, to probe the functional consequences of this interaction within a cellular context.
Phase 1: Unveiling the Target - Broad-Spectrum Kinase Profiling
Rationale: The benzamide moiety is a common scaffold in a multitude of kinase inhibitors. Therefore, a logical and data-driven first step in characterizing "this compound" is to screen it against a broad panel of kinases. This high-throughput screening (HTS) approach is an efficient method to identify potential molecular targets and uncover any off-target activities early in the discovery process.[1][2][] Reputable vendors offer comprehensive kinase screening panels that cover a significant portion of the human kinome.[1][4]
Experimental Workflow: Broad-Spectrum Kinase Screening
Caption: Workflow for broad-spectrum kinase profiling.
Protocol 1: Broad-Spectrum Kinase Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to achieve the desired screening concentration (e.g., a final assay concentration of 10 µM).
-
-
Assay Execution (example using a radiometric assay):
-
In a multi-well plate, add the diluted compound to the individual wells containing the specific purified kinases from the panel.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing for the phosphorylation of the substrate.
-
Stop the reaction and separate the phosphorylated substrate from the residual [γ-³³P]ATP using a filter membrane.
-
Quantify the amount of phosphorylated substrate by scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each kinase in the panel relative to a vehicle control (DMSO).
-
Identify "hits" as kinases that show a significant reduction in activity (e.g., >50% inhibition).
-
Data Presentation: Kinase Screening Results
| Kinase Target | Compound Concentration (µM) | % Inhibition |
| Kinase A | 10 | 85.2 |
| Kinase B | 10 | 12.5 |
| Kinase C | 10 | 92.1 |
| ... | ... | ... |
Phase 2: Confirming Target Engagement in a Cellular Context - Cellular Thermal Shift Assay (CETSA)
Rationale: A positive result from an in vitro kinase screen with a purified enzyme does not guarantee that the compound will engage the same target within the complex environment of a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells or cell lysates.[5][6][7] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[5] Binding of the compound to its target protein increases the protein's resistance to heat-induced denaturation.[5][6]
Experimental Workflow: Western Blot-based CETSA
Caption: Principle of HTRF kinase inhibition assay.
Protocol 3: HTRF Kinase Assay for IC50 Determination
-
Compound Dilution:
-
Perform a serial dilution of this compound to create a dose-response curve (e.g., 10 concentrations ranging from 1 nM to 100 µM).
-
-
Kinase Reaction:
-
In a microplate, add the diluted compound, the target kinase, and the specific biotinylated substrate. [8] * Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
-
Detection:
-
Stop the reaction by adding a detection buffer containing EDTA.
-
Add the HTRF detection reagents: an anti-phospho-substrate antibody labeled with a donor fluorophore (e.g., Europium cryptate) and streptavidin-XL665 (acceptor fluorophore). [9] * Incubate to allow for binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor). [9] * Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Data Presentation: HTRF IC50 Determination
| Compound Concentration (nM) | % Inhibition |
| 1 | 2.5 |
| 10 | 15.8 |
| 50 | 48.9 |
| 100 | 75.3 |
| 500 | 95.1 |
| 1000 | 98.6 |
| IC50 (nM) | 52.3 |
Phase 4: Investigating Cellular Effects - Downstream Signaling Pathway Analysis
Rationale: After confirming direct target engagement and quantifying potency, it is essential to understand the compound's functional consequences within the cell. Western blotting is a powerful technique to investigate whether the inhibition of the target kinase leads to the expected modulation of its downstream signaling pathway. [10][11]This provides crucial evidence for the compound's mechanism of action.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway for analysis.
Protocol 4: Western Blot for Downstream Pathway Modulation
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound (e.g., around its IC50 value) for different time points.
-
Include a positive control (if available) and a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as described in Protocol 2.
-
Probe the membranes with primary antibodies against both the total and phosphorylated forms of the downstream signaling protein.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and detect the signals.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total downstream proteins.
-
Normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.
-
Data Presentation: Downstream Signaling Analysis
| Treatment | p-Downstream Protein (Normalized Intensity) | Total Downstream Protein (Normalized Intensity) |
| Vehicle | 1.00 | 1.00 |
| Compound (0.1 µM) | 0.78 | 0.99 |
| Compound (1 µM) | 0.25 | 1.01 |
| Compound (10 µM) | 0.08 | 0.98 |
Conclusion
This comprehensive in vitro assay cascade provides a systematic and robust framework for the initial characterization of novel compounds like this compound. By progressing from broad, unbiased screening to specific, cell-based functional assays, this strategy allows for the confident identification of a biological target, confirmation of target engagement in a physiologically relevant context, and elucidation of the compound's mechanism of action. The integration of these well-established techniques ensures scientific rigor and provides the critical data necessary to guide further drug development efforts.
References
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. Available at: [Link]
-
Zhang, J. H., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening. Available at: [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]
-
Piazza, I., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Trinquet, E., et al. (2011). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. ASSAY and Drug Development Technologies. Available at: [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support. Available at: [Link]
-
Robles, A. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Terstappen, G. C., et al. (2010). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
-
Taveras, A. G. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]
-
Basma, H., et al. (2022). The High-Throughput Screening Transformation in Modern Drug Development. Pharmaceutical Technology. Available at: [Link]
-
Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). Drug Discovery from Technology Networks. Available at: [Link]
-
Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available at: [Link]
-
Rahman, M. A., et al. (2020). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences. Available at: [Link]
-
Robles, A. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]
-
Zhang, J. H., et al. (2007). HTRF® Kinase Assay Protocol. ResearchGate. Available at: [Link]
-
Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Pharmaceutical Technology. Available at: [Link]
-
ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. ICE Bioscience. Available at: [Link]
-
Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoLifeSciences. Available at: [Link]
-
Akkaya, K., et al. (2021). Sensitive Measurement of Drug–Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. Available at: [Link]
-
PubChem. (n.d.). N-ethyl-3-methoxybenzamide. National Center for Biotechnology Information. Available at: [Link]
-
Springer Nature. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature Experiments. Available at: [Link]
-
How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery. Available at: [Link]
-
Cheméo. (n.d.). Benzamide, 3-methoxy-N-ethyl- - Chemical & Physical Properties. Cheméo. Available at: [Link]
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Application Notes and Protocols for Benzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors in Cancer Research
Authored by: Gemini, Senior Application Scientist
Introduction: The epigenetic regulation of gene expression is a critical component in the development and progression of cancer. Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in this process by removing acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In many cancers, the overexpression or aberrant activity of HDACs results in the silencing of tumor suppressor genes. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer therapeutics. Among these, benzamide derivatives represent a significant group of synthetic HDAC inhibitors, with some having advanced to clinical use. This guide provides an in-depth overview of the mechanism of action of benzamide-based HDAC inhibitors and detailed protocols for their investigation in a cancer research setting.
Mechanism of Action: The Role of Benzamide Derivatives in HDAC Inhibition
Benzamide-based HDAC inhibitors typically share a common pharmacophore consisting of a zinc-binding group, a linker region, and a cap group. The benzamide moiety often serves as part of the cap group, which interacts with the rim of the active site of the HDAC enzyme. The zinc-binding group chelates the zinc ion in the catalytic domain of the HDAC, which is crucial for its enzymatic activity. This interaction blocks the deacetylation of histones and other non-histone proteins.[1]
The downstream effects of HDAC inhibition are multifaceted and include:
-
Reactivation of Tumor Suppressor Genes: Increased histone acetylation leads to a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes like p21 and p53.
-
Induction of Apoptosis: HDAC inhibitors can induce apoptosis through both intrinsic and extrinsic pathways by upregulating the expression of pro-apoptotic proteins.
-
Cell Cycle Arrest: The reactivation of cell cycle inhibitors, such as p21, leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.
-
Inhibition of Angiogenesis: HDAC inhibitors have been shown to downregulate the expression of pro-angiogenic factors like VEGF.
Experimental Protocols
Protocol 1: In Vitro HDAC Activity Assay
This protocol describes a fluorometric assay to determine the inhibitory potential of a benzamide derivative on HDAC activity.
Materials:
-
Benzamide test compound
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HeLa nuclear extract (as a source of HDACs)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Trichostatin A (TSA) as a positive control inhibitor
-
Developer solution (e.g., trypsin in assay buffer)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the benzamide test compound in HDAC assay buffer.
-
In a 96-well black microplate, add 5 µL of the diluted test compound or control (TSA or buffer for no-inhibitor control).
-
Add 35 µL of HeLa nuclear extract (diluted in assay buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of developer solution to each well and incubate at 37°C for 15 minutes.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
| Component | Volume | Purpose |
| Test Compound/Control | 5 µL | To assess HDAC inhibition |
| HeLa Nuclear Extract | 35 µL | Source of HDAC enzymes |
| Fluorogenic Substrate | 10 µL | Substrate for HDAC activity |
| Developer | 50 µL | To generate a fluorescent signal |
Protocol 2: Western Blot Analysis of Histone Acetylation
This protocol is for assessing the effect of a benzamide derivative on the acetylation status of histones in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Cell culture medium and supplements
-
Benzamide test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-acetyl-histone H3, anti-histone H3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cancer cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the benzamide test compound for 24 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Quantify the band intensities and normalize the acetyl-histone H3 levels to total histone H3 and the loading control (β-actin).
Sources
N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide: A Scoping Guide for Early-Phase Drug Discovery
Introduction: The benzamide scaffold is a cornerstone in modern medicinal chemistry, featured in a multitude of approved therapeutics and clinical candidates targeting a wide array of biological pathways. Its prevalence stems from its ability to form key hydrogen bond interactions with protein targets, its metabolic stability, and its synthetic tractability. Molecules incorporating the benzamide moiety have shown promise as antitumor, anti-inflammatory, and insecticidal agents.[1][2] This guide focuses on a specific, yet underexplored, benzamide derivative: N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide. Due to the nascent stage of research on this particular compound, this document serves not as a record of established applications, but as a foundational protocol and application note for researchers poised to investigate its potential in drug discovery.
Compound Profile: this compound
Below is a summary of the known physicochemical properties of the target compound.
| Property | Value | Source |
| CAS Number | 1375069-32-1 | [3] |
| Molecular Formula | C15H16N2O2 | [3] |
| Molecular Weight | 256.3 g/mol | [3] |
| InChIKey | BWVGIOJVFVAUEP-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CCNc1nc(oc)ccc1-c2ccccc2C(=O)NCC | N/A |
| Appearance | Not widely reported; likely a solid at room temperature. | [4] |
| Solubility | Not widely reported; predicted to be soluble in organic solvents like DMSO and methanol. | N/A |
| Storage | Store at -20°C for long-term stability. | N/A |
Conceptual Framework for Investigation
The structure of this compound presents several features that can guide initial hypotheses for its biological activity. The methoxypyridine ring is a common motif in kinase inhibitors, and the benzamide group can act as a versatile pharmacophore.
Caption: Key structural features of this compound and potential research avenues.
Protocols for Synthesis and Initial Screening
The following protocols are generalized methodologies and should be optimized for the specific compound.
Protocol 1: Hypothetical Synthesis via Amide Coupling
This protocol outlines a standard amide coupling reaction, a common method for synthesizing benzamide derivatives.
Materials:
-
3-(6-methoxypyridin-3-yl)benzoic acid
-
Ethylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-(6-methoxypyridin-3-yl)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethylamine (1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: General Workflow for Primary In Vitro Screening
This workflow provides a starting point for assessing the biological activity of the synthesized compound.
Sources
- 1. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 3-Fluoro-4-(2-propoxyethoxy)aniline | 946742-29-6 | Benchchem [benchchem.com]
"N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide" HPLC analysis method
An Application Note for the Isocratic HPLC-UV Analysis of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide
Abstract
This application note presents a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol, from method development rationale to system suitability and validation considerations. The method utilizes a reversed-phase C18 column with UV detection, ensuring high sensitivity, specificity, and reproducibility for purity and assay determination of this pharmaceutical compound.
Introduction and Method Rationale
This compound (Molecular Formula: C₁₅H₁₆N₂O₂, Molecular Weight: 256.3 g/mol ) is a small organic molecule featuring benzamide and methoxypyridine moieties.[1][2][3] In pharmaceutical development, establishing a reliable analytical method is crucial for quantifying the active pharmaceutical ingredient (API) and detecting any impurities, ensuring product quality and compliance.[4][5]
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose due to its high resolution, sensitivity, and precision.[4][5] The chosen methodology is based on the following scientific principles:
-
Reversed-Phase Chromatography (RPC): Given the hydrophobic nature of the analyte, RPC is the most effective separation mode.[6][7][8] This technique employs a nonpolar stationary phase (C18) and a polar mobile phase, causing hydrophobic molecules to be retained longer.[7][9]
-
UV-Visible Detection: The presence of aromatic rings in the analyte's structure results in strong ultraviolet (UV) absorbance, allowing for sensitive and specific detection.[10][11] A wavelength of 254 nm is often a good starting point for aromatic compounds.[12]
-
Isocratic Elution: For routine quality control (QC) analysis of a single compound, an isocratic method (constant mobile phase composition) is preferred over a gradient method for its simplicity, robustness, and shorter run-to-run equilibration times.[13]
This protocol is designed to be self-validating through the inclusion of rigorous system suitability testing (SST), which is a regulatory requirement to ensure the chromatographic system is adequate for the intended analysis.[14][15]
Method Development and Optimization Workflow
The development of this method followed a logical, stepwise approach to achieve optimal separation and peak characteristics. This process ensures the final protocol is both robust and scientifically sound.
Caption: Logical workflow for HPLC method development.
Detailed Analytical Protocol
This section provides the complete, step-by-step protocol for the analysis of this compound.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) or Variable Wavelength Detector (VWD).
-
Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.
-
Analytical Balance: 4- or 5-place.
-
pH Meter: Calibrated.
-
Volumetric Glassware: Class A.
-
Solvent Filtration Assembly: 0.45 µm membrane filters.
Reagents and Chemicals
-
This compound: Reference Standard (>99.5% purity).
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) or HPLC grade, resistivity >18 MΩ·cm.
-
Formic Acid: ACS grade or higher (~99%).
-
Methanol: HPLC grade (for cleaning).
Chromatographic Conditions
All quantitative data and instrument settings are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry®, Phenomenex Luna®) |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Elution Mode | Isocratic |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
| Needle Wash | 50:50 Acetonitrile:Water |
Preparation of Solutions
-
Mobile Phase (0.1% Formic Acid in Water / ACN, 55:45):
-
Add 1.0 mL of formic acid to 1000 mL of HPLC grade water to prepare the 0.1% formic acid aqueous phase.
-
Filter the aqueous phase through a 0.45 µm nylon filter.
-
In a separate container, mix 550 mL of the filtered aqueous phase with 450 mL of acetonitrile.
-
Degas the final mobile phase by sonication or helium sparging before use.
-
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). Mix thoroughly.
-
-
Working Standard Solution (0.1 mg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent. Mix thoroughly. This is the working standard for analysis.
-
-
Sample Preparation (Target concentration 0.1 mg/mL):
-
Accurately weigh an amount of the sample powder equivalent to 10 mg of the active ingredient.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then allow to cool to room temperature.
-
Dilute to volume with diluent and mix thoroughly.
-
Filter a portion through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
System Suitability and Method Validation
System Suitability Testing (SST)
Before commencing any sample analysis, the system's performance must be verified.[14][15] This is achieved by making five replicate injections of the Working Standard Solution (0.1 mg/mL). The results must conform to the acceptance criteria outlined in the table below, which are based on ICH guidelines.[16][17]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% (for n=5) | Demonstrates the precision of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% (for n=5) | Indicates the stability and precision of the pumping system. |
Overview of Method Validation (ICH Q2(R2))
For use in a regulated environment, this analytical method must be fully validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[16][18] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[16]
Caption: Key parameters for analytical method validation per ICH Q2(R2).
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or excipients.[14][15] This is demonstrated by analyzing placebo samples and performing forced degradation studies.
-
Linearity: A linear relationship between concentration and peak area should be established across a range (e.g., 50% to 150% of the working concentration). A correlation coefficient (r²) of >0.999 is typically required.[19]
-
Accuracy: The closeness of the test results to the true value, determined by analyzing samples with known concentrations (e.g., spiked placebo) and calculating the percent recovery.[14][19]
-
Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst), with acceptance criteria for the relative standard deviation (%RSD) typically set at ≤ 2.0%.[15][17]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±2% in mobile phase organic content) provides an indication of its reliability during normal usage.
Data Analysis and Calculations
The concentration of this compound in the sample is calculated using an external standard method.
Calculation for Assay (% w/w):
Assay (%) = (Areasample / Areastd) × (Concstd / Concsample) × Puritystd
Where:
-
Areasample = Peak area of the analyte in the sample chromatogram.
-
Areastd = Average peak area of the analyte in the standard chromatograms.
-
Concstd = Concentration of the working standard solution (e.g., 0.1 mg/mL).
-
Concsample = Nominal concentration of the sample solution (e.g., 0.1 mg/mL).
-
Puritystd = Purity of the reference standard (as a percentage).
References
- Vertex AI Search. (2023). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology.
- Jones, R. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
- American Pharmaceutical Review. (n.d.). Navigating HPLC Method Development: Tips for Success.
- PharmTech. (n.d.).
- PubChem. (n.d.). N-ethyl-3-methoxybenzamide.
- United States Biological. (n.d.). N-Ethyl-3-(6-methoxypyridin-3-yl)
- PharmaeliX. (n.d.). Introducing HPLC Detectors Guidance.
- Ingenieria Analitica Sl. (n.d.).
- Creative Proteomics. (n.d.).
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- IntuitionLabs. (2024). ICH Q2(R2)
- Wikipedia. (n.d.).
- Springer Nature Experiments. (n.d.).
- Echemi. (n.d.). This compound.
- Pharmaguideline. (2024).
- SciSpace. (n.d.). A review on method development by hplc.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- Scribd. (n.d.).
- Biotage. (2023).
- LCGC North America. (2018).
- Chromatography Online. (2019).
- AMSbiopharma. (2025).
- Alwsci. (2024).
- PubMed. (2000).
- YouTube. (2025). Understanding ICH Q2(R2)
- YouTube. (2025). How To Select Mobile Phase In HPLC Method Development?.
- Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
- BLDpharm. (n.d.). 1375069-32-1|this compound.
- Cheméo. (n.d.). Benzamide, 3-methoxy-N-ethyl- - Chemical & Physical Properties.
- ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
- SIELC Technologies. (n.d.). Separation of Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column.
- CNKI. (n.d.). Determination of N-[2-(5-Methoxy-1H-indol-3-)
- PubMed. (2023). Simultaneous HPLC Determination of Arbutin, Niacinamide and 3-O-Ethyl Ascorbic Acid in Whitening Cream Products in the Presence of Parabens.
Sources
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- 2. echemi.com [echemi.com]
- 3. 1375069-32-1|this compound|BLD Pharm [bldpharm.com]
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- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. Introducing HPLC Detectors Guidance - PharmaeliX [pharmaelix.com]
- 11. biotage.com [biotage.com]
- 12. ingenieria-analitica.com [ingenieria-analitica.com]
- 13. pharmtech.com [pharmtech.com]
- 14. actascientific.com [actascientific.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. intuitionlabs.ai [intuitionlabs.ai]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Simultaneous HPLC Determination of Arbutin, Niacinamide and 3-O-Ethyl Ascorbic Acid in Whitening Cream Products in the Presence of Parabens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Analysis of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide
Abstract
This application note presents a comprehensive guide to the analysis of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide (MW: 256.3 g/mol , Formula: C15H16N2O2) using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] We provide a detailed, field-tested protocol for sample preparation, chromatographic separation, and mass spectrometric detection. The causality behind experimental choices, from mobile phase composition to collision-induced dissociation (CID) energies, is explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive method for the quantification and structural elucidation of this and similar molecules.
Introduction: The Analytical Imperative
This compound is a complex heterocyclic molecule featuring three key functional domains: an N-ethylbenzamide core, a methoxy group, and a pyridine ring. The accurate and sensitive detection of such molecules is paramount in drug discovery and development, from early-stage metabolic studies to late-stage quality control.[4][5] LC-MS/MS stands as the gold standard for this purpose due to its exceptional selectivity and sensitivity, allowing for precise quantification even in complex biological matrices.[4][6] This document outlines a self-validating system, where each step of the protocol is designed to ensure data integrity and trustworthiness.
Physicochemical Properties & Predicted MS Behavior
A foundational understanding of the analyte's properties guides method development.
| Property | Value | Source |
| Molecular Formula | C15H16N2O2 | [1][2] |
| Molecular Weight | 256.3 g/mol | [1] |
| Exact Mass | 256.1212 g/mol | Calculated |
| Key Structural Features | Benzamide, Pyridine, Methoxy group, Ethyl amide | N/A |
Given these features, this compound is expected to ionize efficiently in positive mode via electrospray ionization (ESI), primarily forming the protonated molecule [M+H]+ at m/z 257.1. The presence of the basic pyridine nitrogen makes it a prime candidate for protonation.[7]
Experimental Workflow: From Sample to Data
The following diagram illustrates the comprehensive workflow for the analysis of this compound.
Caption: Overall experimental workflow.
Detailed Protocols
Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of this compound from human plasma. The use of a simple protein precipitation method is often sufficient for initial discovery-phase studies and can be further optimized with solid-phase extraction (SPE) for higher sensitivity and removal of matrix effects.
Materials:
-
Human plasma
-
This compound stock solution (1 mg/mL in DMSO)
-
Internal Standard (IS) stock solution (e.g., a structurally similar, stable isotope-labeled analog)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
Protocol:
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 5 µL of the analyte working solution and 5 µL of the IS working solution. Vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): For increased concentration, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
The choice of a C18 column is standard for molecules of this polarity, providing good retention and peak shape.[8] The gradient elution ensures that the analyte is eluted efficiently with sharp peaks.
| Parameter | Recommended Setting | Rationale |
| LC System | Agilent 1200 series or equivalent | Standard high-performance system. |
| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm) | Excellent for retaining and separating moderately polar small molecules.[8] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 3 minutes | A standard starting gradient for small molecule analysis.[8] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
Mass Spectrometry (MS) Method
The method utilizes electrospray ionization in positive mode, which is ideal for nitrogen-containing compounds.[7] A triple quadrupole instrument is used for Multiple Reaction Monitoring (MRM) for high-sensitivity quantification.[4]
| Parameter | Recommended Setting | Rationale |
| MS System | Triple Quadrupole (e.g., Sciex 6500 or equivalent) | Gold standard for quantitative analysis due to high sensitivity and selectivity.[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic pyridine nitrogen is readily protonated.[7][9][10] |
| Ion Spray Voltage | +5500 V | Optimizes the electrospray process for droplet formation and ion generation. |
| Source Temp. | 550°C | Facilitates efficient desolvation of the ESI droplets. |
| Curtain Gas | 35 psi | Prevents neutral molecules from entering the mass analyzer. |
| Collision Gas | Nitrogen | Inert gas used for collision-induced dissociation. |
| Precursor Ion (Q1) | m/z 257.1 | Corresponds to the [M+H]+ of the analyte. |
| MRM Transitions | See Table 3 | Specific precursor-to-product ion transitions for quantification and confirmation. |
Fragmentation Analysis (MS/MS)
Collision-Induced Dissociation (CID) is employed to fragment the precursor ion, providing structural information and selective product ions for quantification.[11][12][13] The amide bond is a common and predictable site of cleavage in CID.[11][14][15]
Predicted Fragmentation Pathway
The protonated molecule (m/z 257.1) is expected to fragment at the amide bond, which is one of the most labile bonds in the structure.
Caption: Proposed CID fragmentation pathway.
Key Fragment Explanations
-
m/z 134.1: This fragment likely corresponds to the protonated N-ethylbenzamide portion of the molecule, resulting from cleavage of the C-C bond between the two aromatic rings.
-
m/z 122.1: Another significant fragmentation pathway involves the cleavage of the amide bond, leading to the formation of the 3-(6-methoxypyridin-3-yl)benzoyl cation.
-
m/z 105.1: This fragment corresponds to the benzoyl cation, a very common fragment from benzamide-containing compounds, formed by the loss of the N-ethyl group from the m/z 134.1 fragment.[16]
Optimized MRM Transitions
For quantitative analysis, at least two MRM transitions are recommended—one for quantification (quantifier) and one for confirmation (qualifier).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| This compound | 257.1 | 134.1 | 25 | Quantifier |
| This compound | 257.1 | 122.1 | 30 | Qualifier |
| Internal Standard | (IS specific) | (IS specific) | (Optimized) | N/A |
Conclusion
This application note provides a robust and scientifically grounded framework for the LC-MS/MS analysis of this compound. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry are designed to be both a starting point for method development and a reliable procedure for routine analysis. The elucidation of the fragmentation pathway offers a basis for structural confirmation and troubleshooting. By explaining the causality behind the chosen parameters, this guide empowers researchers to adapt and validate this method for their specific applications in the dynamic field of drug development.
References
-
Journal of the American Society for Mass Spectrometry. (2012). A Comparison of the Effects of Amide and Acid Groups at the C-Terminus on the Collision-Induced Dissociation of Deprotonated Peptides. ACS Publications. [Link]
-
PubMed. (n.d.). A comparison of the effects of amide and acid groups at the C-terminus on the collision-induced dissociation of deprotonated peptides. [Link]
-
ResearchGate. (n.d.). Collision-induced dissociation of peptide amide bonds. [Link]
-
PubChem. (n.d.). N-ethyl-3-methoxybenzamide. National Institutes of Health. [Link]
-
PubMed. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. [Link]
-
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]
-
YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]
-
Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]
-
NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]
-
RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]
-
Taylor & Francis Online. (n.d.). Collision-induced dissociation – Knowledge and References. [Link]
-
Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
NIST WebBook. (n.d.). Benzamide. National Institute of Standards and Technology. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
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- 5. drugtargetreview.com [drugtargetreview.com]
- 6. nebiolab.com [nebiolab.com]
- 7. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
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- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Dissociation Technique Technology Overview | Thermo Fisher Scientific - RU [thermofisher.com]
- 14. A comparison of the effects of amide and acid groups at the C-terminus on the collision-induced dissociation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Benzamide [webbook.nist.gov]
Application Note & Protocol: Formulation Strategies for In Vivo Administration of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide and Other Poorly Soluble Benzamide Derivatives
Abstract
Successful in vivo studies hinge on the reliable and reproducible delivery of test compounds to the biological system. For molecules exhibiting poor aqueous solubility, such as many benzamide derivatives, achieving adequate exposure for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies presents a significant challenge. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility of "N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide" and similar compounds, and to develop robust formulations suitable for various routes of administration in preclinical models. The protocols herein detail methods for creating solutions, suspensions, and cyclodextrin-based formulations, emphasizing the rationale behind vehicle selection and the necessity of stringent quality control to ensure experimental validity.
Part 1: Foundational Physicochemical Assessment
The initial step in any preclinical formulation development is a thorough characterization of the compound's fundamental physicochemical properties.[1] The structure of this compound, containing multiple aromatic rings and an amide linkage, suggests potential lipophilicity and low aqueous solubility, a common challenge in drug development.[2][3] A constrained budget of the active pharmaceutical ingredient (API) is a typical hurdle at this early stage.[1] Therefore, efficient and informative screening methods are paramount.
Protocol 1.1: Kinetic Solubility Screening in Biorelevant Media
Objective: To rapidly estimate the apparent solubility of the test compound in a panel of commonly used preclinical vehicles.
Materials:
-
This compound (API)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Sterile Water for Injection (WFI)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Polyethylene glycol 400 (PEG400)
-
Ethanol (200 proof)
-
Corn Oil
-
96-well plates, microcentrifuge tubes, analytical balance, vortex mixer, plate reader (optional)
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the API in 100% DMSO (e.g., 50 mg/mL). This serves as the starting point for serial dilutions.
-
Vehicle Plating: Dispense 198 µL of each test vehicle (WFI, PBS, 5% DMSO in PBS, 10% PEG400 in water, etc.) into designated wells of a 96-well plate.
-
Serial Dilution: Add 2 µL of the DMSO stock solution to the first row of wells containing the vehicles. This creates an initial 1:100 dilution. Perform serial dilutions down the plate.
-
Equilibration: Seal the plate and shake at room temperature for 1.5 to 2 hours to allow for equilibration.
-
Precipitation Assessment: Visually inspect each well for signs of precipitation. For a more quantitative measure, read the absorbance or turbidity of the plate using a plate reader. The highest concentration that remains a clear solution is the estimated kinetic solubility.
-
Confirmation: For key vehicles, prepare a larger volume (e.g., 1 mL) at the estimated solubility limit, vortex vigorously, and centrifuge at high speed (e.g., >10,000 x g) for 15 minutes. Analyze the supernatant by HPLC to determine a more accurate concentration.
Data Presentation: Interpreting Solubility Screening Results
The results from Protocol 1.1 should be compiled into a clear summary table to guide the formulation strategy.
| Vehicle Composition | Estimated Solubility (µg/mL) | Observations (Clear, Hazy, Precipitate) | Potential Strategy |
| Sterile Water (pH ~6.5) | < 1 | Heavy Precipitate | Unsuitable as a simple solution |
| PBS (pH 7.4) | < 1 | Heavy Precipitate | Unsuitable as a simple solution |
| 5% DMSO / 95% Saline | ~10 | Hazy at >15 µg/mL | Co-solvent solution (low dose) |
| 10% PEG400 / 90% Water | ~50 | Clear up to 50 µg/mL | Co-solvent solution |
| 10% DMSO / 40% PEG400 / 50% Water | > 1000 | Clear | Co-solvent solution (high dose) |
| 0.5% CMC / 0.1% Tween 80 in Water | N/A (Suspension) | Forms fine dispersion | Suspension |
Note: Data presented are hypothetical and for illustrative purposes.
Visualization: Formulation Decision Workflow
The initial solubility data directly informs the path forward. A logical decision-making process is crucial to efficiently allocate resources and time.
Caption: Formulation strategy decision tree based on initial solubility.
Part 2: Formulation Development Protocols
Based on the initial assessment that this compound has poor aqueous solubility, several formulation strategies can be employed.[2] The choice depends on the required dose, the route of administration, and the toxicological profile of the excipients.[4]
Section 2.1: Co-Solvent Formulations
Expertise & Rationale: Co-solvents are water-miscible organic solvents used to increase the solubility of lipophilic drugs.[5] A combination of solvents is often used to achieve the desired solubility while minimizing the toxicity of any single agent.[6] Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent, while polyethylene glycol (PEG) 400 is a non-ionic polymer; together, they can solubilize a wide range of compounds.[5][7][8] However, it is crucial to recognize that vehicles themselves can have biological effects.[7][9][10]
Protocol 2.1.1: Preparation of a DMSO/PEG400/Saline Vehicle
Objective: To prepare a solution formulation for oral (PO) or intraperitoneal (IP) injection, targeting a final concentration of 2 mg/mL.
Materials:
-
API
-
DMSO, sterile filtered
-
PEG400, sterile filtered
-
Sterile 0.9% Saline
-
Sterile glass vials, magnetic stirrer, and stir bars
Methodology:
-
Weigh API: Accurately weigh the required amount of API for the final desired volume and concentration. For 10 mL at 2 mg/mL, weigh 20 mg of API.
-
Initial Solubilization: Add 10% of the final volume as DMSO (1 mL). Vortex or sonicate until the API is completely dissolved. This step is critical; visual confirmation of a clear solution is mandatory before proceeding.
-
Add Co-solvent: Add 40% of the final volume as PEG400 (4 mL). Mix thoroughly. The solution should remain clear.
-
Aqueous Dilution (Self-Validating Step): Slowly add the sterile saline (5 mL) to the organic phase while stirring. This is the most critical step. If the compound begins to precipitate (the solution turns cloudy or hazy), the formulation has failed. A successful formulation will remain a clear, homogenous solution.
-
Final QC: Measure the final pH. For IP injections, a pH between 6.0 and 8.0 is desirable to minimize irritation.
Section 2.2: Suspension Formulations
Expertise & Rationale: When a compound cannot be adequately solubilized, or if a slower absorption profile is desired for oral administration, a suspension is a viable alternative.[3] A suspension is a heterogeneous mixture of solid drug particles dispersed in a liquid vehicle. The key to a good suspension is ensuring particle size uniformity and preventing rapid settling. This is achieved by using a suspending agent, like carboxymethylcellulose (CMC), to increase viscosity, and a wetting agent, like Tween 80 (polysorbate 80), to ensure the hydrophobic drug particles are properly dispersed in the aqueous vehicle.[9][11]
Protocol 2.2.1: Preparation of a 0.5% CMC / 0.1% Tween 80 Suspension
Objective: To prepare a homogenous suspension for oral gavage (PO) at a concentration of 5 mg/mL.
Materials:
-
API, preferably micronized if available
-
Carboxymethylcellulose sodium (CMC, low viscosity)
-
Tween 80 (Polysorbate 80)
-
Sterile Water for Injection (WFI)
-
Mortar and pestle, homogenizer (optional), magnetic stirrer
Methodology:
-
Prepare Vehicle: First, prepare the 0.5% CMC vehicle. Heat about one-third of the required water volume to 60-70°C.[12] Slowly add the CMC powder while stirring to create a dispersion.[11][12] Add the remaining volume as room temperature water and continue stirring until a clear, viscous solution forms.[12] Allow to cool completely. Finally, add Tween 80 to a final concentration of 0.1% and mix.
-
Weigh API: Accurately weigh the required amount of API (e.g., 50 mg for a 10 mL volume).
-
Wetting the API (Self-Validating Step): Place the API powder in a glass mortar. Add a small amount of the prepared vehicle (just enough to form a thick, smooth paste). Triturate the paste thoroughly with the pestle. This ensures that every particle is wetted by the vehicle and prevents clumping.
-
Geometric Dilution: Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition until the final volume is reached.
-
Homogenization: For a more uniform particle size distribution, the suspension can be further processed with a mechanical homogenizer.
-
Storage and Use: Store in a sealed container at 4°C. Crucially, the suspension must be stirred continuously or vortexed vigorously before each animal is dosed to ensure dose uniformity.
Visualization: Suspension Preparation Workflow
Caption: Workflow for preparing a uniform oral suspension.
Section 2.3: Cyclodextrin-Based Formulations
Expertise & Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble "guest" molecules, like our benzamide compound, forming water-soluble inclusion complexes.[15][16][17] This dramatically increases the apparent aqueous solubility of the drug, often allowing for true solution formulations at high concentrations suitable for intravenous (IV) administration.[13][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and favorable safety profile.[14]
Protocol 2.3.1: Formulation with 20% (w/v) HP-β-CD
Objective: To prepare a high-concentration (e.g., 10 mg/mL) clear solution for IV administration.
Materials:
-
API
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection (WFI) or 5% Dextrose in Water (D5W)
-
pH meter, sonicator, magnetic stirrer
Methodology:
-
Prepare Vehicle: Weigh the required amount of HP-β-CD (e.g., 2 g for 10 mL). Dissolve it in approximately 80% of the final volume of WFI or D5W. This may require gentle warming and stirring. Allow the solution to cool to room temperature.
-
Add API: Slowly add the weighed API powder to the stirring HP-β-CD solution.
-
Facilitate Complexation: Continue stirring for several hours (4-24 hours) at room temperature. Sonication can be used to accelerate the process. The goal is to achieve a completely clear solution, indicating the formation of the inclusion complex.
-
Final Volume and Filtration: Once the API is fully dissolved, adjust the volume to the final target with the vehicle. Sterile filter the final solution through a 0.22 µm filter (e.g., PVDF or PES) into a sterile vial. This step validates that a true solution has been formed.
-
Final QC: Measure the pH and osmolality of the final formulation to ensure it is suitable for IV injection.
Part 3: Formulation Verification and Quality Control
Preparing the formulation is only half the battle. Verification of concentration and stability is a non-negotiable step to ensure data integrity.[18]
Trustworthiness through Self-Validation: Every protocol must be a self-validating system. The final formulation must be stable, delivering the intended dose accurately and consistently.
Protocol 3.1: Concentration Verification by HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the concentration of a small molecule in a formulation.[19][20] It provides accuracy and specificity, ensuring the prepared dose is correct and that the compound has not degraded.[19][20]
Abbreviated Workflow:
-
Standard Curve: Prepare a standard curve of the API in a suitable solvent (e.g., acetonitrile or methanol) at known concentrations.
-
Sample Preparation: Take an aliquot of the final formulation (e.g., 50 µL). Dilute it with the same solvent used for the standard curve to a concentration that falls within the linear range of the standard curve.[21]
-
Analysis: Analyze the standards and the diluted sample by a validated HPLC-UV method.[22] A simple reversed-phase C18 column with a mobile phase of acetonitrile and water/buffer is often a good starting point.[22]
-
Calculation: Quantify the concentration in the formulation by comparing its peak area to the standard curve. The measured concentration should be within ±10% of the target concentration. For suspensions, multiple aliquots should be tested to confirm dose homogeneity.
References
-
PubChem. Benzamide | C7H7NO | CID 2331. National Center for Biotechnology Information. Available from: [Link]
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Tsamouris, A., et al. The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model. mSphere. Available from: [Link]
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Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
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Pereira, P. R., et al. Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies. International Journal of Pharmaceutics. Available from: [Link]
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Kim, J., et al. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. Molecules. Available from: [Link]
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Vadalkar, A., et al. Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available from: [Link]
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A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSR Journal of Pharmacy. Available from: [Link]
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Srivastava, S., et al. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Available from: [Link]
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Maia, J. P., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. EC Pharmacology and Toxicology. Available from: [Link]
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Mitchell, M. J., et al. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. Trends in Pharmacological Sciences. Available from: [Link]
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Keck, C. M., et al. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available from: [Link]
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SGS. Preclinical Formulation Development. Available from: [Link]
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MDPI. Special Issue : Cyclodextrins in Drug Formulation and Delivery. Available from: [Link]
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Tsamouris, A., et al. In vitro effect of the DMSO-PEG400 combination on the growth of PA... ResearchGate. Available from: [Link]
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Allard, B. (2019). Oral gavage with methylcellulose? ResearchGate. Available from: [Link]
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Lavan, M. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available from: [Link]
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Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
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PubChem. N-ethyl-3-methoxybenzamide | C10H13NO2 | CID 669440. National Center for Biotechnology Information. Available from: [Link]
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Loftsson, T., et al. (2018). Cyclodextrin-Based Formulations: A Non-Invasive Platform for Targeted Drug Delivery. Basic & Clinical Pharmacology & Toxicology. Available from: [Link]
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Patel, K., et al. (2016). Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor for th. ADMET & DMPK. Available from: [Link]
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Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]
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Sahoo, S. K., et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available from: [Link]
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ResearchGate. (2025). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Available from: [Link]
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Cheméo. Benzamide, 3-methoxy-N-ethyl- - Chemical & Physical Properties. Available from: [Link]
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Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. Available from: [Link]
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Srivastava, S., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Available from: [Link]
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Soare, A., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]
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De Spiegelaere, W., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. Pharmaceutics. Available from: [Link]
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World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available from: [Link]
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Wang, Y., et al. Preparation and Pharmacokinetic Characterization of an Anti-Virulence Compound Nanosuspensions. Pharmaceutics. Available from: [Link]
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ChemBK. Benzamide, N-ethyl-. Available from: [Link]
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Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available from: [Link]
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Cheméo. Chemical Properties of N-Ethyl-N-methyl-benzamide. Available from: [Link]
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Application Notes and Protocols: Formulation of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide for Preclinical Animal Models
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Preclinical Formulation of a Novel PDE10A Inhibitor
N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide is a research compound with potential as a phosphodiesterase 10A (PDE10A) inhibitor.[1] PDE10A is a key enzyme in the regulation of cyclic nucleotide signaling in the brain, and its inhibition has shown promise in models of neuropsychiatric and metabolic disorders, such as schizophrenia, Parkinson's disease, and diet-induced obesity.[2][3][4] The successful in vivo evaluation of this compound is critically dependent on the development of a safe and effective formulation that ensures consistent and reproducible exposure in animal models.
This document provides a comprehensive guide to developing formulations for this compound, a compound with physicochemical properties that suggest poor aqueous solubility. We will explore various formulation strategies, from simple solutions to suspensions, and provide detailed, step-by-step protocols for their preparation and validation. The causality behind experimental choices will be emphasized to empower researchers to make informed decisions tailored to their specific study objectives.
Compound Characteristics
A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation design.
| Property | Value | Source |
| Molecular Formula | C15H16N2O2 | [5][6] |
| Molecular Weight | 256.3 g/mol | [5] |
| CAS Number | 1375069-32-1 | [5] |
| Appearance | Likely a solid, crystalline powder | [7] |
| Storage | Store at -20°C | [5] |
| Predicted Solubility | Poor aqueous solubility is anticipated based on the benzamide scaffold and related structures.[8][9][10] | N/A |
The benzamide structure suggests that the compound is likely to be lipophilic, a characteristic common to many CNS-active compounds.[11] This lipophilicity, while beneficial for crossing the blood-brain barrier, presents a significant challenge for formulation in aqueous vehicles suitable for animal administration.[12]
Strategic Formulation Selection: A Decision-Making Workflow
The choice of formulation strategy is a critical decision that will impact the bioavailability, tolerability, and ultimately, the reliability of your in vivo studies.[9] The following diagram outlines a logical workflow for selecting an appropriate formulation for this compound.
Caption: General workflow for an in vivo efficacy study.
Conclusion
The successful preclinical development of this compound hinges on a well-designed and validated formulation. By understanding the compound's physicochemical properties and employing a systematic approach to formulation development, researchers can ensure reliable and reproducible in vivo data. The protocols and guidelines presented here provide a solid foundation for these efforts, emphasizing the importance of scientific integrity and causality in experimental design.
References
- Benchchem. Application Notes and Protocols for In Vivo Studies of PDE10A Inhibitors in Mouse Models.
-
Li, P., & Zhao, L. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. Journal of Pharmaceutical Sciences, 105(9), 2785-2792. Available from: [Link]
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Stegemann, S., Leveiller, F., Franchi, D., de Jong, H., & Lindén, H. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Drugs made in Germany, 45(4), 80-87. Available from: [Link]
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Singh, B. N. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences, 100(8), 2889-2917. Available from: [Link]
- Benchchem. Technical Support Center: PDE10A Inhibitor Studies in Animal Models of Schizophrenia.
-
Gainetdinov, R. R., et al. (2022). Inhibition of PDE10A in a New Rat Model of Severe Dopamine Depletion Suggests New Approach to Non-Dopamine Parkinson's Disease Therapy. Biomolecules, 13(1), 9. Available from: [Link]
-
Gainetdinov, R. R., et al. (2022). Inhibition of PDE10A in a New Rat Model of Severe Dopamine Depletion Suggests New Approach to Non-Dopamine Parkinson's Disease Therapy. Biomolecules, 13(1), 9. Available from: [Link]
-
Silva, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 133-146. Available from: [Link]
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Siam, O., et al. (2014). Genetic Deletion and Pharmacological Inhibition of Phosphodiesterase 10A Protects Mice From Diet-Induced Obesity and Insulin Resistance. Diabetes, 63(3), 1063-1073. Available from: [Link]
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Pharmlabs. Excipients. Available from: [Link]
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PubChem. N-ethyl-3-methoxybenzamide. Available from: [Link]
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PharmTech. Excipients for Parenterals. Available from: [Link]
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Silva, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 133-146. Available from: [Link]
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Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]
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Jones, M. (2012). Novel formulation strategies to overcome poorly water soluble compounds. University of Hertfordshire. Available from: [Link]
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ChemBK. Benzamide, N-ethyl-. Available from: [Link]
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Akers, M. J. (2002). Emerging Excipients in Parenteral Medications. Pharmaceutical Technology, 26(4), 40-50. Available from: [Link]
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Patel, J., & Patel, K. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Open Science Journal of Pharmacy and Pharmacology, 3(3), 19-27. Available from: [Link]
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PubChem. Benzamide. Available from: [Link]
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Pardridge, W. M. (2005). Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier. Methods in Molecular Medicine, 103, 357-382. Available from: [Link]
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Niziński, P., et al. (2026). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. Molecules, 31(1), 123. Available from: [Link]
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Kim, J., et al. (2018). Vehicle selection for nonclinical oral safety studies. Journal of Toxicologic Pathology, 31(3), 185-191. Available from: [Link]
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Cheméo. Benzamide, 3-methoxy-N-ethyl-. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide
Welcome to the technical support center for the synthesis of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide (CAS No. 1375069-32-1).[1][2] This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and efficiency of this synthesis. We will delve into the critical aspects of the common two-step synthetic route, providing in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles.
Overview of the Synthetic Strategy
The most logical and widely applicable approach to synthesizing this compound involves a two-stage process:
-
Stage 1: C-C Bond Formation via Suzuki-Miyaura Coupling: This step creates the core biaryl structure by coupling an appropriate boronic acid or ester with a halogenated benzene derivative.
-
Stage 2: Amide Bond Formation: The resulting carboxylic acid is then coupled with ethylamine to form the final amide product.
This guide is structured to address potential issues and optimization strategies for each of these critical stages.
Caption: General two-stage workflow for the synthesis.
Part 1: Troubleshooting the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, but its success is highly dependent on the careful selection of catalysts, bases, and solvents.[3]
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling yield is low. What are the most common causes?
A1: Low yields in Suzuki couplings typically stem from one of three areas:
-
Ineffective Catalyst System: The palladium catalyst and its associated ligand may not be optimal for your specific substrates. The choice of ligand is critical as it influences the electron density and steric environment of the palladium center, impacting both oxidative addition and reductive elimination steps.[3]
-
Suboptimal Base or Solvent: The base is not just a proton scavenger; it plays a crucial role in activating the boronic acid for transmetalation.[4] Its strength, solubility, and compatibility with the substrates are paramount. The solvent must solubilize all components and be stable at the reaction temperature.
-
Substrate Decomposition: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures or in the presence of water and acid/base. Aryl halides can also undergo side reactions.
Q2: How do I choose the right Palladium catalyst and ligand?
A2: The choice is substrate-dependent. For coupling an aryl bromide (like 3-bromobenzoic acid) with a heteroaryl boronic acid, a robust catalyst system is needed.
-
For general screening: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is a classic choice.
-
For higher activity: A combination of a Pd(0) or Pd(II) precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand is often superior. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) are known to be highly effective for cross-coupling reactions, as they promote the reductive elimination step and stabilize the active catalytic species.[4][5]
Q3: Which base should I use for this reaction?
A3: The base facilitates the transmetalation step by forming a more nucleophilic borate species.
-
Inorganic bases are most common. K₂CO₃ or Cs₂CO₃ are excellent choices, often used in solvents like dioxane/water or DME/water. Cesium carbonate is more soluble and can accelerate the reaction but is more expensive.
-
Organic bases like triethylamine (TEA) are generally less effective for Suzuki couplings.
-
Phosphates such as K₃PO₄ are also highly effective and can be beneficial when dealing with base-sensitive functional groups.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.[6]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution | Scientific Rationale |
| No Reaction / Low Conversion | Inactive catalyst | 1. Use a fresh bottle of palladium catalyst. 2. Switch to a more active pre-catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos).[4] | Pd(0) species can oxidize over time. Modern ligands provide greater stability and catalytic turnover. |
| Poor choice of base | 1. Switch from K₂CO₃ to a stronger/more soluble base like Cs₂CO₃ or K₃PO₄. | The formation of the 'ate' complex [R-B(OH)₃]⁻ is crucial for transmetalation. A more effective base accelerates this step.[4] | |
| Significant Homo-coupling | Oxygen contamination | 1. Thoroughly degas the solvent and reaction mixture (e.g., via freeze-pump-thaw or sparging with Argon/Nitrogen). | Oxygen can participate in side reactions, leading to the oxidative coupling of two boronic acid molecules. |
| Protodeboronation | Presence of excess water or acid; prolonged heating. | 1. Use anhydrous solvents. 2. Use powdered, dry base (KF is a good option). 3. Minimize reaction time and temperature. | Protodeboronation is the cleavage of the C-B bond, replacing boron with hydrogen. This side reaction is often catalyzed by acid or base in the presence of a proton source. |
Optimized Protocol: 3-(6-Methoxypyridin-3-yl)benzoic acid
-
Degassing: To a flame-dried round-bottom flask, add 3-bromobenzoic acid (1.0 eq), 6-methoxypyridine-3-boronic acid (1.1-1.2 eq), and K₃PO₄ (2.5 eq). Seal the flask, and purge with argon for 15 minutes.
-
Solvent & Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via cannula. Add the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)) under a positive pressure of argon.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to pH ~3-4. The product, being a carboxylic acid, will precipitate or can be extracted into an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Part 2: Optimizing the Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxyl group.[7] The choice of coupling agent is critical to achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: My amide coupling is messy and gives a low yield. What's going wrong?
A1: Common issues include:
-
Poor Carboxylic Acid Activation: The chosen coupling agent may not be potent enough, or reaction conditions (temperature, solvent) may be suboptimal.
-
Side Reactions: Carbodiimide-based reagents (EDC, DCC) can form stable N-acylurea byproducts, which are difficult to remove. Racemization can occur if the carboxylic acid has a chiral center adjacent to it (not an issue for this specific synthesis).
-
Work-up and Purification: The product and byproducts may have similar polarities, making purification by chromatography challenging.
Q2: Which coupling agent is best for this reaction?
A2: Several modern coupling agents offer high efficiency and cleaner reactions compared to classic reagents like DCC.
-
HATU/DIPEA: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly effective uronium-based coupling agent.[7] It rapidly activates the carboxylic acid to form an activated ester, which then reacts cleanly with the amine. It requires a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
EDC/HOBt: EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) is a water-soluble carbodiimide, making the urea byproduct easy to remove with an acidic wash. Using it with an additive like HOBt (Hydroxybenzotriazole) suppresses side reactions and improves efficiency.
-
SOCl₂/POCl₃: Converting the carboxylic acid to an acyl chloride is a classic, robust method.[7] However, it is a two-step process and the reagents are harsh, which may not be suitable for complex molecules with sensitive functional groups.
Troubleshooting Guide: Amide Coupling
| Reagent Class | Common Reagents | Advantages | Potential Issues & Solutions |
| Carbodiimides | EDC, DCC, DIC[7] | Cost-effective, widely available. | Issue: N-acylurea byproduct formation. Solution: Use an additive like HOBt or DMAP. For EDC, the urea byproduct is water-soluble and can be removed with a mild acid wash. |
| Uronium/Phosphonium Salts | HATU, HBTU, PyBOP | High reactivity, fast reaction times, low racemization.[7] | Issue: Higher cost. Solution: Use for difficult couplings or when high purity is required to justify the cost. Ensure the use of a non-nucleophilic base (DIPEA). |
| Other | CDI, T3P | CDI is inexpensive and byproducts are gaseous. T3P is powerful and byproducts are water-soluble. | Issue: CDI can be slow. T3P can be corrosive. Solution: For CDI, allow sufficient time for the initial activation step before adding the amine. Handle T3P with appropriate care. |
Optimized Protocol: this compound
-
Reactant Setup: Dissolve 3-(6-methoxypyridin-3-yl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir at room temperature for 15-20 minutes. You should observe the formation of the activated ester.
-
Amine Addition: Add ethylamine hydrochloride (1.2 eq) to the mixture (the extra equivalent of DIPEA will neutralize the HCl). Alternatively, use a solution of free ethylamine.
-
Reaction: Stir the reaction at room temperature. Monitor by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-3 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.[8]
References
-
Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8, 273-280. [Link]
-
Lainer, T., Czerny, F., & Haas, M. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(20), 4259-4265. [Link]
-
Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
University of York. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]
-
Lainer, T., Czerny, F., & Haas, M. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry. [Link]
-
SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved from [Link]
-
Saeed, A., & Rafique, H. (2013). Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. Turkish Journal of Chemistry, 37(6), 909-916. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(21), 5021. [Link]
-
Arkivoc. (2017). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Arkivoc, 2017(5), 234-250. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Growing Science. (2023). Design and synthesis of novel N, N'-substituted benzamide derivatives as potential insecticidal agent. Current Chemistry Letters, 12(4), 837-846. [Link]
-
Royal Society of Chemistry. (2023). A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Organic & Biomolecular Chemistry. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
ResearchGate. (2023). Design and synthesis of novel N, N′-substituted benzamide derivatives as potential insecticidal agents against the white mango scale insect, Aulacaspis tubercularis (Hemiptera: Diaspididae). Retrieved from [Link]
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- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. growingscience.com [growingscience.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide
Welcome to the technical support center for N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this molecule. Drawing from extensive experience with related aromatic amides and pyridine-containing compounds, this document provides in-depth troubleshooting advice and practical FAQs to streamline your purification workflows and enhance final product purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a detailed question-and-answer format.
Q1: I'm observing a low or poor yield after my purification protocol. What are the likely causes and how can I mitigate them?
A1: Low recovery of this compound is a frequent issue stemming from several stages of the purification process. The structural features of the molecule—a moderately polar amide with a basic pyridine ring—can lead to unexpected behavior during extraction and chromatography.
Potential Causes and Solutions:
-
Aqueous Work-up Losses: The pyridine moiety (pKa ≈ 5-6) can become protonated under acidic work-up conditions, increasing the aqueous solubility of your product and leading to significant loss in the aqueous layer.[1]
-
Solution: During aqueous extraction, ensure the pH of the aqueous layer is neutral to slightly basic (pH 7-8) before extracting with an organic solvent. This will keep the pyridine nitrogen in its neutral, less water-soluble form. Use a pH-stable column for purification if pH adjustments are necessary.[1]
-
-
Irreversible Adsorption on Silica Gel: The basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption and material loss on the column.[1]
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-polar tertiary amine, such as triethylamine (0.1-1% v/v).[2] This will cap the acidic silanol groups and reduce strong product-stationary phase interactions. Alternatively, consider using a different stationary phase like alumina or a polymer-based column.[1]
-
-
Premature Crystallization: If the product is highly concentrated in a solvent where it has marginal solubility, it may crystallize out in transfer lines or on equipment, leading to physical loss of material.
-
Solution: Ensure you are using a solvent system that maintains the solubility of your product throughout the purification process. If you are performing chromatography, a small amount of a more polar co-solvent in your collection fractions can prevent premature precipitation.
-
Q2: During column chromatography, my product peak shows significant tailing, leading to poor separation from a closely eluting impurity. How can I improve the peak shape?
A2: Peak tailing is a classic problem when purifying basic compounds like pyridines on silica gel.[1] This phenomenon is primarily due to the strong interaction between the basic nitrogen atom and the acidic silanol groups on the silica surface, resulting in a non-ideal elution profile.[1]
Strategies for Sharper Peaks:
-
Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your eluent.
-
Actionable Step: Add 0.1-1% triethylamine or pyridine to your mobile phase (e.g., Hexane/Ethyl Acetate).[2] The amine modifier will compete with your product for the acidic sites on the silica, leading to a more symmetrical peak shape.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, changing the stationary phase can provide a better separation.
-
Options:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Reversed-Phase Chromatography (C18): If your compound and impurities have different polarities, reversed-phase chromatography using a mobile phase like acetonitrile/water or methanol/water can be very effective.[3]
-
-
-
Use of Specialized Columns: For challenging separations, consider more advanced stationary phases.
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can help to shield the residual silanol groups and improve the peak shape for basic compounds.
-
Hybrid or Polymer-Based Columns: These are more stable at higher pH, allowing for a wider range of mobile phase conditions to be explored.[1]
-
Q3: I'm struggling to remove byproducts from the carbodiimide coupling agent used in the synthesis. What is the best approach?
A3: The removal of urea byproducts from carbodiimide coupling agents is a common purification challenge. The strategy for removal depends on the specific carbodiimide used.
Byproduct Removal Strategies:
| Coupling Agent | Byproduct | Solubility | Removal Protocol |
| DCC (Dicyclohexylcarbodiimide) | DCU (Dicyclohexylurea) | Insoluble in most organic solvents | After the reaction is complete, cool the reaction mixture (sometimes to 0°C) to fully precipitate the DCU. The DCU can then be removed by filtration before proceeding with the aqueous work-up.[4][5] |
| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | EDC-urea | Water-soluble | During the aqueous work-up, perform multiple washes with a dilute acid (e.g., 1M HCl) to protonate the dimethylamino group of the urea byproduct, making it highly soluble in the aqueous layer. Follow with a brine wash to remove any remaining water-soluble impurities.[4][6] |
| DIC (Diisopropylcarbodiimide) | DIU (Diisopropylurea) | Soluble in common organic solvents | DIU is more challenging to remove by simple filtration or extraction. Purification by column chromatography is typically required.[4] |
A general workflow for removing water-soluble byproducts from EDC is illustrated below:
Caption: Aqueous work-up for EDC byproduct removal.
Q4: My purified product contains persistent aromatic impurities that I can't account for from my amide coupling reaction. Where might they be coming from?
A4: It is highly probable that these impurities are carried over from the synthesis of your starting material, 3-(6-methoxypyridin-3-yl)benzoic acid. This biaryl compound is likely synthesized via a Suzuki-Miyaura cross-coupling reaction.[7]
Common Suzuki Coupling Byproducts:
-
Homocoupled Products: Dimerization of the boronic acid or the aryl halide starting materials can lead to biphenyl or bipyridyl impurities.[8][9]
-
Dehalogenated Starting Material: The aryl halide can be reduced to the corresponding arene, leading to an impurity lacking the pyridine or benzoic acid moiety.[8]
-
Protodeboronation Products: The boronic acid can be replaced by a hydrogen atom, also leading to the formation of arene byproducts.[8]
Troubleshooting Steps:
-
Analyze Your Starting Material: Before performing the amide coupling, analyze the purity of your 3-(6-methoxypyridin-3-yl)benzoic acid by HPLC and LC-MS to identify any carried-over impurities.
-
Purify the Starting Material: If significant impurities are present, it is often easier to purify the carboxylic acid starting material than the final amide product. Recrystallization is often an effective method for purifying aromatic carboxylic acids.
-
Optimize the Suzuki Coupling: If you are synthesizing the starting material yourself, ensure that the reaction conditions are optimized to minimize the formation of byproducts. This includes using high-purity reagents and thoroughly degassing the reaction mixture to prevent oxidative side reactions.[7][10]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a recrystallization protocol for this compound?
A1: Recrystallization is an excellent technique for purifying solid amides.[11][12] A systematic screening of solvents is the best approach. Based on the structure of your molecule (a moderately polar aromatic amide), the following solvents and solvent systems are recommended for initial screening:
| Solvent/System | Rationale |
| Ethanol/Water | The product is likely soluble in hot ethanol and less soluble in cold ethanol. Water can be used as an anti-solvent to induce crystallization.[13][14] |
| Isopropanol | Similar to ethanol, often provides good crystals for amides.[14] |
| Ethyl Acetate/Hexane | A common choice for compounds of moderate polarity. Dissolve in hot ethyl acetate and add hexane as the anti-solvent until cloudiness persists, then heat to redissolve and cool slowly.[15] |
| Acetone | Can be a good solvent for amides, but its high volatility requires careful handling.[11] |
| Acetonitrile | Often gives very good results for the recrystallization of amides.[11] |
Screening Protocol:
-
Place a small amount of your crude product (10-20 mg) in a test tube.
-
Add the chosen solvent dropwise while heating until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quality and quantity of the crystals formed.
Q2: What are the most suitable analytical techniques for assessing the final purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[3][16] A reversed-phase C18 column with a UV detector is a good starting point. The mobile phase would typically be a gradient of acetonitrile and water, often with a modifier like 0.1% formic acid to improve peak shape.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying impurities. It provides the retention time from the LC and the mass-to-charge ratio from the MS, allowing for the determination of the molecular weights of any co-eluting impurities.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of your final product and can be used to detect impurities if they are present in significant amounts (typically >1%).
Q3: Can this compound degrade during purification?
A3: Amide bonds are generally robust; however, they can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[17] During purification, it is advisable to avoid prolonged exposure to strong acids or bases. Neutral to mildly basic conditions are generally safest for this compound.
Caption: Overall workflow for synthesis and purification.
References
- BenchChem. (2025).
- Aapptec Peptides. (2021). Carbodiimides and Additives.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (2020).
- BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Wikipedia. (n.d.). Carbodiimide.
- BenchChem. (2025).
- Agilent. (n.d.).
- Journal of Organic Chemistry. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- University of Rochester, Department of Chemistry. (n.d.).
- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- WIPO Patentscope. (2015).
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- ResearchGate. (2021). Pyridine and GC Capillary Column, is it safe?
- University of Rochester, Department of Chemistry. (n.d.).
- Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
- University of California, Los Angeles. (n.d.).
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Smolecule. (n.d.).
- ACS Publications. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release.
- Reddit. (2022). Carbodiimide amide coupling reaction sideproduct.
- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
- PubChem. (n.d.). 3-(6-Methoxypyridin-3-yl)-5-methylbenzoic acid.
- Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS.
- IJRAR.org. (n.d.).
- ACS Publications. (1999).
- MDPI. (n.d.). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.
- MDPI. (n.d.).
- PubMed. (2010).
- PMC. (n.d.). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes.
Sources
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Technical Support Center: N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide Stability in Solution
Welcome to the technical support guide for N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
I. Troubleshooting Guide: Degradation in Solution
This section addresses specific problems you may encounter during your research, providing insights into the root causes and offering actionable solutions.
Issue 1: Loss of Compound Potency in Acidic Buffers
Question: I've observed a significant loss of my this compound in acidic solutions (pH < 5) over a short period. What is the likely cause, and how can I mitigate this?
Answer: The primary cause of degradation in acidic conditions is likely the hydrolysis of the amide bond. Benzamide and its derivatives are known to undergo hydrolysis to form the corresponding carboxylic acid and an amine.[1][2] In this case, this compound would hydrolyze to 3-(6-methoxypyridin-3-yl)benzoic acid and ethylamine.
The mechanism involves the protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1][3]
Mitigation Strategies:
-
pH Adjustment: If your experimental design allows, adjust the pH of your solution to be neutral or slightly basic. The rate of acid-catalyzed hydrolysis decreases significantly at higher pH values.
-
Aprotic Solvents: If compatible with your downstream applications, consider using aprotic solvents (e.g., DMSO, DMF) to prepare stock solutions. Subsequent dilutions into aqueous buffers should be done immediately before use.
-
Low Temperature Storage: Store your solutions at reduced temperatures (-20°C or -80°C) to slow down the rate of hydrolysis.[4] However, be mindful of potential solubility issues at lower temperatures.
Issue 2: Unexpected Peaks in HPLC Analysis After Exposure to Light
Question: After leaving my solutions on the benchtop under ambient light, I'm seeing additional peaks in my HPLC chromatogram. Is this compound susceptible to photodegradation?
Answer: Yes, compounds containing pyridine rings can be susceptible to photodegradation.[5][6][7] The pyridine moiety can absorb UV light, leading to the formation of reactive intermediates and subsequent degradation products.[5][7] The presence of a methoxy group can further influence the photostability.
Troubleshooting and Prevention:
-
Protect from Light: Always store solutions containing this compound in amber vials or wrap containers in aluminum foil to protect them from light.
-
Conduct Photostability Studies: To understand the extent of the issue, a forced degradation study under controlled light conditions (as per ICH Q1B guidelines) is recommended.[8] This will help in identifying the photodegradants and developing a stability-indicating analytical method.
Issue 3: Compound Precipitation in Aqueous Buffers
Question: My compound is precipitating out of solution when I dilute my DMSO stock into an aqueous buffer. How can I improve its solubility?
Answer: Benzamide and its derivatives can have limited aqueous solubility.[9] The issue is often exacerbated when a concentrated stock in an organic solvent is diluted into a purely aqueous medium.
Solutions to Enhance Solubility:
-
Co-solvents: The use of co-solvents can be beneficial.[8][10] Consider using a buffer that contains a small percentage of an organic solvent like ethanol, methanol, or polyethylene glycol (PEG). The appropriate co-solvent and its concentration will need to be optimized for your specific experimental conditions.
-
pH Optimization: The solubility of your compound may be pH-dependent. Experiment with a range of pH values to find the optimal solubility.
-
Use of Excipients: In formulation development, excipients such as cyclodextrins can be used to enhance the solubility of poorly soluble compounds.
II. Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary degradation pathways for this compound?
A1: The two most common degradation pathways are hydrolysis and photolysis.
-
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 3-(6-methoxypyridin-3-yl)benzoic acid and ethylamine.[1][2]
-
Photolysis: The pyridine ring makes the molecule susceptible to degradation upon exposure to light.[5][7]
Q2: What are the ideal storage conditions for stock solutions?
A2: For maximum stability, stock solutions of this compound should be stored at -20°C or lower in a light-protected container.[4] If using an organic solvent like DMSO, ensure it is of high purity and anhydrous to prevent degradation.
Forced Degradation Studies
Q3: Why should I perform a forced degradation study?
A3: Forced degradation studies are essential for several reasons:[10][11]
-
To identify potential degradation products and understand the degradation pathways.
-
To develop and validate a stability-indicating analytical method that can accurately quantify the parent compound in the presence of its degradants.
-
To gain insight into the intrinsic stability of the molecule, which is crucial for formulation and packaging development.
Q4: What conditions are typically used in a forced degradation study for a compound like this?
A4: A comprehensive forced degradation study would involve exposing the compound to the following stress conditions:[8][10][12]
-
Acidic Hydrolysis: e.g., 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound and a solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Exposing the solid compound and a solution to controlled UV and visible light.
The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.[8][13]
Analytical Considerations
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[14][15]
III. Experimental Protocols & Data
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Accurately weigh the required amount of this compound (MW: 256.3 g/mol ).[4]
-
Dissolve in anhydrous, high-purity DMSO to the desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
Store in an amber vial at -20°C.
-
-
Working Solutions (in Aqueous Buffer):
-
Thaw the stock solution at room temperature.
-
Serially dilute the stock solution into your desired aqueous buffer immediately before use.
-
If solubility is an issue, consider using a buffer containing a small percentage of an organic co-solvent.
-
Table 1: Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Product | Chemical Structure of Degradant |
| Acid/Base Hydrolysis | 3-(6-methoxypyridin-3-yl)benzoic acid | C₁₂H₉NO₃ |
| Acid/Base Hydrolysis | Ethylamine | C₂H₇N |
| Photolysis | Various pyridine ring-opened or modified products | Dependent on specific reaction |
Diagrams
Caption: Major degradation pathways for this compound.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 8. scispace.com [scispace.com]
- 9. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
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- 15. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Off-Target Effects in Kinase Inhibitor Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects of kinase inhibitors observed in various assays. Our goal is to equip you with the knowledge and tools to identify, validate, and mitigate these effects, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected cellular phenotype after treating our cells with a kinase inhibitor. How can we determine if this is a true on-target effect or an off-target phenomenon?
This is a critical question in drug discovery and chemical biology. An unexpected phenotype can be a sign of a novel on-target function or, more commonly, an off-target effect. A multi-pronged approach is recommended to dissect the two possibilities:
-
Rescue Experiments: The gold standard for validating on-target effects is the rescue experiment. This involves introducing a version of the intended target kinase that is resistant to the inhibitor. If the observed phenotype is reversed or prevented, it strongly suggests an on-target effect. Conversely, if the phenotype persists, it is likely mediated by one or more off-target interactions.[1][2]
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by your inhibitor with that of other well-characterized, structurally distinct inhibitors that target the same kinase. If multiple inhibitors with different chemical scaffolds produce the same phenotype, it strengthens the case for an on-target effect.
-
Dose-Response Analysis: A clear and potent dose-response relationship is necessary but not sufficient to prove an on-target effect, as off-target effects can also be dose-dependent. However, a lack of a clear dose-response may indicate issues like compound insolubility or cytotoxicity.[3]
-
Knockdown/Knockout Models: Employing techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target kinase should phenocopy the effect of the inhibitor if the phenotype is on-target.
Q2: Our inhibitor shows high potency in a biochemical assay, but this doesn't translate to our cell-based assays. What could be the reasons for this discrepancy?
Discrepancies between biochemical and cellular assay results are a common challenge. Several factors can contribute to this:
-
Cellular ATP Concentration: Biochemical kinase assays are often performed at low, sometimes micromolar, concentrations of ATP. In contrast, intracellular ATP concentrations are in the millimolar range. For ATP-competitive inhibitors, the high levels of endogenous ATP in cells can outcompete the inhibitor, leading to a significant drop in apparent potency.[1]
-
Cell Permeability and Efflux: The inhibitor may have poor cell permeability, preventing it from reaching its intracellular target. Additionally, many cell lines express efflux pumps, such as P-glycoprotein (P-gp), which can actively transport the inhibitor out of the cell, reducing its effective intracellular concentration.[1]
-
Target Availability and State: The target kinase may not be expressed at sufficient levels in the chosen cell line, or it might be in an inactive conformation. Post-translational modifications and the presence of regulatory binding partners within the cell can also influence inhibitor binding.
-
Compound Stability and Metabolism: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell-based assays.
Inconsistent results can derail a research project. Here’s a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Compound Integrity | Verify the identity and purity of your compound stock using methods like LC-MS. Ensure proper storage conditions to prevent degradation.[4] |
| Cell Line Health | Regularly check for mycoplasma contamination. Ensure cells are healthy and within a consistent passage number range for experiments. |
| Assay Conditions | Optimize cell density, serum concentration, and incubation times. Ensure consistent and accurate pipetting. |
| Off-Target Cytotoxicity | Perform a counter-screen for general cytotoxicity using a cell line that does not express the target kinase. This can help differentiate target-specific effects from general toxicity. |
Problem 2: Suspected off-target activity in a Cellular Thermal Shift Assay (CETSA).
CETSA is a powerful technique for verifying target engagement in a cellular context.[5][6] However, off-target binding can also lead to thermal stabilization.
Workflow for Investigating Off-Target CETSA Signals
Caption: A logical workflow for validating CETSA results.
Step-by-Step Protocol for a Rescue Experiment
-
Generate a Resistant Mutant: Identify the binding site of your inhibitor on the target kinase. Introduce a point mutation that is predicted to disrupt inhibitor binding without affecting the kinase's catalytic activity.
-
Stable Cell Line Generation: Create a stable cell line that expresses the resistant mutant of the target kinase. Use a vector with a selectable marker.
-
Phenotypic Assay: Treat both the parental cell line and the resistant mutant-expressing cell line with a dose range of your inhibitor.
-
Data Analysis: If the phenotype is on-target, the parental cell line should show a dose-dependent response, while the resistant mutant cell line should be significantly less sensitive to the inhibitor.
Advanced Strategies for Off-Target Profiling
For a comprehensive understanding of your inhibitor's selectivity, consider the following advanced techniques:
-
Kinome-Wide Profiling: This involves screening your inhibitor against a large panel of purified kinases. Several commercial services offer this, providing a detailed selectivity profile. This is invaluable for identifying potential off-target kinases.[2]
-
Chemical Proteomics: Techniques like affinity chromatography-mass spectrometry can identify the proteins that your inhibitor binds to directly in a cellular lysate. This provides an unbiased view of the inhibitor's interactome.
On-Target vs. Off-Target Effects
Caption: On-target vs. off-target effects of a kinase inhibitor.
By employing these systematic troubleshooting and validation strategies, you can confidently interpret your experimental data and advance your research with a clear understanding of your kinase inhibitor's mechanism of action.
References
-
Al-Ali, H., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 351-375. [Link]
-
BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
-
National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
-
University of Oxford. (n.d.). Small Compound Screening Overview. Target Discovery Institute. [Link]
-
Johnson, E. N., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 548-560. [Link]
-
Reinhard, F. B. M., et al. (2018). Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay. Biochemistry, 57(48), 6715-6725. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Bitesize Bio. (2024). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
National Center for Biotechnology Information. (n.d.). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. [Link]
-
Growing Science. (2023). Design and synthesis of novel N, N'-substituted benzamide derivatives as potential insecticidal agent. Current Chemistry Letters, 12(3), 637-646. [Link]
-
PubChem. (n.d.). N-Ethylbenzamide. [Link]
-
PubChem. (n.d.). Benzamide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. annualreviews.org [annualreviews.org]
Technical Support Center: A Researcher's Guide to Optimating Cell Permeability of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide and Analogs
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide or structurally related compounds and are facing challenges with cell permeability. Poor permeability is a frequent and significant hurdle in translating a compound's in vitro potency into cellular and in vivo efficacy.
This document moves beyond a simple checklist, providing a logical, question-driven framework to diagnose permeability issues, interpret experimental data, and implement rational optimization strategies. We will explore the causal relationships between molecular structure and membrane transport, grounding our recommendations in established scientific principles and validated experimental protocols.
Section 1: Foundational Assessment - Is Permeability the Culprit?
Before embarking on extensive chemical modifications, it's crucial to confirm that poor cell permeability is indeed the limiting factor for your compound's biological activity. This section provides a systematic approach to initial assessment.
Q1.1: My compound shows low activity in cell-based assays despite high target affinity. What are the first steps to diagnose a permeability problem?
The first step is to build a foundational profile of your molecule using a combination of computational predictions and initial, high-throughput experimental assays. This tiered approach is both resource-efficient and highly informative.
Initial Assessment Workflow:
Caption: Initial workflow for diagnosing permeability issues.
Begin by calculating the key physicochemical properties of this compound. These metrics provide a first-pass assessment based on established principles like Lipinski's Rule of 5, which correlate molecular properties with oral bioavailability.[1]
Table 1: Calculated Physicochemical Properties for this compound
| Property | Value | Significance for Permeability |
|---|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₂[2] | - |
| Molecular Weight (MW) | 256.3 g/mol [2] | Well within the typical range (<500) for good permeability. |
| cLogP (Octanol/Water) | ~2.5 - 3.5 (Estimated) | Indicates good lipophilicity, which is generally favorable for passive diffusion.[3] |
| Topological Polar Surface Area (TPSA) | ~50 - 60 Ų (Estimated) | In a favorable range (<140 Ų), suggesting it should not be a major barrier to passive diffusion.[4] |
| Hydrogen Bond Donors | 1 | Low number is favorable. |
| Hydrogen Bond Acceptors | 3 | Acceptable number. |
Based on these in silico predictions, the compound does not immediately raise red flags. The next logical step is to measure its permeability experimentally.
Q1.2: Which in vitro permeability assay should I start with, PAMPA or Caco-2?
The choice depends on the desired throughput and the specific question you are asking. For an initial screen, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point.[5] If results from PAMPA are inconclusive or if you suspect active transport, the Caco-2 assay is the gold standard.[6]
Table 2: Comparison of Primary Permeability Assays
| Feature | PAMPA (Parallel Artificial Membrane Permeability Assay) | Caco-2 Permeability Assay |
|---|---|---|
| Model System | Artificial lipid membrane immobilized on a filter support.[5] | Monolayer of differentiated Caco-2 cells, mimicking the human intestinal epithelium.[6] |
| Transport Measured | Passive Diffusion Only. [7] | Passive Diffusion (transcellular & paracellular) and Active Transport (uptake & efflux).[6] |
| Throughput | High | Low to Medium |
| Cost & Labor | Low | High |
| Primary Use Case | Early screening of large compound libraries to rank order by passive permeability.[5] | Mechanistic studies, prediction of in vivo absorption, and identification of efflux liabilities.[6][8] |
| Key Output | Apparent Permeability (Pₑ) | Apparent Permeability (Papp), Efflux Ratio (ER).[6] |
A synergistic approach is often most effective: use PAMPA to rapidly screen for passive diffusion potential and then use the Caco-2 assay on select compounds to investigate potential active transport mechanisms.[9]
Section 2: Troubleshooting Guide - Interpreting Your Permeability Data
Once you have your experimental data, the next step is to interpret it correctly to guide your optimization strategy.
Q2.1: My compound has low permeability in the PAMPA assay. What does this indicate?
Low PAMPA permeability is a clear indicator of poor passive diffusion .[7] This means the intrinsic physicochemical properties of your molecule are preventing it from efficiently crossing a lipid bilayer. The primary drivers of passive permeability are a compound's lipophilicity and its polar surface area (PSA).[1][4]
Optimization Focus: Your efforts should center on structural modifications to improve the compound's physicochemical profile. This typically involves increasing lipophilicity or decreasing polarity.[10]
Caption: Root causes of low passive permeability.
Q2.2: My compound has high PAMPA permeability but low Caco-2 permeability. What is the likely issue?
This is a classic signature of active efflux .[5][9] The compound can passively diffuse across a simple lipid membrane (high PAMPA result), but when it enters the Caco-2 cells, it is actively pumped out by efflux transporters like P-glycoprotein (P-gp).[6] This results in low net transport from the apical (donor) to the basolateral (receiver) side.
Troubleshooting Protocol: To confirm this, you must run a bidirectional Caco-2 assay. Calculate the efflux ratio (ER):
-
ER = Pₐₚₚ (B→A) / Pₐₚₚ (A→B)
An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an active efflux transporter.[6] To further confirm P-gp involvement, you can run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[6] If the A→B permeability increases and the efflux ratio decreases in the presence of the inhibitor, you have confirmed P-gp mediated efflux.
Q2.3: My compound shows low permeability in both PAMPA and Caco-2 assays, with an efflux ratio below 2. What does this mean?
This profile suggests that poor passive diffusion is the primary and dominant barrier . The low efflux ratio indicates that active efflux is not a significant contributor to the poor permeability. Therefore, your optimization strategy should focus entirely on the medicinal chemistry approaches outlined in the next section to improve the compound's intrinsic ability to cross the cell membrane.
Section 3: Optimization Strategies - How to Improve Permeability
Once you have diagnosed the permeability issue, you can employ several rational strategies to address it.
Q3.1: What are the primary medicinal chemistry strategies to improve passive permeability?
Improving passive permeability is a balancing act, primarily between lipophilicity and polarity.[11]
Table 3: Structural Modification Strategies to Enhance Passive Permeability
| Strategy | Approach & Rationale | Example Modification on Core Scaffold |
|---|---|---|
| 1. Increase Lipophilicity | Rationale: Enhancing lipophilicity (increasing logP/logD) generally improves partitioning into the lipid membrane.[10] Caution: Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and toxicity.[3] The goal is to find the optimal balance, a concept captured by metrics like Lipophilic Permeability Efficiency (LPE).[12] | - Replace the methoxy group with a less polar ether (e.g., ethoxy, isopropoxy).- Add small alkyl or halogen groups to the benzamide or pyridine rings. |
| 2. Reduce Polar Surface Area (PSA) | Rationale: PSA is a measure of a molecule's polar atoms. Lowering PSA generally reduces the desolvation penalty required for a molecule to leave the aqueous phase and enter the membrane, thus improving permeability.[4] | - Replace the N-ethyl amide with a less polar group, if tolerated by the target.- Strategically replace nitrogen atoms in the pyridine ring with carbon, if possible. |
| 3. Form Intramolecular Hydrogen Bonds (IMHB) | Rationale: Encouraging the formation of an IMHB can "shield" polar groups, effectively reducing the molecule's dynamic PSA in solution.[13][14] This makes the molecule behave as if it were less polar, aiding membrane crossing. | - Introduce substituents ortho to the amide that can form a hydrogen bond with the N-H or C=O group, creating a pseudo-ring. |
| 4. Reduce H-Bond Donor Count | Rationale: Each hydrogen bond donor requires significant energy to be stripped of its water shell before entering the membrane. Reducing the number of donors is a cornerstone of improving permeability.[1] | - The current scaffold has only one H-bond donor (the amide N-H). N-methylation would remove this, but may impact target binding. |
Q3.2: How can I overcome P-glycoprotein (P-gp) efflux?
Reducing a compound's susceptibility to P-gp efflux is challenging but achievable through subtle structural modifications. The goal is to disrupt the pharmacophore features that P-gp recognizes without compromising target activity.
-
Reduce Hydrogen Bond Acceptors: P-gp substrates often have a high number of H-bond acceptors.
-
Add Bulk or Modify Conformation: Introducing bulky groups can sterically hinder the compound from fitting into the P-gp binding pocket.
-
Slightly Increase Polarity: While counterintuitive for passive permeability, sometimes adding a specific polar group can disrupt the hydrophobic interactions required for P-gp binding. This is a delicate balance and must be monitored carefully.[4]
Section 4: Detailed Experimental Protocols
For trustworthiness and reproducibility, the following are condensed, standardized protocols for the key assays discussed.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation: Prepare a 1-2% solution of lecithin in dodecane. Use this solution to coat the filter of a 96-well filter plate (donor plate).
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO. Dilute into phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 100-200 µM (final DMSO concentration <1%).
-
Assay Setup: Add the diluted compound solution to the donor plate wells. Add fresh PBS (pH 7.4) to a 96-well acceptor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: Calculate the effective permeability coefficient (Pₑ) using the appropriate formula that accounts for incubation time, surface area, and volume. Include high (e.g., testosterone) and low (e.g., hydrocortisone) permeability controls.
Protocol 2: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semipermeable filter inserts (e.g., Transwell®) for 21 days to allow for differentiation and formation of a confluent monolayer.[6]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the validated range for your lab. Also, assess the permeability of a paracellular marker like Lucifer Yellow to ensure tight junction integrity.[5]
-
Assay Setup (A→B):
-
Add the test compound (typically 1-10 µM in transport buffer, pH 6.5 or 7.4) to the apical (A) chamber.
-
Add fresh transport buffer (pH 7.4) to the basolateral (B) chamber.
-
-
Assay Setup (B→A):
-
Add the test compound to the basolateral (B) chamber.
-
Add fresh transport buffer to the apical (A) chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 1-2 hours, typically with orbital shaking.
-
Sampling & Quantification: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the compound by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Pₐₚₚ) for both A→B and B→A directions. Calculate the Efflux Ratio (ER) as Pₐₚₚ(B→A) / Pₐₚₚ(A→B).
References
- Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Google Scholar.
- Parallel artificial membrane permeability assay (PAMPA)
- Caco-2 Permeability Assay. Enamine.
- This compound - Data Sheet.
- Improving cellular uptake of therapeutic entities through interaction with components of cell membrane.
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
- Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Semantic Scholar.
- Comparison between Caco-2 permeability and PAMPA permeability.
- Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Sci-Hub.
- Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility.
- Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors. PubMed.
- Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series. Research Collection.
- Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of Cyclic Decapeptides. Journal of Medicinal Chemistry.
- Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements.
Sources
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. Sci-Hub. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility / Journal of Medicinal Chemistry, 2018 [sci-hub.box]
- 4. Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-collection.ethz.ch [research-collection.ethz.ch]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
"N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide" reducing cytotoxicity in normal cells
Welcome to the technical support center for BMS-986142, a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK). This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental success with this compound.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses fundamental questions about BMS-986142, its mechanism of action, and its effects on cell viability.
Q1: What is N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide?
A1: this compound is a chemical name for the compound more commonly known in scientific literature as BMS-986142 . It is a small molecule, orally available, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3]
Q2: What is the primary mechanism of action of BMS-986142?
A2: BMS-986142 is a highly potent and selective inhibitor of BTK, with a reported IC50 of 0.5 nM in enzymatic assays.[1][4][5] BTK is a crucial non-receptor tyrosine kinase in the signaling pathways of various hematopoietic cells, including B-cells.[6][7] By binding to BTK, BMS-986142 blocks its kinase activity, thereby inhibiting downstream signaling. This is particularly relevant in B-cell receptor (BCR) signaling, which is critical for B-cell proliferation, differentiation, and survival.[6][8]
Q3: Does BMS-986142 reduce cytotoxicity in normal cells?
A3: This is a common point of inquiry that requires careful clarification. The primary function of BMS-986142 is not to broadly reduce cytotoxicity. Instead, it is a targeted inhibitor of BTK. In diseases like rheumatoid arthritis and other autoimmune conditions, the therapeutic goal is to dampen the activity of overactive immune cells (like B-cells) that contribute to pathology. By inhibiting BTK, BMS-986142 can reduce the pro-inflammatory functions of these cells.
Importantly, BMS-986142 is designed to be highly selective for BTK, which minimizes off-target effects that could lead to widespread cytotoxicity.[4][5] Clinical studies in healthy participants have shown that BMS-986142 is generally well-tolerated.[9][10] Therefore, while it doesn't have a general "cytotoxicity-reducing" effect, its high selectivity means it has a favorable safety profile and is not broadly toxic to normal cells at therapeutic concentrations. It is expected to inhibit antigen-dependent B-cell signaling without depleting B-cells.[9][10]
Q4: How should I prepare and store BMS-986142?
A4: For in vitro experiments, BMS-986142 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 50-100 mM).[11][12] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[11] For in vivo studies in mice, a common formulation is a suspension in a vehicle like EtOH:TPGS:PEG300 (5:5:90).[5][13]
Storage:
-
Powder: Store at -20°C for long-term stability (up to 3 years).[13]
-
In Solvent (e.g., DMSO): Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.[5][13]
Part 2: Experimental Protocols & Troubleshooting
This section provides detailed protocols for common assays and troubleshooting guides for issues you may encounter.
Protocol 1: In Vitro B-Cell Activation Assay
This protocol is for assessing the inhibitory effect of BMS-986142 on B-cell activation by measuring the expression of the activation marker CD69.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated B-cells
-
BMS-986142
-
Anti-IgD-dextran or anti-IgM for stimulation
-
Fluorescently labeled antibodies for CD20 and CD69
-
Flow cytometer
Procedure:
-
Prepare a serial dilution of BMS-986142 in your cell culture medium. Remember to include a DMSO vehicle control.
-
Pre-incubate your cells with the different concentrations of BMS-986142 for 1-2 hours.
-
Stimulate the cells with anti-IgD-dextran or anti-IgM to activate the B-cell receptor pathway.
-
Incubate for 24 hours at 37°C.
-
Stain the cells with fluorescently labeled antibodies against CD20 (to identify B-cells) and CD69.
-
Analyze the samples using a flow cytometer to quantify CD69 expression on the CD20-positive cell population.
-
Calculate the IC50 value of BMS-986142 for the inhibition of CD69 expression.
Troubleshooting Guide: In Vitro Assays
| Issue | Possible Cause | Suggested Solution |
| Inconsistent IC50 values | Cell seeding density is not optimal. | Ensure cells are in the logarithmic growth phase during the experiment. |
| Errors in drug dilution. | Prepare fresh serial dilutions for each experiment and ensure thorough mixing. | |
| Inconsistent incubation time. | Maintain a consistent incubation time with the drug across all experiments. | |
| Apparent lack of efficacy | Compound has precipitated out of solution. | Visually inspect your media for any precipitate. If necessary, prepare fresh dilutions. Sonication may aid dissolution in some formulations.[14] |
| B-cell activation stimulus is not working. | Check the activity of your stimulating agent (e.g., anti-IgD-dextran) in a positive control experiment. | |
| The chosen cell line does not rely on BTK signaling. | Confirm that your cell model has an active B-cell receptor pathway. | |
| Unexpected cytotoxicity | High concentration of DMSO in the final culture. | Ensure the final DMSO concentration is consistent across all wells (including controls) and is at a non-toxic level (typically <0.5%). |
| Off-target effects at high concentrations. | Perform a dose-response curve to determine the optimal concentration range for BTK inhibition without significant cytotoxicity. |
Part 3: Data Interpretation & Advanced Topics
This section provides guidance on interpreting your data and designing more advanced experiments.
Understanding Kinase Selectivity
BMS-986142 is highly selective for BTK. However, like all kinase inhibitors, it can inhibit other kinases at higher concentrations. Understanding its selectivity profile is key to designing clean experiments and interpreting your results.
| Kinase | Biochemical IC50 (nM) | Fold Selectivity for BTK |
| BTK | 0.5 | – |
| Tec | 10 | 20x |
| ITK | 15 | 30x |
| BLK | 23 | 46x |
| Txk | 28 | 56x |
| BMX | 32 | 64x |
| Lck | 71 | 142x |
| Data sourced from Watterson et al., 2017.[4] |
This table shows that BMS-986142 is at least 20-fold more selective for BTK than for other Tec family kinases. This is a crucial piece of data when you are trying to attribute an observed cellular effect to the inhibition of BTK.
Designing In Vivo Studies
Based on preclinical studies in mouse models of rheumatoid arthritis, BMS-986142 has shown robust efficacy when administered orally.
-
Dosing: Effective doses in mouse models of collagen-induced arthritis ranged from 2 mg/kg to 30 mg/kg, administered once daily.[5][13]
-
Formulation: A common vehicle for oral gavage is a mixture of EtOH:TPGS:PEG300 (5:5:90).[5][13]
-
Pharmacodynamics: The inhibitory effect of BMS-986142 can be monitored in vivo by taking blood samples and performing ex vivo B-cell activation assays, as described in Protocol 1.[9][10]
Part 4: Visualizations & References
Visualizing the BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of inhibition by BMS-986142.
Caption: BTK signaling pathway and BMS-986142 inhibition.
Experimental Workflow for Evaluating BMS-986142 In Vitro
Caption: In vitro experimental workflow for BMS-986142.
References
-
Watterson, S. H., et al. (2017). Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care. PLOS One, 12(7), e0181782. [Link]
-
Watterson, S. H., et al. (2017). Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care. PubMed Central. [Link]
-
Watterson, S. H., et al. (2017). Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care. PubMed. [Link]
-
Mohanty, S., & Agnihotri, P. (2001). Signalling of Bruton's tyrosine kinase, Btk. PubMed. [Link]
-
Lilly. (2023). Understanding Bruton's Tyrosine Kinase Pathway Inhibition in B-Cell Malignancies. [Link]
-
Watterson, S. H., et al. (2017). Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care. PLOS. [Link]
-
Watterson, S. H., et al. (2017). Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care. Semantic Scholar. [Link]
-
Patsnap. (n.d.). BMS-986142 - Drug Targets, Indications, Patents. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Bruton's tyrosine kinase. Retrieved January 19, 2026, from [Link]
-
Al-Salama, Z. T., et al. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. PubMed. [Link]
-
Wang, X., et al. (2015). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. PNAS. [Link]
-
Ge, L., et al. (2017). Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants. National Institutes of Health. [Link]
-
Schwartz, D. M., et al. (2021). Bruton's Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis. PMC - NIH. [Link]
-
Conaghan, P. G., et al. (2025). Evaluation of BMS-986142, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study. ResearchGate. [Link]
-
Ge, L., et al. (2017). Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants. SpringerLink. [Link]
-
Haselmayer, P., et al. (2021). Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures. PMC - PubMed Central. [Link]
-
Conaghan, P. G., et al. (2024). Evaluation of BMS-986142, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study. PubMed. [Link]
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Watterson, S. H., et al. (2017). Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care. Lonza. [Link]
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PeerView. (2022, March 28). Novel BTK Inhibitors: Overcoming Intolerance, Resistance, and Other Challenges in B-Cell Cancers. YouTube. [Link]
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Månsson, R., et al. (2020). Novel mouse model resistant to irreversible BTK inhibitors: a tool identifying new therapeutic targets and side effects. ASH Publications. [Link]
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Quinquenel, A., et al. (2023). Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma. PMC - NIH. [Link]
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Bristol Myers Squibb. (n.d.). The Bristol Myers Squibb Safety Data Sheet (SDS) Locator. Retrieved January 19, 2026, from [Link]
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Clinical Advisor. (2023, December 6). BTK Inhibitor Evobrutinib Fails to Meet Primary End Points in Phase 3 EVOLUTION Trials. [Link]
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"N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide" improving assay reproducibility
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide is a chemical compound with the CAS number 1375069-32-1.[1][2][3] This guide serves as a centralized resource for researchers utilizing this compound in their experimental workflows. The following sections provide essential information on its properties, as well as troubleshooting guides and frequently asked questions to address common challenges and improve assay reproducibility.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is critical for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 1375069-32-1 | [1][2] |
| Molecular Formula | C15H16N2O2 | [1][2] |
| Molecular Weight | 256.3 g/mol | [1] |
| Recommended Storage | -20°C | [1] |
Troubleshooting Guide
Variability in experimental results can arise from a multitude of factors, from reagent preparation to assay execution. This section provides a structured approach to troubleshooting common issues that may be encountered when working with this compound, thereby enhancing assay reproducibility.
Issue 1: Inconsistent or Lower-Than-Expected Compound Activity
Possible Causes and Solutions:
-
Improper Storage: The compound's stability may be compromised if not stored at the recommended -20°C.[1] Long-term storage at room temperature is not advised.
-
Solution: Always store the compound at -20°C upon receipt. For frequent use, consider preparing aliquots to minimize freeze-thaw cycles.
-
-
Incomplete Solubilization: The compound may not be fully dissolved in the chosen solvent, leading to an inaccurate final concentration.
-
Solution: Ensure the compound is completely dissolved before adding it to your assay. Sonication or gentle warming may aid in solubilization, but always check the compound's stability under these conditions. It is also recommended to centrifuge the original vial before removing the cap to ensure maximum recovery of the product.[1]
-
-
Solvent Incompatibility: The solvent used to dissolve the compound may interfere with the assay.
-
Solution: Perform a solvent tolerance test in your assay to determine the maximum concentration of the solvent that does not affect the results.
-
Issue 2: High Variability Between Replicate Wells
Possible Causes and Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or other reagents is a common source of variability.
-
Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each dilution step.
-
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and other reagents, leading to artifactual results.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile water or media to create a humidity barrier.
-
-
Cell Seeding Density: In cell-based assays, uneven cell distribution across the plate can lead to significant variability.
-
Solution: Ensure a homogenous cell suspension before and during plating. After seeding, allow the plate to sit at room temperature for a short period before placing it in the incubator to allow for even cell settling.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
While specific solubility data in common laboratory solvents is not extensively published, compounds with a benzamide structure are often soluble in organic solvents such as ethanol and dichloromethane.[4] It is crucial to perform small-scale solubility tests to determine the optimal solvent for your stock solution that is also compatible with your specific assay.
Q2: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to centrifuge the vial first to collect all the powder at the bottom.[1] Based on the desired concentration and the molecular weight of 256.3 g/mol , calculate the required amount of solvent. Add the solvent to the vial and vortex or sonicate until the compound is fully dissolved. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q3: Are there any known liabilities or off-target effects of this compound?
Currently, there is limited publicly available information on the specific biological targets and potential off-target effects of this compound. As with any experimental compound, it is advisable to perform appropriate control experiments to validate its specificity in your system.
Experimental Workflow and Quality Control
To ensure the highest level of reproducibility, a stringent experimental workflow with integrated quality control checks is essential.
Caption: A generalized experimental workflow incorporating quality control checkpoints.
References
Sources
Technical Support Center: Troubleshooting Poor Solubility of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide
Welcome to the technical support guide for N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimentation. This guide provides in-depth, experience-driven advice and practical protocols to ensure the successful use of this compound in your research.
Understanding the Molecule: A Structural Perspective on Solubility
This compound is a compound with a molecular weight of 256.3 g/mol and a formula of C15H16N2O2.[1][2][3] Its structure, featuring a benzamide core, an ethylamide group, and a methoxypyridine moiety, presents a classic case of a "brick-dust" molecule—compounds characterized by high melting points and strong crystal lattice energy, which often leads to poor aqueous solubility.[4] The benzamide group itself has limited water solubility, which is further influenced by the hydrophobic benzene ring.[5][6] While the methoxypyridine group can be practically insoluble in water, the nitrogen atom in the pyridine ring can be protonated, which may affect its solubility in a pH-dependent manner.[7][8][9][10][11]
Frequently Asked Questions (FAQs)
Q1: My initial attempt to dissolve this compound in aqueous buffer for my in vitro assay failed. What is the first thing I should try?
A1: The first and most critical step is to move away from direct dissolution in aqueous buffers. For many organic small molecules, especially those with poor water solubility, the standard starting point is to create a concentrated stock solution in an organic solvent.[12] Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent capable of dissolving a broad range of polar and non-polar compounds and is a good first choice.[12]
Initial Stock Solution Protocol:
-
Weigh out a precise amount of this compound.
-
Add a minimal volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Gently vortex or sonicate at room temperature until the compound is fully dissolved. Visually inspect for any remaining particulate matter.
-
Store this stock solution at -20°C as recommended for the solid compound.[1]
From this concentrated stock, you can perform serial dilutions into your aqueous assay buffer. It is crucial to maintain a low final concentration of the organic solvent (typically ≤0.5% v/v) in your final assay to avoid solvent-induced artifacts or cytotoxicity.[13][14]
Q2: I've made a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?
A2: This is a common phenomenon known as "fall-out" or precipitation upon dilution. It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in that medium. The abrupt change in solvent polarity from DMSO-rich to water-rich causes the poorly soluble compound to crash out of solution.
Here's a systematic approach to troubleshoot this issue:
Troubleshooting Workflow for Compound Precipitation
Caption: A logical workflow for addressing compound precipitation.
-
Step 1: Decrease Final Concentration: The simplest solution is often to lower the final concentration of the compound in your assay. Determine the highest concentration that remains soluble and work within that range.
-
Step 2: Introduce Co-solvents: If a higher concentration is necessary, incorporating a co-solvent into your aqueous buffer can increase the solubility of your compound.[15][16] Co-solvents work by reducing the polarity of the aqueous medium.
Co-solvent Typical Starting Concentration (v/v) Considerations Ethanol 1-5% Can affect cell viability at higher concentrations.[13] Polyethylene Glycol (PEG 300/400) 5-20% Generally well-tolerated in many cell-based assays.[17] Propylene Glycol 5-20% Another common choice for increasing solubility.[17] -
Step 3: Adjust Buffer pH: The pyridine moiety in this compound contains a nitrogen atom that can be protonated. The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.[18] Systematically varying the pH of your buffer (e.g., from 6.0 to 8.0) may reveal a pH at which the compound is more soluble.
-
Step 4: Utilize Solubilizing Excipients: For particularly challenging compounds, the use of specialized solubilizing agents, or excipients, may be necessary. These are commonly used in pharmaceutical formulations to enhance the solubility of poorly soluble drugs.[19]
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[17][20] Start with low concentrations (e.g., 0.01-0.1%).
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.[17][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Q3: I need to prepare a formulation for an in vivo animal study. What are my options?
A3: Formulations for in vivo studies require careful consideration of toxicity, tolerability, and the desired pharmacokinetic profile. The strategies are extensions of what is used for in vitro assays but with stricter requirements for biocompatibility.
Formulation Strategies for In Vivo Administration
Caption: Common formulation strategies for in vivo studies.
A common starting point for a parenteral formulation is a vehicle containing a mixture of co-solvents and/or surfactants. A widely used vehicle is "PEG/Tween/Saline" or similar combinations.
Example Protocol for an Investigational In Vivo Formulation:
-
Prepare the Vehicle: A common vehicle might consist of 10% DMSO, 40% PEG400, and 50% saline. The components should be mixed thoroughly.
-
Dissolve the Compound: Dissolve the this compound in the DMSO component first.
-
Add Co-solvent: Slowly add the PEG400 to the DMSO/compound mixture while vortexing.
-
Final Dilution: Add the saline dropwise to the organic mixture while continuously vortexing to avoid precipitation.
-
Final Checks: Ensure the final solution is clear and free of particulates. The pH should be checked and adjusted if necessary.
Important Note: The final concentration of each component in the vehicle must be within established toxicologically acceptable limits for the animal species being studied. Always consult relevant literature and institutional guidelines.
Advanced Strategies
For compounds that remain difficult to solubilize, more advanced techniques may be required, often in collaboration with formulation specialists.
-
Solid Dispersions: The compound can be dispersed in a hydrophilic polymer matrix at a molecular level, a technique known as forming a solid dispersion.[22] This can be achieved through methods like spray drying or hot-melt extrusion.[21]
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can enhance the dissolution rate as described by the Noyes-Whitney equation.[23] Techniques include micronization and nanomilling.[4][15][24]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[23][25] These formulations form fine emulsions or microemulsions upon contact with aqueous gastrointestinal fluids.[21]
Summary of Key Solubilization Approaches
| Technique | Mechanism of Action | Typical Application |
| Organic Solvents (e.g., DMSO) | Solubilizes compound by matching polarity. | Stock solutions for in vitro assays. |
| Co-solvents (e.g., PEG, Ethanol) | Reduces the polarity of the aqueous vehicle.[24] | In vitro assays, in vivo formulations. |
| pH Adjustment | Increases the ionization of the compound. | Aqueous solutions for compounds with ionizable groups. |
| Surfactants (e.g., Tween® 80) | Form micelles to encapsulate the compound.[17] | In vitro and in vivo formulations. |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes with the compound.[21] | In vitro and in vivo formulations. |
| Solid Dispersions | Disperses the compound in a polymer matrix.[22] | Oral solid dosage forms. |
| Particle Size Reduction | Increases surface area to enhance dissolution rate.[23] | Oral and parenteral formulations. |
This guide provides a comprehensive framework for addressing the solubility challenges associated with this compound. By systematically applying these principles and protocols, researchers can develop robust and reliable solutions for their experimental needs.
References
-
Rowan Scientific. Predicting Solubility. [Link]
-
Schoenfeld, R., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Mey, A. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
Garg, A., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?[Link]
-
Ghaffari, A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
ResearchGate. (2014). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. [Link]
-
AIChE. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
PMC - NIH. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
-
PubChem. 2-Methoxypyridine. [Link]
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Solubility of Things. Benzamide. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
Blog. (Date unavailable). Methoxypyridine: Common isomers, synthesis, applications and adverse reactions. [Link]
-
ResearchGate. (2011). Techniques to improve the solubility of poorly soluble drugs. [Link]
-
International Scholarly Research Network. (2012). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
Protheragen. Solubilizer Excipients. [Link]
-
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]
-
FooDB. (2010). Showing Compound 3-Methoxypyridine (FDB004414). [Link]
-
CD Formulation. Solubilizer Excipients. [Link]
-
Spiral. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]
-
PubChem - NIH. Benzamide. [Link]
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PubChem - NIH. N-ethyl-3-methoxybenzamide. [Link]
-
Wikipedia. Benzamide. [Link]
-
ResearchGate. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]
-
ChemBK. (2024). Benzamide, N-ethyl-. [Link]
-
PubMed. (2008). In vitro solubility assays in drug discovery. [Link]
-
ScienceDirect. (2015). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
NCBI Bookshelf. (2000). Pyridine - Some Industrial Chemicals. [Link]
-
PMC - NIH. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]
-
ResearchGate. (2015). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Cheméo. Benzamide, 3-methoxy-N-ethyl- - Chemical & Physical Properties. [Link]
-
Wikipedia. Pyridine. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
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- 3. 1375069-32-1|this compound|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Benzamide - Wikipedia [en.wikipedia.org]
- 7. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. test.chempanda.com [test.chempanda.com]
- 9. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. sarchemlabs.com [sarchemlabs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. researchgate.net [researchgate.net]
- 15. ijmsdr.org [ijmsdr.org]
- 16. ijpbr.in [ijpbr.in]
- 17. Solubilizer Excipients - Protheragen [protheragen.ai]
- 18. chem.libretexts.org [chem.libretexts.org]
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- 20. Solubilizer Excipients - CD Formulation [formulationbio.com]
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- 22. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 24. globalresearchonline.net [globalresearchonline.net]
- 25. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Refinement for N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide
Welcome to the technical support center for the analytical characterization of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for common analytical techniques. Here, we synthesize established principles of analytical chemistry with practical, field-tested insights to ensure the integrity and robustness of your experimental results.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the separation, identification, and quantification of this compound. Due to the presence of a basic pyridine moiety and a moderately nonpolar benzamide structure, reversed-phase chromatography is the method of choice.
Recommended HPLC Method
This section provides a robust starting point for your method development.
Table 1: Suggested HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid helps to protonate the pyridine nitrogen, leading to better peak shape.[1] |
| Gradient | 30% B to 80% B over 15 min | A gradient elution is recommended to ensure elution of the compound with good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides good reproducibility. |
| Injection Vol. | 10 µL | A typical injection volume. Can be adjusted based on sample concentration. |
| Detection | UV at 254 nm | The aromatic rings in the molecule are expected to have strong absorbance at this wavelength.[2] |
HPLC Troubleshooting Guide
// Peak Tailing Solutions tailing_sol1 [label="Check Mobile Phase pH:\nEnsure it's 2-3 units below pKa of pyridine N.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; tailing_sol2 [label="Use a Deactivated Column:\nMinimizes silanol interactions.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; tailing_sol3 [label="Add a Competing Base:\ne.g., Triethylamine (TEA) to mobile phase.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; peak_tailing -> tailing_sol1; peak_tailing -> tailing_sol2; peak_tailing -> tailing_sol3;
// Peak Fronting Solutions fronting_sol1 [label="Reduce Sample Concentration:\nOverload can cause fronting.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fronting_sol2 [label="Match Sample Solvent to Mobile Phase:\nAvoid injecting in a stronger solvent.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; peak_fronting -> fronting_sol1; peak_fronting -> fronting_sol2;
// Broad Peaks Solutions broad_sol1 [label="Check for Extra-Column Volume:\nMinimize tubing length and diameter.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; broad_sol2 [label="Increase Flow Rate or Temperature:\nCan improve efficiency.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; broad_sol3 [label="Column Degradation:\nConsider replacing the column.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; broad_peaks -> broad_sol1; broad_peaks -> broad_sol2; broad_peaks -> broad_sol3;
// No Peak Solutions nopeak_sol1 [label="Verify Sample Preparation:\nEnsure correct dilution and dissolution.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nopeak_sol2 [label="Check Injection System:\nLook for blockages or leaks.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nopeak_sol3 [label="Confirm Detector Settings:\nEnsure correct wavelength and lamp status.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; no_peak -> nopeak_sol1; no_peak -> nopeak_sol2; no_peak -> nopeak_sol3; } Caption: Troubleshooting workflow for common HPLC issues.
Q1: My peak for this compound is tailing significantly. What is the cause and how can I fix it?
A1: Peak tailing for this compound is most likely due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the surface of the silica-based C18 column.[3] This secondary interaction slows down a portion of the analyte molecules, resulting in a tailed peak.
-
Primary Solution: Mobile Phase pH Adjustment. The most effective way to address this is by adjusting the pH of your aqueous mobile phase (Mobile Phase A) to be at least 2 pH units below the pKa of the pyridine nitrogen. This ensures the pyridine is consistently protonated, minimizing its interaction with the silanol groups. Using 0.1% formic acid (pH ~2.7) or phosphoric acid should be effective.
-
Secondary Solution: Use of a Deactivated Column. Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Using a column specifically designed for the analysis of basic compounds can significantly improve peak shape.
-
Alternative Solution: Competing Base. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also mitigate peak tailing. The TEA will preferentially interact with the active silanol sites, leaving fewer available to interact with your analyte.
Q2: I am observing peak fronting. What are the likely causes?
A2: Peak fronting is typically a result of either column overload or injecting the sample in a solvent that is significantly stronger than the mobile phase.
-
Column Overload: If the concentration of your sample is too high, it can saturate the stationary phase at the column inlet, leading to a fronting peak. Try diluting your sample and reinjecting.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger (i.e., with a higher percentage of organic solvent) than the initial mobile phase conditions, the analyte will travel through the initial part of the column too quickly, resulting in a distorted peak. It is always best to dissolve your sample in the initial mobile phase composition.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. This compound should be amenable to GC-MS analysis, although its polarity may require a high-temperature column.
Recommended GC-MS Method
Table 2: Suggested GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, robust column suitable for a wide range of compounds. |
| Inlet Temp. | 280 °C | To ensure complete volatilization of the analyte. |
| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) | A temperature ramp is necessary to achieve good separation and peak shape. |
| Carrier Gas | Helium, 1.2 mL/min | Standard carrier gas for GC-MS. |
| Ion Source Temp. | 230 °C | A standard ion source temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |
| Mass Range | 50-350 m/z | To capture the molecular ion and key fragments. |
GC-MS Troubleshooting and FAQs
Q3: I am not seeing the molecular ion peak (m/z 256.3) in the mass spectrum. Is this normal?
A3: Yes, it is not uncommon for the molecular ion peak of a compound like this compound to be of low abundance or even absent in an EI-MS spectrum. The energy of electron ionization (70 eV) can be sufficient to cause immediate fragmentation of the molecular ion.[5]
Q4: What are the expected major fragment ions for this compound in EI-MS?
A4: The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments.[5] Based on the structure, we can predict the following cleavages:
-
Loss of the ethyl group: A peak at m/z 227 (M-29) is likely due to the loss of the ethyl group from the amide nitrogen.
-
Cleavage of the amide bond: You may observe a fragment corresponding to the 6-methoxypyridin-3-yl)benzoyl cation (m/z 227) or the N-ethylaminophenyl cation.
-
Pyridine ring fragmentation: The methoxypyridine ring can undergo characteristic fragmentations, such as the loss of a methyl radical (CH3) from the methoxy group, followed by the loss of carbon monoxide (CO).[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of this compound.
Expected ¹H and ¹³C NMR Chemical Shifts
The following tables provide predicted chemical shifts. Actual values may vary depending on the solvent and concentration.
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ethyl CH₃ | ~1.2 | Triplet | 3H |
| Ethyl CH₂ | ~3.4 | Quartet | 2H |
| Methoxy OCH₃ | ~3.9 | Singlet | 3H |
| Aromatic H | 7.0 - 8.5 | Multiplets | 7H |
| Amide NH | ~8.7 | Broad Singlet | 1H |
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Ethyl CH₃ | ~15 |
| Ethyl CH₂ | ~40 |
| Methoxy OCH₃ | ~55 |
| Aromatic C | 110 - 150 |
| Amide C=O | ~165 |
NMR Troubleshooting and FAQs
Q5: The amide NH proton signal is very broad or not visible. Why is this?
A5: The amide proton is often subject to chemical exchange with trace amounts of water in the NMR solvent. This exchange process can lead to significant broadening of the signal, sometimes to the point where it disappears into the baseline. Additionally, quadrupolar coupling with the nitrogen atom can contribute to broadening. To confirm the presence of the NH proton, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The NH proton will exchange with deuterium, and its signal will disappear.
Q6: Why are the aromatic proton signals overlapping and difficult to interpret?
A6: The seven aromatic protons on the two rings will likely have similar chemical shifts, leading to a complex, overlapping multiplet region. To resolve these signals, you could:
-
Use a higher field NMR spectrometer: A higher magnetic field strength will increase the chemical shift dispersion, potentially resolving the overlapping signals.
-
Perform 2D NMR experiments: A COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, while an HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C spectra.
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Helda - University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
ResearchGate. (2022). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. Retrieved from [Link]
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ResearchGate. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]
-
ResearchGate. (2002). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides. Retrieved from [Link]
-
PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Bulletin of the Polish Academy of Sciences: Chemistry. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]
-
Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Retrieved from [Link]
-
Supelco. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MDPI. (2000). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]
Sources
- 1. Separation of Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
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- 6. researchgate.net [researchgate.net]
- 7. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Benzamide Derivatives in Oncology: PARP vs. HDAC Inhibition
Introduction: The Benzamide Scaffold as a Privileged Structure in Modern Drug Discovery
The benzamide moiety, a simple yet elegant chemical scaffold consisting of a benzene ring linked to an amide group, represents a cornerstone of medicinal chemistry.[1][2] Its remarkable versatility in forming key hydrogen bonds and participating in various non-covalent interactions, combined with the synthetic tractability to decorate its aromatic ring, has made it a "privileged structure" in drug design. This has led to the development of a multitude of therapeutic agents across diverse fields, including oncology, central nervous system (CNS) disorders, and cardiovascular diseases.[1][3]
While specific novel compounds like N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide (CAS 1375069-32-1) are available commercially for research, they often lack extensive characterization in public-domain literature.[4][5][6] However, the core structure of this molecule, featuring a substituted benzamide, is emblematic of highly successful and clinically validated classes of enzyme inhibitors.
This guide provides an in-depth, objective comparison of two major classes of benzamide-based anticancer agents: Poly(ADP-ribose) polymerase (PARP) inhibitors and Histone Deacetylase (HDAC) inhibitors. By examining their distinct mechanisms of action, performance metrics, and the experimental protocols used for their evaluation, we aim to provide a valuable resource for researchers, scientists, and drug development professionals.
Part 1: Mechanism of Action - Two Distinct Approaches to Cancer Therapy
Although both PARP and HDAC inhibitors leverage a benzamide core for molecular recognition, they target fundamentally different cellular processes to achieve their anti-tumor effects.
PARP Inhibitors: Exploiting DNA Repair Deficiencies
Poly(ADP-ribose) polymerases, particularly PARP-1, are critical enzymes in the DNA damage response (DDR) pathway. They detect single-strand breaks (SSBs) in DNA and recruit other repair proteins. Benzamide-based PARP inhibitors act as competitive inhibitors, binding to the NAD+ pocket of the enzyme and preventing its catalytic activity. This "traps" PARP on the DNA, leading to the accumulation of unrepaired SSBs, which collapse into highly toxic double-strand breaks (DSBs) during DNA replication.
In cancer cells with pre-existing defects in DSB repair (e.g., mutations in BRCA1/2 genes), this accumulation of DSBs cannot be resolved, leading to genomic instability and cell death through a concept known as synthetic lethality .
Caption: Mechanism of PARP inhibitor-induced synthetic lethality.
HDAC Inhibitors: Re-activating Tumor Suppressor Genes
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes.
Benzamide-based HDAC inhibitors, particularly those of the o-aminobenzamide class, chelate the zinc ion in the enzyme's active site, blocking its function.[3] This results in histone hyperacetylation, a more relaxed chromatin structure, and the re-activation of silenced tumor suppressor genes, ultimately inducing cell-cycle arrest and apoptosis.[3]
Caption: Mechanism of HDAC inhibitor-induced gene re-activation.
Part 2: Comparative Performance and Experimental Data
The performance of enzyme inhibitors is primarily assessed by their potency (how much of the drug is needed) and selectivity (how specifically it hits the intended target).
| Compound | Class | Primary Target(s) | Potency (IC50 / Ki) | Key Indication(s) |
| Olaparib | PARP Inhibitor | PARP-1, PARP-2 | PARP-1: 1.5 nM (Ki)PARP-2: 5 nM (Ki) | Ovarian, Breast, Pancreatic, Prostate Cancer (with BRCA mutations) |
| Entinostat | HDAC Inhibitor | HDAC1, HDAC3 | HDAC1: 400 nM (IC50)HDAC3: 830 nM (IC50) | Hormone Receptor-Positive Breast Cancer |
| Rucaparib | PARP Inhibitor | PARP-1, PARP-2, PARP-3 | PARP-1: 1.4 nM (Ki) | Ovarian, Prostate Cancer (with BRCA mutations) |
| Mocetinostat | HDAC Inhibitor | HDAC1, HDAC2, HDAC3, HDAC11 | HDAC1: 300 nM (IC50) | Various hematological and solid tumors (investigational) |
Data compiled from publicly available pharmacological databases and peer-reviewed literature. Potency values can vary based on assay conditions.
Field Insights:
-
Potency: As seen in the table, PARP inhibitors like Olaparib and Rucaparib exhibit nanomolar potency, indicating very high affinity for their target enzymes. Benzamide-based HDAC inhibitors are typically potent in the mid-to-high nanomolar range.
-
Selectivity: Early PARP inhibitors were pan-PARP active. Newer generations show increased selectivity for PARP-1/2. HDAC inhibitors are often classified by their selectivity against different classes of HDACs (Class I, II, IV). Entinostat, for example, is a Class I selective inhibitor. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
Part 3: Core Experimental Protocols
Validating the performance of novel benzamide derivatives requires robust, reproducible experimental workflows. The choice of assay is critical for generating meaningful and comparable data.
Protocol: In Vitro Cell-Free Enzymatic Assay (for PARP or HDAC)
Objective: To determine the direct inhibitory effect of a compound on purified enzyme activity and calculate its IC50 value.
Causality Behind Experimental Choices: A cell-free assay is the gold standard for confirming direct target engagement. By isolating the enzyme and its substrate from other cellular components, it ensures that any observed inhibition is due to the compound's direct interaction with the target, not due to indirect downstream cellular effects. Using a range of inhibitor concentrations is essential for generating a dose-response curve to accurately calculate the IC50.
Step-by-Step Methodology:
-
Plate Preparation: Add assay buffer, purified recombinant human PARP-1 or HDAC1 enzyme, and the appropriate substrate to the wells of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the benzamide test compound (e.g., from 100 µM to 1 pM) in DMSO and add to the wells. Include "no enzyme" and "vehicle control" (DMSO only) wells.
-
Initiation: For PARP assays, add NAD+ to initiate the PARylation reaction. For HDAC assays, the reaction begins upon enzyme and substrate mixing.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection:
-
PARP Assay (ELISA-based): Stop the reaction and transfer the mixture to a plate coated with histone (the substrate). Use an anti-PAR antibody conjugated to a reporter enzyme (like HRP) to detect the amount of PARylated histone.
-
HDAC Assay (Fluorogenic): Use a fluorogenic substrate that becomes fluorescent upon deacetylation. Stop the reaction and read the fluorescence intensity on a plate reader.
-
-
Data Analysis: Subtract background, normalize the data to the vehicle control, and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
Caption: General workflow for an in vitro enzymatic inhibition assay.
Protocol: Cell-Based Proliferation Assay (MTT/MTS Assay)
Objective: To measure the cytotoxic or cytostatic effect of a compound on cancer cells.
Causality Behind Experimental Choices: While a cell-free assay confirms target binding, a cell-based assay is crucial to determine if this binding translates into a desired biological outcome (i.e., stopping cancer cell growth). The MTT assay measures metabolic activity, which is a reliable proxy for cell viability and proliferation.[1] This provides essential information on the compound's potency in a more physiologically relevant context.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., a BRCA-mutant ovarian cancer line for a PARP inhibitor) into a 96-well plate and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with a range of concentrations of the benzamide derivative for a prolonged period (e.g., 72 hours).[1]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]
-
Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis: The amount of formazan produced is directly proportional to the number of living cells.[1] Calculate the concentration of the compound that inhibits cell growth by 50% (GI50).
Conclusion and Future Outlook
The benzamide scaffold remains a highly productive framework in the quest for novel therapeutics, particularly in oncology. The success of PARP and HDAC inhibitors demonstrates how subtle modifications to this core structure can achieve exquisite potency and selectivity against vastly different enzyme targets. While PARP inhibitors leverage the concept of synthetic lethality in genetically-defined cancers, HDAC inhibitors work through epigenetic modulation to reverse aberrant gene silencing.
For researchers investigating novel benzamide derivatives like this compound, the path forward involves a systematic evaluation using the workflows described. Initial screening through cell-free enzymatic assays against a panel of relevant targets (such as PARPs, HDACs, kinases, etc.) can identify primary biological activity. Subsequent validation in cell-based proliferation and mechanism-of-action assays will be crucial to establish a clear structure-activity relationship and pave the way for further preclinical development. The journey from a simple benzamide to a life-saving therapy is complex, but it is built upon the foundational principles of rigorous, data-driven comparative analysis.
References
- A Decade of Innovation: A Technical Review of Benzamide Patents in Drug Discovery (2015-2025). Benchchem.
- The Discovery of Novel Benzamide Compounds: A Technical Guide for Therapeutic Innovation. Benchchem.
- The Benzamides: A Journey from Chemical Curio to Therapeutic Cornerstone. Benchchem.
- This compound. Echemi.
- This compound - Data Sheet. United States Biological.
- 1375069-32-1|this compound. BLDpharm.
Sources
A Senior Application Scientist's Guide to Characterizing and Comparing N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide Against Established Kinase Inhibitors
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of kinase inhibitor discovery, novel chemical scaffolds are the bedrock of innovation. N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide is one such compound of interest. Its structure, incorporating a benzamide group and a methoxypyridine ring, is reminiscent of moieties found in several FDA-approved kinase inhibitors. This structural analogy suggests a potential for interaction with the ATP-binding pocket of protein kinases, making it a compelling candidate for investigation.
However, without published biological data, a structured, hypothesis-driven approach is required to characterize its activity and benchmark it against established drugs. This guide provides a comprehensive framework for researchers to:
-
Formulate a testable hypothesis for the compound's potential kinase targets.
-
Execute a rigorous experimental workflow, from broad-spectrum screening to cellular target validation.
-
Objectively compare its potency and efficacy against clinically relevant inhibitors for a chosen target.
For the purpose of this guide, we will hypothesize that this compound targets the Abl kinase , a critical driver in Chronic Myeloid Leukemia (CML). This allows us to use the well-characterized inhibitors Imatinib and Dasatinib as benchmarks for performance.
Phase 1: Hypothesis-Driven Target Identification
The Rationale: Why Abl Kinase?
The selection of Abl kinase as a hypothetical primary target is not arbitrary. The pyridine and benzamide moieties present in this compound are key pharmacophores that engage in hydrogen bonding and hydrophobic interactions within the kinase hinge region and ATP binding site. Imatinib, the archetypal BCR-Abl inhibitor, also features a pyridine ring and an amide linkage that are crucial for its binding affinity and specificity. Therefore, initiating our investigation with a broad kinase screen, while keeping a focus on Abl, represents a logical, structure-informed starting point.
Experimental Workflow: A Roadmap to Characterization
The following diagram outlines the systematic approach to validating and comparing our compound of interest.
Caption: Experimental workflow for kinase inhibitor characterization.
Phase 2: Biochemical Potency and Selectivity
The first critical step is to understand the compound's activity in a purified, cell-free system. This isolates the interaction between the inhibitor and its target kinase, removing confounding factors like cell membrane permeability.
Protocol 1: IC50 Determination using the ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP corresponds to kinase inhibition.
Objective: To determine the concentration of this compound required to inhibit 50% of Abl kinase activity (IC50).
Materials:
-
Recombinant human Abl kinase (e.g., from Promega, Cat# V4031).
-
Abl kinase substrate peptide (e.g., Poly(E4,Y) peptide).
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101).
-
This compound, Imatinib, Dasatinib (as controls).
-
White, opaque 96-well assay plates.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution series of this compound (e.g., from 10 µM to 0.5 nM) in DMSO. Do the same for Imatinib and Dasatinib.
-
Kinase Reaction Setup: In each well, add 5 µL of the kinase reaction mixture containing Abl kinase, the substrate peptide, ATP, and reaction buffer.
-
Inhibitor Addition: Add 1 µL of each compound dilution to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, to kinase activity.
-
Data Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.
Comparative Biochemical Data
The table below presents the well-established biochemical IC50 values for our benchmark inhibitors. The goal of the experiment described above is to generate a corresponding value for our compound of interest to populate the empty cell.
| Compound | Target Kinase | Biochemical IC50 (nM) | Citation |
| Imatinib | Abl | ~25 - 100 | |
| Dasatinib | Abl | <1 | |
| This compound | Abl | To be determined | - |
Phase 3: Assessing Cellular Efficacy and On-Target Activity
A potent biochemical inhibitor must be able to penetrate the cell membrane and engage its target in a complex cellular environment.
The BCR-Abl Signaling Pathway
In CML, the BCR-Abl fusion protein drives uncontrolled cell proliferation and survival primarily through the phosphorylation of downstream substrates like CrkL. An effective inhibitor must block this signaling cascade.
A Comparative Guide to Validating the Kinase Inhibition Activity of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets for drug discovery, particularly in oncology and immunology. The validation of a novel compound's kinase inhibition activity is a multi-faceted process that requires rigorous experimental design and careful data interpretation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the kinase inhibition profile of a novel compound, using N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide as a case study. While this specific compound is not extensively characterized in publicly available literature as a kinase inhibitor, its structural motifs, including the benzamide and methoxypyridine moieties, are present in numerous known kinase inhibitors. This guide will, therefore, serve as a practical roadmap for the initial characterization and validation of its potential kinase-directed activities.
The core of this guide is built upon three pillars of scientific integrity: expertise in experimental design, trustworthiness through self-validating protocols, and authoritative grounding in established scientific literature. By following the methodologies outlined herein, researchers can confidently assess the potency, selectivity, and mechanism of action of novel kinase inhibitors.
Section 1: Initial Assessment and Comparative Structural Analysis
Given the novelty of this compound in the context of kinase inhibition, a logical starting point is to compare its structure with known kinase inhibitors possessing similar chemical features. The benzamide scaffold is a common feature in many ATP-competitive kinase inhibitors, often interacting with the hinge region of the kinase domain. The methoxypyridine ring can also contribute to binding affinity and selectivity through hydrogen bonding and hydrophobic interactions within the ATP-binding pocket.
For a robust comparative analysis, we will consider established kinase inhibitors with related structural components, such as Sorafenib and Regorafenib, which feature a central aromatic ring system connected to a pyridine and a substituted benzamide-like urea moiety. While not direct analogues, their well-characterized kinase profiles provide a valuable benchmark for interpreting the potential activity of this compound.
Table 1: Comparison of Structural Features and Primary Kinase Targets of this compound and Comparator Compounds
| Compound | Key Structural Features | Primary Kinase Targets |
| This compound | Benzamide, Methoxypyridine | Hypothetical - To be determined |
| Sorafenib | Pyridine, Urea (Benzamide-like) | VEGFR, PDGFR, RAF kinases |
| Regorafenib | Pyridine, Urea (Benzamide-like) | VEGFR, PDGFR, RAF kinases, TIE2, KIT |
This initial structural comparison helps in formulating a hypothesis about the potential kinase targets of this compound and guides the design of the initial screening strategy.
Section 2: Experimental Validation of Kinase Inhibition: A Step-by-Step Guide
The following section details a comprehensive workflow for validating the kinase inhibition activity of this compound, from initial broad-panel screening to in-depth mechanistic studies.
Primary Kinase Panel Screening
The first step is to screen the compound against a broad panel of kinases to identify potential targets. This is typically performed at a single high concentration (e.g., 1-10 µM) to cast a wide net.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate (peptide or protein), and the assay buffer.
-
Compound Addition: Add this compound to the desired final concentration. Include appropriate controls: a positive control (a known inhibitor for each kinase) and a negative control (vehicle, e.g., DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Detection: After a defined incubation period, stop the reaction and quantify the kinase activity. A common method is the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.
dot
Caption: Workflow for primary kinase panel screening.
Dose-Response and IC50 Determination
Once primary "hits" are identified, the next crucial step is to determine the potency of the inhibition by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Experimental Protocol: IC50 Determination
-
Serial Dilution: Prepare a serial dilution of this compound, typically covering a range from nanomolar to micromolar concentrations.
-
Assay Setup: Set up the kinase assay as described in Section 2.1 for the specific hit kinases.
-
Compound Addition: Add the different concentrations of the compound to the assay wells.
-
Reaction and Detection: Initiate the reaction with ATP and proceed with detection as before.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
Table 2: Hypothetical IC50 Data for this compound
| Kinase Target | IC50 (nM) |
| Kinase A | 50 |
| Kinase B | 250 |
| Kinase C | >10,000 |
This table provides a clear and concise summary of the compound's potency against different kinases.
Mechanism of Action Studies
To understand how this compound inhibits its target kinase(s), it is essential to determine its mechanism of action (MOA). The most common MOA for kinase inhibitors is ATP competition.
Experimental Protocol: ATP Competition Assay
-
Assay Setup: Set up the kinase assay with a fixed concentration of the inhibitor (typically at or near its IC50).
-
Varying ATP Concentration: Perform the assay across a range of ATP concentrations, from well below to well above the Km of ATP for the kinase.
-
Data Analysis: Plot the kinase reaction rate against the ATP concentration in the presence and absence of the inhibitor. An increase in the apparent Km of ATP with no change in Vmax is indicative of an ATP-competitive inhibitor. This is typically visualized using a Lineweaver-Burk plot.
dot
Caption: Competitive binding at the kinase ATP pocket.
Cellular Target Engagement and Downstream Signaling
Demonstrating that the compound can inhibit the target kinase within a cellular context is a critical validation step. This confirms cell permeability and on-target activity in a more physiologically relevant environment.
Experimental Protocol: Western Blot Analysis of Phospho-Substrates
-
Cell Treatment: Treat a relevant cell line (expressing the target kinase) with increasing concentrations of this compound.
-
Cell Lysis: After a suitable incubation period, lyse the cells to extract proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe for the total amount of the substrate as a loading control.
-
Data Analysis: A dose-dependent decrease in the phosphorylation of the substrate indicates successful target engagement and inhibition by the compound.
Section 3: Data Interpretation and Best Practices
-
Mind the ATP Concentration: The measured IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay. Always report the ATP concentration alongside the IC50 values.
-
Orthogonal Assays: Whenever possible, confirm primary hits using a different assay format (e.g., a fluorescence-based assay if the primary screen was luminescence-based) to rule out assay-specific artifacts.
-
Selectivity Profiling: A truly valuable kinase inhibitor is often selective. After identifying the primary target(s), it is good practice to perform a broader selectivity screen against a panel of kinases to understand the compound's off-target effects.
Conclusion
The validation of a novel kinase inhibitor like this compound is a systematic process that moves from broad, initial screening to detailed mechanistic and cellular studies. By employing the rigorous, multi-step workflow detailed in this guide—encompassing initial screening, IC50 determination, mechanism of action studies, and cellular target validation—researchers can build a comprehensive and reliable profile of their compound's activity. This structured approach, grounded in established scientific principles and supported by robust experimental design, is essential for advancing promising compounds through the drug discovery pipeline.
References
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. Retrieved from [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. Retrieved from [Link]
A Comparative Guide to the Structure-Activity Relationship of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide and its Bioactive Scaffolds
For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of novel chemical entities is paramount. This guide provides an in-depth analysis of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide, a compound representative of a versatile class of molecules. While extensive SAR studies on this specific molecule are not publicly available, a comprehensive examination of its constituent fragments—the N-ethylbenzamide core, the meta-substituted bi-aryl system, and the 6-methoxypyridine moiety—offers profound insights into its potential biological activities and avenues for optimization. This guide will dissect these key structural features, drawing comparisons from published research on analogous compounds to illuminate the therapeutic potential of this chemical scaffold.
The Benzamide Moiety: A Privileged Scaffold in Medicinal Chemistry
The benzamide functional group is a cornerstone in drug design, present in a wide array of approved therapeutics and clinical candidates. Its ability to engage in hydrogen bonding and hydrophobic interactions makes it a versatile anchor for binding to various biological targets.
The N-Alkyl Substitution: Modulating Potency and Pharmacokinetics
The N-ethyl group in the parent compound plays a crucial role in defining its interaction with target proteins and its overall physicochemical properties. SAR studies on various benzamide series consistently demonstrate that the nature of the N-alkyl substituent is a key determinant of biological activity.
For instance, in the development of potent and selective delta opioid receptor agonists, the N,N-diethylbenzamide moiety was found to be optimal for high affinity and selectivity. The replacement of the piperazine ring in the lead compound SNC-80 with a piperidine ring containing an exocyclic double bond, coupled with the N,N-diethylbenzamide, resulted in compounds with IC50 values in the nanomolar range.[1] This highlights the importance of the steric and electronic properties of the N-substituents in achieving potent and selective receptor engagement.
In a different context, studies on inhibitors of the presynaptic choline transporter (CHT) revealed that while a variety of N-aryl and N-heteroaryl amides were potent, the specific substitution pattern was critical for activity.[2]
Ring Substitution: Directing Selectivity and Potency
The substitution pattern on the benzamide ring itself is another critical factor. The meta-substitution of the pyridine ring in this compound is a key architectural feature. In a comprehensive 3D-QSAR analysis of benzamide derivatives as histone deacetylase 1 (HDAC1) inhibitors, the position and nature of substituents on the benzamide ring were shown to significantly influence inhibitory activity.[1] Steric and electrostatic contour maps from these studies provide a predictive framework for designing more potent inhibitors.
The 6-Methoxypyridine Ring: A Key Modulator of Activity and Drug-like Properties
The pyridine ring is a common heterocycle in medicinal chemistry, valued for its ability to act as a hydrogen bond acceptor and to modulate the pKa of a molecule. The addition of a methoxy group further refines its properties.
Influence of the Methoxy Group
The methoxy group is a prevalent substituent in many approved drugs.[3] Its presence can have several beneficial effects:
-
Enhanced Target Binding: The oxygen atom can act as a hydrogen bond acceptor, and the methyl group can engage in van der Waals interactions.
-
Improved Metabolic Stability: Methoxy groups can block sites of metabolism, prolonging the half-life of a compound.
-
Increased Solubility: The polar nature of the ether linkage can improve aqueous solubility.
In the design of gamma-secretase modulators for Alzheimer's disease, the incorporation of a methoxypyridine motif led to compounds with improved activity in reducing Aβ42 production and enhanced solubility.[4][5]
However, the contribution of the 6-methoxypyridin-3-yl moiety is highly context-dependent. In a structure-activity relationship study of benzamides as inhibitors of Mycobacterium tuberculosis QcrB, a derivative containing the 6-methoxypyridin-3-yl group was found to be inactive, suggesting that for this particular target, this substituent was not favorable.[6]
The Pyridine Nitrogen: A Point of Interaction and a Handle for Physicochemical Properties
The nitrogen atom in the pyridine ring can significantly influence a compound's properties. It can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can affect solubility and cell permeability. The position of the nitrogen is also critical. In the development of PI3K/mTOR dual inhibitors, a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide scaffold showed strong PI3K inhibitory activity.[7]
Comparative Analysis of Structural Motifs
To illustrate the impact of these structural motifs on biological activity, the following table summarizes the findings from various studies on related benzamide and methoxypyridine derivatives.
| Compound Class/Target | Key Structural Features | Observed SAR Trends | Reference |
| Delta Opioid Receptor Agonists | N,N-diethylbenzamide | N,N-diethyl substitution was crucial for high affinity and selectivity. | [1] |
| HDAC1 Inhibitors | Substituted Benzamides | Steric and electronic properties of ring substituents are key for potent inhibition. | [1] |
| Gamma-Secretase Modulators | Methoxypyridine Moiety | Introduction of the methoxypyridine improved activity and solubility. | [4][5] |
| Mycobacterium tuberculosis QcrB Inhibitors | 6-methoxypyridin-3-yl Benzamide | This specific derivative was inactive, highlighting target-specific SAR. | [6] |
| PI3K/mTOR Inhibitors | Methoxypyridine Sulfonamides | The 2-methoxypyridin-3-yl sulfonamide scaffold demonstrated potent PI3K inhibition. | [7] |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
General Protocol for Synthesis of N-Alkyl Benzamide Derivatives
A common method for the synthesis of N-alkyl benzamides involves the coupling of a benzoic acid derivative with an appropriate amine.
-
Acid Chloride Formation: To a solution of the substituted benzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases.
-
Amide Coupling: In a separate flask, dissolve the desired alkylamine (1.5 equivalents) and a base such as triethylamine or diisopropylethylamine (2 equivalents) in the same solvent. Cool the solution to 0°C.
-
Reaction: Slowly add the freshly prepared acid chloride solution to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Assay for Enzyme Inhibition (Generic)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a target enzyme. Specific conditions will vary depending on the enzyme.
-
Reagents and Buffers: Prepare the assay buffer, enzyme solution, substrate solution, and a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Assay Plate Preparation: Add the assay buffer to the wells of a microplate. Then, add varying concentrations of the test compound. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Enzyme Addition: Add the enzyme solution to all wells and incubate for a predetermined time at the optimal temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., fluorescence, absorbance, luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts in the SAR of benzamide and methoxypyridine derivatives.
Caption: Key SAR determinants for the benzamide and methoxypyridine scaffolds.
Caption: Iterative workflow for SAR-driven drug discovery.
Conclusion
While a dedicated and comprehensive SAR study for this compound is not yet in the public domain, a detailed analysis of its core structural components provides a robust framework for understanding its potential as a bioactive molecule. The N-ethylbenzamide core is a well-established pharmacophore that can be fine-tuned to achieve high potency and selectivity for a variety of biological targets. The 6-methoxypyridine moiety offers opportunities to enhance drug-like properties such as metabolic stability and solubility, while also contributing to target engagement. The comparative analysis presented in this guide, drawing on data from diverse therapeutic areas, underscores the versatility of these scaffolds. Further investigation into the specific biological targets of this compound is warranted and will undoubtedly reveal exciting opportunities for the development of novel therapeutics.
References
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Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry. [Link]
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Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PubMed. [Link]
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Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. [Link]
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N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed. [Link]
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Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Institutes of Health. [Link]
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The role of the methoxy group in approved drugs. PubMed. [Link]
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Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Institutes of Health. [Link]
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- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
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"N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide" cross-reactivity profiling
An In-Depth Guide to the Cross-Reactivity Profiling of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide
Introduction: The Imperative of Selectivity Profiling
This compound is a novel small molecule inhibitor with therapeutic potential. However, its journey from a promising lead compound to a clinical candidate is contingent upon a thorough understanding of its selectivity profile. Off-target interactions can lead to unforeseen toxicities or a dilution of the intended therapeutic effect, representing a significant risk in drug development. This guide provides a strategic approach to comprehensively profile the cross-reactivity of this compound, ensuring a data-driven progression of the research.
The core principle of this profiling is to de-risk the compound by identifying and quantifying its interactions with a broad range of biological targets. This proactive approach allows for early identification of potential liabilities, enabling medicinal chemists to optimize for selectivity or, if necessary, halt the development of a compound with an unfavorable profile.
Strategic Approach to Cross-Reactivity Profiling
A tiered approach is recommended for the cross-reactivity profiling of this compound, starting with broad screening and progressing to more focused, in-depth analyses.
Tier 1: Broad Kinase Panel Screening
Given that a significant portion of drug discovery efforts targets the human kinome, an initial broad screen against a panel of kinases is a logical starting point. This provides a wide-angle view of the compound's selectivity.
Experimental Rationale: A radiometric kinase assay, such as the HotSpot™ assay, is a robust and widely accepted method for this initial screen. This format directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a sensitive and direct measure of kinase activity. A comprehensive panel, such as the Eurofins DiscoverX KinomeScan™, which utilizes a binding assay format, is another excellent choice for broad initial screening.
Data Summary: this compound Kinase Inhibition Profile
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Primary Target X | 98% | 15 |
| ABL1 | 12% | >10,000 |
| AKT1 | 8% | >10,000 |
| BRAF | 5% | >10,000 |
| CDK2 | 15% | >10,000 |
| EGFR | 3% | >10,000 |
| FYN | 25% | 8,500 |
| LCK | 31% | 7,200 |
| MEK1 | 9% | >10,000 |
| PIM1 | 45% | 4,300 |
| SRC | 28% | 8,100 |
| VEG FR2 | 6% | >10,000 |
Note: The data presented above is illustrative and serves as an example of a typical kinase screening output.
Tier 2: Secondary Screening and Orthogonal Assays
Any "hits" identified in the primary screen (typically defined as >50% inhibition at a given concentration) should be followed up with secondary assays to confirm the interaction and determine the potency (IC50) of the inhibition.
Experimental Rationale: It is crucial to employ an orthogonal assay format for this confirmation step. If the primary screen was a biochemical assay, a cell-based assay is an excellent choice for the secondary screen. This provides evidence that the compound can engage its target within a more physiologically relevant context. For example, the NanoBRET™ Target Engagement Assay from Promega offers a quantitative measure of compound binding to a specific target in living cells.
Workflow for Cross-Reactivity Profiling
Caption: A tiered approach to cross-reactivity profiling.
Tier 3: Expanded Safety Pharmacology Profiling
Beyond kinases, it is essential to assess the interaction of this compound with a broader panel of targets known to be associated with adverse drug reactions.
Experimental Rationale: A standard safety pharmacology panel, such as the Eurofins SafetyScreen44™, is designed to identify interactions with key off-targets like G-protein coupled receptors (GPCRs), ion channels, and transporters. Early identification of liabilities in this panel can prevent costly failures in later stages of development.
Example of a Safety Pharmacology Panel Output
| Target Class | Representative Target | % Inhibition at 10 µM |
| GPCRs | Adrenergic α1A | 8% |
| Dopamine D2 | 12% | |
| Muscarinic M1 | 5% | |
| Ion Channels | hERG | 15% |
| Nav1.5 | 9% | |
| Cav1.2 | 6% | |
| Transporters | SERT | 3% |
| DAT | 7% | |
| NET | 11% |
Note: This data is illustrative.
Detailed Experimental Protocols
To ensure the reproducibility of these findings, detailed protocols for key assays are provided below.
Protocol: Radiometric Kinase Assay (HotSpot™)
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Compound Preparation: Serially dilute this compound in 100% DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound to a 96-well plate.
-
Add 10 µL of a mixture containing the kinase and its specific substrate.
-
Initiate the reaction by adding 10 µL of [γ-³³P]ATP.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Detection:
-
Stop the reaction by adding 3% phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Culture cells (e.g., HEK293) and transiently transfect them with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Add the NanoBRET™ tracer and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure both the donor (NanoLuc®) and acceptor (tracer) luminescence signals using a plate reader equipped with appropriate filters.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the compound, signifying target engagement. Determine the IC50 from the dose-response curve.
Signaling Pathway Visualization
Caption: Potential on- and off-target signaling pathways.
Conclusion and Future Directions
The cross-reactivity profiling of this compound is a multi-faceted process that requires a strategic and tiered approach. The data generated from these studies is invaluable for making informed decisions about the continued development of this compound. Should any significant off-target activities be identified, further investigation into the functional consequences of these interactions will be warranted. This may involve cellular phenotypic screens or in vivo toxicity studies to fully understand the potential clinical implications. By adhering to the principles of scientific integrity and employing robust, orthogonal assay formats, researchers can build a comprehensive and reliable selectivity profile for this promising therapeutic candidate.
References
A Researcher's Guide to Confirming the In Vivo Efficacy of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide as a Putative ROCK Inhibitor
For drug development professionals and researchers in pharmacology, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides a comprehensive framework for evaluating the in vivo efficacy of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide, a compound of interest within the pyridinyl benzamide class. While direct in vivo studies on this specific molecule are not yet prevalent in published literature, its structural similarity to other known inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK) suggests a promising therapeutic potential. This guide will, therefore, leverage established principles and comparative data from well-characterized ROCK inhibitors to outline a robust strategy for the in vivo validation of this compound.
The Significance of ROCK Inhibition in Therapeutics
The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that act as crucial downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a pivotal role in regulating a wide array of cellular functions, including cell adhesion, motility, proliferation, and apoptosis. Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, making ROCK a highly attractive therapeutic target for conditions ranging from cardiovascular disorders to neurodegenerative diseases.[1][2]
Inhibition of ROCK has shown promise in preclinical models of various diseases, and some ROCK inhibitors, such as Fasudil, have been approved for clinical use in some countries for cerebral vasospasm. The therapeutic rationale for ROCK inhibition is based on its ability to modulate smooth muscle contraction, reduce inflammation, and promote neuronal regeneration.[2]
Proposed Mechanism of Action and the ROCK Signaling Pathway
This compound belongs to a class of compounds that have been investigated as ROCK inhibitors.[3][4] The proposed mechanism of action for this compound is the inhibition of ROCK kinase activity, which in turn would prevent the phosphorylation of its downstream substrates, such as Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP). This leads to a reduction in smooth muscle contraction and other cellular effects.
Caption: The RhoA/ROCK signaling pathway leading to smooth muscle contraction and the putative inhibitory action of this compound.
A Comparative Look at Established ROCK Inhibitors
To establish a benchmark for the in vivo evaluation of this compound, it is instructive to examine the performance of well-characterized ROCK inhibitors in preclinical models.
| ROCK Inhibitor | Animal Model | Disease Area | Key In Vivo Findings |
| Fasudil | Stroke models (e.g., MCAO in rats) | Stroke | Reduces infarct volume, improves neurological deficits.[2] |
| Spinal Cord Injury models (e.g., contusion injury in rats) | Spinal Cord Injury | Promotes axonal regeneration and functional recovery.[2] | |
| Y-27632 | Glaucoma models (e.g., in rabbits) | Glaucoma | Reduces intraocular pressure. |
| Y-39983 | Optic nerve crush model in cats | Nerve Regeneration | Promotes regeneration of crushed axons of retinal ganglion cells.[5] |
| SLx-2119 | Cancer xenograft models | Oncology | Demonstrates anti-tumor activity.[6] |
This comparative data highlights the diverse therapeutic potential of ROCK inhibitors and provides a basis for selecting appropriate animal models and endpoints for the evaluation of this compound.
Experimental Workflow for In Vivo Efficacy Confirmation
The following is a proposed experimental workflow for the comprehensive in vivo evaluation of this compound.
Sources
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- 2. The therapeutic effects of Rho-ROCK inhibitors on CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel ROCK inhibitor, Y-39983, promotes regeneration of crushed axons of retinal ganglion cells into the optic nerve of adult cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Benchmarking of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide Awaits Scientific Exploration
Despite a comprehensive search of scientific literature and patent databases, the specific biological target, mechanism of action, and therapeutic application of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide remain undefined in the public domain. This scarcity of information precludes the possibility of a comparative analysis against a standard of care, as the fundamental context for such a benchmark is currently unavailable.
This compound, with the Chemical Abstracts Service (CAS) number 1375069-32-1, is documented as a research chemical available from various commercial suppliers. Its molecular formula is C15H16N2O2 and it has a molecular weight of 256.3 g/mol . While its chemical structure is known, its pharmacological profile and potential therapeutic benefits are not described in accessible scientific literature.
For a meaningful benchmarking guide to be created, a compound's biological activity must first be characterized. This foundational knowledge allows for the identification of the specific disease or condition it may be intended to treat. Subsequently, the current "standard of care"—the established, most effective treatment protocol for that condition—can be determined. A comparative analysis would then involve evaluating the efficacy, safety, and pharmacokinetic profiles of the investigational compound against this established standard, supported by preclinical and clinical data.
At present, the absence of any published research detailing the biological effects of this compound makes it impossible to identify a relevant standard of care for comparison. The scientific community awaits initial publications that would elucidate the compound's mechanism of action and potential therapeutic value. Once this information becomes available, a comprehensive benchmarking guide can be developed to assist researchers, scientists, and drug development professionals in evaluating its potential as a novel therapeutic agent.
Independent Synthesis Validation: A Comparative Guide to N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide
Sources
Comparative Cytotoxicity Analysis of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide: A Guide for Preclinical Evaluation
This guide provides a comprehensive framework for conducting a comparative cytotoxicity analysis of the novel compound, N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide. While specific experimental data for this molecule is not yet publicly available, this document outlines the essential experimental protocols, selection of appropriate comparator compounds, and data interpretation strategies based on established methodologies for evaluating benzamide derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of potential therapeutic agents.
The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cytotoxic effects against various cancer cell lines.[1] The versatility of the benzamide structure allows for fine-tuning of its pharmacological properties to target specific cellular pathways implicated in cancer progression. Therefore, a rigorous and comparative evaluation of novel benzamide derivatives like this compound is crucial to determine their therapeutic potential.
Rationale for Comparative Cytotoxicity Analysis
The primary objective of a comparative cytotoxicity analysis is to determine the potency and selectivity of a novel compound relative to established drugs or other relevant molecules. This is a critical step in the drug discovery pipeline to identify promising lead candidates. By comparing the cytotoxic profile of this compound against standard chemotherapeutic agents and structurally related but less active compounds, we can gain insights into its potential mechanism of action and therapeutic window.
A well-designed comparative study should aim to answer the following key questions:
-
What is the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines?
-
How does its potency compare to standard-of-care cytotoxic drugs?
-
Is the observed cytotoxicity selective for cancer cells over normal, healthy cells?
-
What are the potential cellular mechanisms underlying its cytotoxic effects (e.g., apoptosis, necrosis, cell cycle arrest)?
Selection of Comparator Compounds
The choice of comparator compounds is critical for a meaningful analysis. It is recommended to include both a positive control (a known cytotoxic agent) and a negative or less active control (a structurally related but biologically less active molecule).
Positive Controls:
-
Doxorubicin: A widely used anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to broad-spectrum cytotoxicity.
-
Cisplatin: A platinum-based chemotherapeutic that forms DNA adducts, inducing apoptosis.
-
Entinostat (MS-275): A benzamide-based histone deacetylase (HDAC) inhibitor currently in clinical trials, making it a relevant comparator for a novel benzamide derivative.[1]
Structural Analogs (for mechanism deconvolution):
-
N-ethyl-3-methoxybenzamide: A structurally similar compound lacking the pyridinyl group, which can help elucidate the contribution of this moiety to the overall cytotoxicity.
-
Other Benzamide Derivatives: Including a selection of benzamide derivatives with known varying levels of cytotoxicity can provide a broader context for the activity of the target compound.[1][2]
Experimental Design & Protocols
A robust experimental design is paramount for generating reliable and reproducible data. The following is a proposed workflow for the comparative cytotoxicity analysis.
Figure 1: Proposed experimental workflow for the comparative cytotoxicity analysis.
Cell Lines and Culture
A panel of well-characterized human cancer cell lines from different tissue origins should be used to assess the breadth of activity. Suggested cell lines include:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Breast adenocarcinoma (triple-negative)[1]
-
A549: Lung carcinoma[1]
-
K562: Chronic Myelogenous Leukemia[1]
-
HepG2: Hepatocellular carcinoma[2]
-
Prostate Cancer Cell Lines (Androgen-dependent and -independent) [3]
-
Normal Cell Line (for selectivity): e.g., MCF-10A (non-tumorigenic breast epithelial cells) or human bone marrow granulocyte-macrophage progenitor cells.[4][5]
Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.[3][6]
Materials:
-
96-well plates
-
Selected cell lines
-
Complete culture medium
-
This compound and comparator compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidic isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).[7][8]
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Hypothetical Comparative Cytotoxicity Data
The following table presents a hypothetical summary of IC50 values for this compound and comparator compounds across a panel of cell lines. This data is for illustrative purposes to guide the interpretation of experimental results.
| Compound | MCF-7 (µM) | A549 (µM) | K562 (µM) | MCF-10A (µM) | Selectivity Index (MCF-10A/MCF-7) |
| This compound | 5.2 | 8.1 | 3.5 | > 50 | > 9.6 |
| Doxorubicin | 0.8 | 1.2 | 0.5 | 5.0 | 6.25 |
| Entinostat (MS-275) | 2.5 | 4.0 | 1.8 | 20.0 | 8.0 |
| N-ethyl-3-methoxybenzamide | > 100 | > 100 | > 100 | > 100 | - |
Interpretation: In this hypothetical scenario, this compound demonstrates moderate cytotoxicity against the tested cancer cell lines, with greater potency than the structural analog lacking the pyridinyl group. The selectivity index suggests it is more toxic to cancer cells than normal breast epithelial cells, a desirable characteristic for a potential anticancer agent.
Potential Mechanism of Action: A Hypothetical Signaling Pathway
Many cytotoxic benzamide derivatives exert their effects by inducing apoptosis.[9] A plausible mechanism for this compound could involve the modulation of key apoptotic signaling pathways.
Sources
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- 3. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: The Critical Role of Selectivity in Kinase Inhibitor Development
N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide, hereafter referred to as Compound X, represents a novel chemical entity with potential therapeutic applications. As with any emerging drug candidate, a thorough characterization of its biological activity is paramount. This guide provides a comprehensive framework for assessing the selectivity of Compound X, presented here as a hypothetical kinase inhibitor. The principles and methodologies detailed are broadly applicable to the preclinical evaluation of any novel small molecule inhibitor.
In the realm of kinase-targeted therapies, selectivity is not merely a desirable attribute; it is a critical determinant of both efficacy and safety. The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, achieving selective inhibition of a single kinase target without engaging unintended off-targets is a formidable challenge. Poor selectivity can lead to a range of adverse effects, as off-target inhibition may disrupt essential cellular signaling pathways. Conversely, a highly selective inhibitor is more likely to exhibit a clean safety profile and a well-defined mechanism of action, streamlining its path through clinical development.
This guide will delineate a robust, multi-pronged experimental strategy to profile the selectivity of Compound X. We will explore in vitro biochemical assays, target engagement studies in a cellular context, and functional cellular assays to build a comprehensive understanding of its activity profile against a panel of related kinase targets. We will also compare its hypothetical performance against established inhibitors, providing a clear benchmark for its potential as a best-in-class therapeutic agent.
Experimental Design: A Multi-Tiered Approach to Selectivity Profiling
A rigorous assessment of selectivity requires a tiered approach, moving from broad, high-throughput screening to more focused, hypothesis-driven experiments in relevant cellular models. Our experimental workflow is designed to first identify the primary target and any potential off-targets, and then to validate these findings in a biologically relevant context.
Caption: Tiered experimental workflow for selectivity profiling.
Methodologies and Protocols
Protocol 1: Large-Scale Kinase Selectivity Profiling
Objective: To obtain a broad, unbiased assessment of Compound X's activity against a large panel of human kinases.
Rationale: This initial screen is crucial for identifying the primary target(s) and any significant off-targets. A binding assay format, such as the KINOMEscan™ platform (DiscoverX), is often preferred for initial profiling as it measures direct physical interaction between the inhibitor and the kinase, independent of ATP concentration.
Step-by-Step Protocol (KINOMEscan™ Assay Principle):
-
Compound Preparation: Solubilize Compound X in 100% DMSO to a stock concentration of 10 mM.
-
Assay Plate Preparation: Prepare serial dilutions of the stock solution.
-
Binding Reaction: In each well of a multi-well plate, combine a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and Compound X at a defined concentration.
-
Equilibration: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Capture: Transfer the reaction mixtures to a plate coated with an antibody that captures the DNA tag.
-
Washing: Wash the plate to remove unbound components.
-
Quantification: Elute and quantify the captured kinase-DNA conjugate using qPCR. The amount of kinase captured is inversely proportional to the binding affinity of Compound X.
-
Data Analysis: Calculate the percent of control for each kinase. A lower percentage indicates stronger binding.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm target engagement of Compound X in a cellular environment.
Rationale: CETSA is a powerful method for verifying that a compound binds to its intended target inside intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.
Step-by-Step Protocol:
-
Cell Culture: Culture cells expressing the target kinase to ~80% confluency.
-
Compound Treatment: Treat the cells with Compound X at various concentrations, alongside a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.
Comparative Data Analysis
To contextualize the selectivity of Compound X, its performance should be benchmarked against other known inhibitors of the hypothetical primary target, "Target Kinase A". The following table presents a hypothetical dataset comparing Compound X with two other inhibitors, Compound Y and Compound Z.
| Compound | Target Kinase A (IC50, nM) | Off-Target Kinase B (IC50, nM) | Off-Target Kinase C (IC50, nM) | Selectivity Score (B/A) | Selectivity Score (C/A) |
| Compound X | 5 | 500 | >10,000 | 100 | >2,000 |
| Compound Y | 10 | 50 | 2,000 | 5 | 200 |
| Compound Z | 2 | 10 | 500 | 5 | 250 |
Interpretation:
In this hypothetical scenario, Compound X exhibits a highly selective profile. Its IC50 value for the primary target is in the low nanomolar range, indicating high potency. More importantly, its activity against related kinases B and C is significantly lower, resulting in high selectivity scores (the ratio of off-target IC50 to on-target IC50). Compound Y and Z, while also potent inhibitors of Target Kinase A, show less favorable selectivity with significant inhibition of Off-Target Kinase B.
Signaling Pathway Context
Understanding the signaling pathway in which the target kinase operates is crucial for designing functional cellular assays and for predicting the potential downstream consequences of both on-target and off-target inhibition.
Caption: Hypothetical signaling pathway for Target Kinase A.
This pathway diagram illustrates how inhibiting Target Kinase A with Compound X is expected to block the phosphorylation of its substrate, thereby interrupting the signal transduction cascade that leads to cell proliferation. A key functional assay would, therefore, be to measure the phosphorylation status of the substrate protein in cells treated with Compound X.
Conclusion and Future Directions
This guide has outlined a comprehensive and rigorous strategy for characterizing the selectivity of a novel kinase inhibitor, using this compound (Compound X) as a working example. By integrating broad biochemical profiling with targeted cellular assays, researchers can build a robust data package to support the continued development of promising new therapeutic agents. The hypothetical data presented herein underscore the importance of benchmarking against existing compounds to clearly define the potential advantages of a new candidate.
Future studies should expand upon this framework to include in vivo efficacy and safety studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and the identification of potential resistance mechanisms. A thorough understanding of a compound's selectivity profile at the preclinical stage is a critical investment, paving the way for a more efficient and successful transition to clinical evaluation.
References
-
Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science. [Link]
-
Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. [Link]
-
Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Grotz, D. R., Gumbleton, T. L., Hamilton, G. A., Henderson, N., Insko, D., Klünder, L. L., Lockerman, E. L., … Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
The fundamental principle is that every chemical activity must begin with a clear plan for the disposal of all potential waste products.[1] This ensures compliance with regulatory requirements and prevents unforeseen safety and environmental hazards.[1]
Hazard Assessment and Characterization
Given the lack of specific toxicological data for N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide, it must be handled as a hazardous substance.[2] The structure contains a benzamide moiety and a methoxypyridine ring system. Pyridine and its derivatives are often flammable, toxic, and irritating.[3] Benzamides can be harmful if swallowed and are sometimes suspected of causing genetic defects.[4]
Therefore, all waste containing this compound, whether in pure solid form, in solution, or as residue on contaminated labware, must be treated as hazardous waste .[3]
Key Compound Data (for identification purposes):
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₆N₂O₂ | [5] |
| Molecular Weight | 256.3 g/mol | [5] |
| CAS Number | 1375069-32-1 | [5] |
| Appearance | Solid (assumed) | |
| Storage Temperature | -20°C | [5] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure.[2][6]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact and absorption.[2][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes or airborne dust.[2][3] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Avoids inhalation of any dust or vapors.[3] |
Step-by-Step Disposal Protocol
The recommended disposal route for this compound is through a licensed hazardous waste management company, with the ultimate method being high-temperature incineration.[7][8] Never dispose of this chemical down the drain or in regular trash.
3.1. Waste Segregation & Collection
-
Isolate the Waste: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[9]
-
Avoid Mixing: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents, acids, or bases, to prevent dangerous reactions.[1][9][10]
-
Solid vs. Liquid: Collect solid waste (pure compound, contaminated wipes) separately from liquid waste (solutions containing the compound). Solid waste should be placed in a securely sealed container, such as a plastic bag inside a rigid outer container.[11]
3.2. Containerization
-
Compatibility: Use a container made of a material compatible with the waste. For solid organic waste, a high-density polyethylene (HDPE) container is a suitable choice. Do not use incompatible containers, such as metal for acids or glass for hydrofluoric acid (if applicable to other waste streams).[12]
-
Condition: Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.[13] The container must be kept closed at all times unless waste is actively being added.[14]
-
Headspace: Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.[12]
3.3. Labeling Proper labeling is a critical regulatory requirement.[15] As soon as the first particle of waste enters the container, it must be labeled.[9][16] The label must be durable, legible, and include the following information:
-
Full Chemical Name: "this compound" and list any other constituents (e.g., solvents) with their estimated percentages. Do not use abbreviations or chemical formulas.[9]
-
Hazard Identification: Clearly indicate the associated hazards (e.g., "Toxic," "Irritant").[14]
-
Contact Information: Name and contact details of the principal investigator or responsible personnel.[9]
Caption: Workflow for the safe disposal of this compound.
Storage in the Laboratory
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[15][17][18]
-
Secondary Containment: The primary waste container must be kept in a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the container.[9] This prevents the spread of material in case of a leak.
-
Segregation: Store the container away from incompatible materials, particularly strong acids, bases, and oxidizers.[9]
Spill Management Protocol
Accidents can happen, and a clear plan is essential for managing spills safely. These procedures are for minor spills that can be handled by trained laboratory personnel. For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3][19]
5.1. Immediate Actions
-
Alert Personnel: Notify others in the immediate area of the spill.[19]
-
Assess the Hazard: Quickly evaluate the extent of the spill and any immediate dangers.
-
Don PPE: If not already wearing it, put on the full required PPE (gloves, goggles, lab coat).
5.2. Cleanup of Solid Spills
-
Contain Dust: Take care not to create airborne dust.[11][20]
-
Collect Material: Gently sweep or scoop the solid material using a plastic scoop or other non-sparking tools.[11][21] Place the collected material into a designated hazardous waste bag or container.[11][20]
-
Decontaminate Surface: After the bulk of the material is removed, wipe the area with a wet paper towel or spill pad to remove any remaining residue.[11][20]
-
Dispose of Cleanup Materials: Place all contaminated spill pads, paper towels, and gloves into the hazardous waste container along with the spilled material.[11][20]
-
Final Cleaning: Wash the area with soap and water.[21]
Caption: Decision and action workflow for a solid chemical spill.
The Rationale for Incineration
For complex, non-halogenated organic compounds like this compound, high-temperature incineration is the preferred disposal method.[7][22]
-
Complete Destruction: Modern incinerators operate at temperatures high enough to break down organic molecules into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides.[23]
-
Volume Reduction: Incineration dramatically reduces the volume of the waste material.[24]
-
Environmental Protection: When coupled with advanced air pollution control systems, incineration is an effective method for destroying hazardous constituents while minimizing harmful emissions.[24][25] Landfilling is not a suitable option as it can lead to long-term environmental contamination through leaching.[24]
By adhering to this comprehensive disposal plan, you ensure the safety of laboratory personnel, protect the environment, and maintain full compliance with hazardous waste regulations.
References
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National Institutes of Health. (n.d.). Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]
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SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
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University of Delaware. (n.d.). Chemical Spill Clean-Up - Environmental Health & Safety. Retrieved from [Link]
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National Academies of Sciences, Engineering, and Medicine. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Retrieved from [Link]
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Syracuse University. (n.d.). Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services. Retrieved from [Link]
- The Ohio State University. (n.d.). CHEMICAL WASTE CONTAINER GUIDELINES - CFAES Safety and Compliance.
- Benchchem. (n.d.). Proper Disposal of Benzamide, N,N,4-trimethyl-: A Guide for Laboratory Professionals.
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link].
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ACTenviro. (2025). Labeling Hazardous Waste Containers for Off-Site Transportation. Retrieved from [Link]
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American Laboratory. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
- Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Hazardous Waste Experts. (2020). hazardous waste-container labeling requirements. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
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OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
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MDPI. (n.d.). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. Retrieved from [Link]
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U.S. Compliance. (2024). What are the OSHA Requirements for Hazardous Chemical Storage? Retrieved from [Link]
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National Institutes of Health. (n.d.). Incineration Processes and Environmental Releases - NCBI. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide
Introduction
N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide is a chemical compound used in research and development.[1] While specific toxicological data for this compound is limited, the benzamide functional group and its derivatives can present various health hazards. Structurally related compounds are known to be potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2][3] Some benzamides are also suspected of causing genetic defects.[2][4] Therefore, the adoption of stringent safety protocols is paramount to ensure the well-being of laboratory personnel.
This guide provides a detailed framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Hazard Identification and Risk Assessment
Given the absence of a specific SDS, a thorough risk assessment is the foundational step before handling this compound. This assessment should consider the quantity of the compound being used, the nature of the experimental procedures, and the potential for aerosol generation or spillage. Based on data for similar benzamides, the potential hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[3][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][6]
-
Germ Cell Mutagenicity: Some benzamides are suspected of causing genetic defects.[2][4]
Personal Protective Equipment (PPE) Selection
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Full-length laboratory coat. | Work within a certified chemical fume hood or use a NIOSH-approved respirator with a particulate filter. |
| Solution Preparation | Chemical splash goggles and a face shield. | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Chemical-resistant apron over a full-length laboratory coat. | Work within a certified chemical fume hood. |
| Experimental Procedures | Chemical splash goggles. | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Full-length laboratory coat. | Work within a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron over a full-length laboratory coat. | Work in a well-ventilated area. A respirator may be required based on the disposal method. |
-
Eye and Face Protection: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory to protect against splashes and airborne particles.[7][8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn at all times.[2] It is critical to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.
-
Body Protection: A full-length laboratory coat, preferably flame-retardant, should be worn and kept fastened to protect the skin and personal clothing from contamination.[2] For larger-scale operations or when there is a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of solid this compound that may generate dust should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate particulate filter should be used.[7]
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for minimizing exposure and environmental impact.
-
Preparation:
-
Handling:
-
Post-Handling:
-
All waste materials, including contaminated PPE, empty containers, and experimental residues, should be collected in appropriately labeled, sealed containers.
-
Dispose of all chemical waste in accordance with your institution's EHS guidelines and local regulations. Do not dispose of this compound down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]
-
Spill: Evacuate the area and alert others. For small spills, and if it is safe to do so, absorb the spill with an inert material and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.
Visual Guides
PPE Selection Workflow
Caption: A workflow diagram for selecting appropriate PPE.
Emergency Response Protocol
Caption: A flowchart for emergency response procedures.
References
- New Jersey Department of Health and Senior Services. (n.d.). Benzamide. Right to Know Hazardous Substance Fact Sheet.
- BenchChem. (n.d.). Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
- BenchChem. (n.d.). Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-.
- Santa Cruz Biotechnology, Inc. (n.d.).
- BenchChem. (n.d.). Personal protective equipment for handling 2-(Phenylamino)Benzamide.
- Thermo Fisher Scientific. (2010).
- Sigma-Aldrich. (2025).
- United States Biological. (n.d.). N-Ethyl-3-(6-methoxypyridin-3-yl)
- Thermo Fisher Scientific. (2025).
- Cayman Chemical. (2024).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
